molecular formula C11H17NO4S B1581310 N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 7146-67-0

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B1581310
CAS No.: 7146-67-0
M. Wt: 259.32 g/mol
InChI Key: NHFJDXPINIIUQG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJDXPINIIUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221676
Record name N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide
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Molecular Weight

259.32 g/mol
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CAS No.

7146-67-0
Record name N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
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Record name N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a member of the esteemed sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential, yet underexplored, therapeutic applications.

Introduction: The Promise of a Diethanolamine-Derived Sulfonamide

Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, hypoglycemic, antithyroid, and antitumor actions.[1] Their remarkable versatility has spurred the synthesis and investigation of a vast array of derivatives. This compound (also known as N-tosyl diethanolamine) emerges from this lineage, incorporating the well-established p-toluenesulfonyl (tosyl) group with a diethanolamine moiety. While diethanolamine itself can be a skin irritant, its incorporation into more complex structures can yield pharmaceutically valuable compounds.[1] This guide aims to consolidate the current knowledge on this specific molecule and to illuminate its potential for future drug discovery endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. This compound is a white crystalline solid.[1] A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₄S--INVALID-LINK--
Molecular Weight 259.32 g/mol --INVALID-LINK--
CAS Number 7146-67-0--INVALID-LINK--
Melting Point 95-98 °C[1]
Appearance White crystals[1]

The molecular structure, as determined by X-ray crystallography, reveals an intramolecular hydrogen bond forming an S(8) ring, which influences the conformation of the bis(2-hydroxyethyl) portion of the molecule.[1] In the crystalline state, molecules are linked by intermolecular O-H···O hydrogen bonds, forming zigzag chains.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of p-toluenesulfonyl chloride with diethanolamine in the presence of a base. A detailed experimental protocol is provided below, based on a published procedure.[1]

Experimental Protocol: Synthesis

Materials:

  • Diethanolamine (4 mmol, 0.42 g)

  • p-Toluenesulfonyl chloride (4.4 mmol, 0.836 g)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (4.4 mmol, 0.35 g)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve diethanolamine in dichloromethane in a suitable reaction flask.

  • Add p-toluenesulfonyl chloride to the solution.

  • Add pyridine to the reaction mixture to act as a base.

  • Reflux the solution for 4 hours.

  • Upon completion of the reaction, remove the pyridine in vacuo.

  • The crude product can then be purified by crystallization.

Experimental Protocol: Purification by Crystallization

Solvent System:

  • Hexane and Ethyl Acetate (1:1 ratio)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot hexane:ethyl acetate (1:1) solvent system.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the crystals.

  • Collect the white crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture to remove any residual impurities.

  • Dry the purified crystals under vacuum.

The overall yield for this process has been reported to be approximately 77%.[1]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification A Diethanolamine in CH₂Cl₂ D Reaction Flask A->D B p-Toluenesulfonyl chloride B->D C Pyridine (base) C->D E Reflux for 4 hours D->E F Remove Pyridine in vacuo E->F G Crude Product F->G H Dissolve in hot Hexane:Ethyl Acetate (1:1) G->H Proceed to Purification I Slow Cooling H->I J Filtration I->J K Wash with cold solvent J->K L Drying under vacuum K->L M Purified Crystals (N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide) L->M

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Characterization of the synthesized compound is crucial for confirming its identity and purity.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.70 (d, 2H), 7.33 (d, 2H), 3.87 (t, –CH₂OH, 4H), 3.23 (t, –CH₂N–, 4H), 2.43 (s, –CH₃, 3H).[1]

Potential Applications in Drug Development: A Landscape of Possibilities

While specific biological activity data for this compound is not yet extensively reported in the literature, the broader class of sulfonamides offers a rich context for postulating its potential therapeutic applications. The presence of the tosyl group and the diethanolamine moiety suggests several avenues for investigation.

As an Antibacterial Agent

The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, a vital component for bacterial growth and replication. Given its core sulfonamide structure, this compound could be investigated for its potential antibacterial properties.

As an Anticancer Agent

More recently, sulfonamide derivatives have emerged as promising candidates for cancer therapy. Their anticancer mechanisms are diverse and include:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

  • VEGFR-2 Inhibition: Some sulfonamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

  • Other Mechanisms: Other reported anticancer mechanisms for sulfonamides include cell cycle arrest, disruption of microtubule assembly, and inhibition of matrix metalloproteinases.

The structural features of this compound make it a candidate for screening against these and other cancer-related targets. The two hydroxyl groups could potentially be functionalized to create derivatives with enhanced activity or selectivity.

As an Enzyme Inhibitor

The sulfonamide moiety is a versatile pharmacophore that can interact with the active sites of various enzymes. Beyond DHPS and CAs, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The diethanolamine portion of this compound could offer additional hydrogen bonding interactions within an enzyme's active site, potentially leading to novel inhibitory activities.

Generalized Mechanism of Action for Sulfonamide Antibacterials

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide (e.g., N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide) Sulfonamide->DHPS Inhibition Competitive Inhibition

Caption: Generalized mechanism of action for sulfonamide antibacterial drugs, a potential area of investigation for this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities have not been extensively explored, its structural relationship to the broad and pharmacologically rich class of sulfonamides suggests significant potential for drug discovery. Future research should focus on systematic screening of this compound and its derivatives against a panel of bacterial strains and cancer cell lines, as well as a variety of enzymatic targets. Such studies will be crucial in unlocking the therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to the Synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a valuable intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide will delve into the core principles of the synthesis, offering detailed experimental protocols, a thorough examination of the reaction mechanism, and critical insights into safety, purification, and characterization of the final product. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as N-tosyldiethanolamine, is a sulfonamide derivative of diethanolamine. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of this particular molecule involves the formation of a stable sulfonamide bond between the secondary amine of diethanolamine and the sulfonyl chloride of p-toluenesulfonyl chloride (tosyl chloride). This reaction is a cornerstone of organic synthesis, valued for its efficiency and the stability of the resulting sulfonamide linkage.

The strategic approach to this synthesis is a nucleophilic substitution reaction at the sulfonyl group. Diethanolamine, with its nucleophilic secondary amine, readily attacks the electrophilic sulfur atom of tosyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This guide will explore two common bases used in this transformation: pyridine and triethylamine.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom of tosyl chloride. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate, resulting in the formation of a protonated sulfonamide.

  • Deprotonation: A base, such as pyridine or triethylamine, deprotonates the nitrogen atom of the protonated sulfonamide, yielding the final neutral product and the corresponding ammonium salt.

The use of a base is essential for the success of this reaction. Without a base, the hydrochloric acid generated as a byproduct would protonate the starting diethanolamine, rendering it non-nucleophilic and halting the reaction.

Diagram of the Reaction Mechanism:

Reaction_Mechanism Diethanolamine Diethanolamine (Nucleophile) Intermediate Tetrahedral Intermediate Diethanolamine->Intermediate Nucleophilic Attack TosylChloride Tosyl Chloride (Electrophile) TosylChloride->Intermediate Base Base (e.g., Pyridine) FinalProduct N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide Base->FinalProduct ProtonatedProduct Protonated Sulfonamide Intermediate->ProtonatedProduct Chloride Departure ProtonatedProduct->FinalProduct Deprotonation Byproduct Base-H+ Cl-

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, differing in the choice of base.

Protocol 1: Synthesis using Pyridine as a Base

This protocol is adapted from a peer-reviewed procedure and has a reported yield of 77%.[2]

Materials and Reagents:

  • Diethanolamine (DEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of diethanolamine (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (1.1 eq).

  • To this mixture, add pyridine (1.1 eq) as a base.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the pyridine in vacuo using a rotary evaporator.

  • The crude product can then be purified by crystallization.

Protocol 2: Synthesis using Triethylamine as a Base

This protocol is a generalized procedure adapted for this specific synthesis, offering an alternative to pyridine. Triethylamine is a stronger, non-nucleophilic base that can also effectively scavenge the HCl byproduct.

Materials and Reagents:

  • Diethanolamine (DEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve diethanolamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram of the Experimental Workflow:

Experimental_Workflow Start Start Dissolve Dissolve Diethanolamine in Dichloromethane Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add Base (Pyridine or Triethylamine) Cool->AddBase AddTsCl Add Tosyl Chloride AddBase->AddTsCl React React (Reflux or RT) AddTsCl->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup / Solvent Removal Monitor->Workup Reaction Complete Purify Purification (Crystallization / Chromatography) Workup->Purify Characterize Characterization Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization .

  • Solvent Selection: A mixture of ethyl acetate and hexane is a good starting point for recrystallization, as it is used for TLC analysis of the reaction. The product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling this solution should yield crystalline product. Other potential solvent systems include ethanol/water and acetone/water.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is recommended.

Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through various spectroscopic methods.

Technique Expected Results
¹H NMR (500 MHz, CDCl₃): δ 7.70 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂OH), 3.23 (t, 4H, -CH₂N-), 2.43 (s, 3H, -CH₃).[2]
¹³C NMR Predicted chemical shifts (CDCl₃): Aromatic carbons (~127-144 ppm), -CH₂OH (~60 ppm), -CH₂N- (~53 ppm), -CH₃ (~21 ppm).
FTIR Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), S=O asymmetric and symmetric stretches (~1340 and 1160 cm⁻¹), aromatic C=C stretches (~1600, 1490 cm⁻¹).
Melting Point 95-98 °C.[2]

Safety and Hazard Analysis

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Diethanolamine (DEA): Harmful if swallowed and causes skin irritation and serious eye damage. It is suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.

  • Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

  • Dichloromethane (CH₂Cl₂): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable compound. The inclusion of safety information, purification techniques, and characterization data ensures that this guide serves as a comprehensive resource for professionals in the field. The principles and techniques described herein are foundational to the broader field of sulfonamide chemistry and can be adapted for the synthesis of other related molecules.

References

An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 7146-67-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Sulfonamide Building Block

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as N-tosyldiethanolamine, is a unique molecule that merges the well-established chemical reactivity of the tosyl group with the versatile functionality of two primary hydroxyl groups. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, chemical behavior, and potential applications, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. While its direct biological applications are still under exploration, its structural motifs suggest significant potential as a scaffold and intermediate in the development of novel compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central nitrogen atom to which a p-toluenesulfonyl (tosyl) group and two 2-hydroxyethyl groups are attached. This structure imparts a combination of hydrophobicity from the tolyl group and hydrophilicity from the two hydroxyl moieties.

Key Physicochemical Data
PropertyValueSource
CAS Number 7146-67-0[1]
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol
Appearance White crystalline powder/solid[1]
Melting Point 95–98 °C[2]
Solubility Soluble in water and some organic solvents.[1]
IUPAC Name This compound
Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound. The nitrogen atom of the diethanolamine substituent is approximately sp³ hybridized, with a geometry close to pyramidal.[2] An interesting feature of its solid-state structure is the presence of an intramolecular O—H⋯O hydrogen bond, which forms an S(8) ring and influences the conformation of the bis(2-hydroxyethyl) segment.[2] In the crystal lattice, intermolecular O—H⋯O hydrogen bonds link the molecules into zigzag chains, which are further organized into a three-dimensional network by weaker C—H⋯O and C—H⋯π interactions.[2]

Diagram 1: 2D Chemical Structure of this compound

molecule N N S S N->S C1 CH₂ N->C1 C3 CH₂ N->C3 O1 O S->O1 O2 O S->O2 C_ring1 S->C_ring1 C2 CH₂ C1->C2 OH1 OH C2->OH1 C4 CH₂ C3->C4 OH2 OH C4->OH2 C_ring2 C_ring1->C_ring2 C_ring6 C_ring3 C_ring2->C_ring3 C_ring5 C_ring4 C_ring3->C_ring4 C_ring4->C_ring5 CH3 CH₃ C_ring4->CH3 C_ring5->C_ring6 C_ring6->C_ring1

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible building block for further chemical transformations.

General Synthesis Protocol

The most common synthetic route involves the reaction of p-toluenesulfonyl chloride (tosyl chloride) with diethanolamine in the presence of a base.

Diagram 2: Synthesis of this compound

G reagent1 p-Toluenesulfonyl Chloride conditions Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂) Reflux reagent1->conditions reagent2 Diethanolamine reagent2->conditions product N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide conditions->product

Caption: General synthetic scheme for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: Diethanolamine is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added to the solution.

  • Base Addition: A base, typically pyridine, is added to neutralize the hydrochloric acid formed during the reaction.[2]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.[2]

  • Workup and Purification: After the reaction is complete, the base is removed (e.g., in vacuo), and the product is purified by crystallization to yield white crystals.[2]

This method has been reported to produce the desired product in good yield (approximately 77%).[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two primary hydroxyl groups and the sulfonamide moiety.

  • Reactivity of the Hydroxyl Groups: The two primary hydroxyl groups are nucleophilic and can undergo a variety of reactions typical of alcohols, such as esterification, etherification, and oxidation. This dual functionality makes the molecule an excellent candidate for use as a cross-linking agent or as a diol in polymer synthesis. For instance, the hydroxyl groups can react with carboxylic acids or their derivatives to form esters, a reaction that can be catalyzed by a strong mineral acid (Fisher esterification).

  • The Sulfonamide Moiety: The sulfonamide group is generally stable. The nitrogen atom is relatively non-basic due to the electron-withdrawing effect of the adjacent sulfonyl group. The tosyl group can act as a protecting group for the secondary amine in some reaction sequences.

Potential Applications and Future Outlook

While this compound is commercially available as a laboratory chemical and has been identified as a reference standard for an impurity in the drug vortioxetine, its potential applications are much broader, stemming from its versatile chemical structure.

As a Building Block in Organic and Medicinal Chemistry

The presence of two reactive hydroxyl groups makes this compound a valuable starting material for the synthesis of more complex molecules. It can be used to introduce the N-tosyldiethanolamine scaffold into larger structures, which may be of interest in the development of new pharmaceutical agents. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, diuretic, hypoglycemic, and antitumor effects.[2] While the specific biological profile of this compound is not yet extensively studied, its structure warrants investigation in these areas.

In Polymer and Materials Science

The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of the sulfonamide group into the polymer backbone could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or even biological activity.

Future Research Directions
  • Exploration of Biological Activity: Screening of this compound and its derivatives for various biological activities (e.g., antibacterial, antifungal, anticancer) is a promising area for future research.

  • Derivatization Studies: Systematic derivatization of the hydroxyl groups to create libraries of new compounds for high-throughput screening could lead to the discovery of novel bioactive molecules.

  • Polymer Synthesis and Characterization: Investigation into the use of this compound as a monomer in polymerization reactions and the characterization of the resulting polymers would be a valuable contribution to materials science.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group protons, and the methylene protons of the two hydroxyethyl chains.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-H stretches of the aromatic and aliphatic portions, and the S=O stretches of the sulfonamide group.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. A reported system uses a 1:1 mixture of hexane and ethyl acetate.[2]

Safety and Handling

  • General Precautions: Use in a well-ventilated area and avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Toxicity of Related Compounds: Diethanolamine, a precursor, is known to be a skin irritant.[2] Other sulfonamide derivatives can cause skin and eye irritation. A safety data sheet for the related compound N,N-Bis(2-chloroethyl)-p-toluenesulfonamide indicates that it causes skin and eye irritation and may cause respiratory irritation.[4]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a readily synthesizable and versatile molecule with significant potential as a building block in both medicinal chemistry and materials science. Its dual functionality, combining the reactivity of two primary hydroxyl groups with the structural and electronic properties of the tosyl sulfonamide moiety, opens up numerous avenues for further research and development. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, intended to inspire and facilitate future investigations into this promising compound.

References

An In-depth Technical Guide to the Structure Elucidation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to chemical characterization.

Introduction and Strategic Overview

This compound (CAS 7146-67-0), also known as N-tosyl diethanolamine, is a sulfonamide derivative incorporating the versatile p-toluenesulfonyl (tosyl) group and a diethanolamine moiety.[1] The tosyl group is a common protecting group for amines in organic synthesis, and sulfonamides as a class exhibit a wide range of biological activities, including antibacterial and antitumor actions.[2] Given its potential role in synthetic chemistry and medicinal research, absolute confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards.

The structure elucidation of a novel or synthesized compound is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. No single method provides all the answers. Our strategy is to employ a synergistic workflow, beginning with synthesis and purification, followed by a suite of spectroscopic and crystallographic analyses. Each step is designed to corroborate the findings of the others, leading to an undeniable structural assignment.

Elucidation_Workflow cluster_synthesis Chemical Synthesis & Purity cluster_spectroscopy Spectroscopic Characterization cluster_confirmation Definitive Confirmation Synthesis Synthesis Protocol Purification Crystallization Synthesis->Purification HPLC Chromatographic Purity Purification->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR Pure Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Pure Sample IR IR Spectroscopy (Functional Groups) HPLC->IR Pure Sample XRay Single Crystal X-ray (3D Atomic Arrangement) NMR->XRay Corroboration Conclusion Structure Confirmed NMR->Conclusion MS->XRay Corroboration MS->Conclusion IR->XRay Corroboration XRay->Conclusion

Caption: Integrated workflow for structure elucidation.

Synthesis and Sample Preparation

The foundation of any accurate structural analysis is a pure sample. The target compound was synthesized via a standard sulfonylation reaction.

Causality: The choice of reacting p-toluenesulfonyl chloride with diethanolamine is a direct and efficient method for forming the desired sulfonamide bond. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[2] Dichloromethane (CH₂Cl₂) is selected as the solvent for its ability to dissolve the reactants and its relative inertness.

Experimental Protocol: Synthesis
  • Dissolve diethanolamine (4.0 mmol, 0.42 g) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Add p-toluenesulfonyl chloride (4.4 mmol, 0.836 g) to the solution.

  • Add pyridine (4.4 mmol, 0.35 g) to the flask to act as a base.

  • Reflux the solution for 4 hours.

  • Upon completion, remove the pyridine in vacuo using a rotary evaporator.

  • Purify the resulting crude product by recrystallization to obtain white crystals.[2]

The purity of the synthesized material is a critical prerequisite for spectroscopic analysis. This is initially assessed by Thin Layer Chromatography (TLC) and melting point, and definitively established by High-Performance Liquid Chromatography (HPLC).

Chromatographic Purity Assessment

HPLC is employed to confirm the sample's purity and identify any potential impurities from the synthesis.

Causality: A reversed-phase C8 or C18 column is chosen due to the moderate polarity of the analyte. A mobile phase consisting of a water/acetonitrile gradient allows for the effective separation of the main compound from more polar starting materials or less polar side-products. UV detection is suitable as the p-toluenesulfonyl group contains a chromophore.[3]

Experimental Protocol: HPLC Method
  • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 water/acetonitrile.

A single, sharp peak accounting for >99% of the total peak area is the desired outcome, confirming the sample is suitable for further analysis.

Integrated Spectroscopic Analysis

With a pure sample in hand, we proceed with a trio of spectroscopic techniques—NMR, Mass Spectrometry, and IR—to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR.

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. Together, they allow for the complete assembly of the molecule's backbone.

  • Prepare the sample by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).[4]

  • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[4]

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

The ¹H NMR spectrum provides a clear signature for the molecule. The aromatic protons on the tosyl group split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ethyl groups show two triplets, confirming the -CH₂-CH₂- connectivity. The methyl and hydroxyl protons appear as a singlet and a broad signal, respectively.

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
7.70 ppmDoublet (d)2HAr-H (ortho to SO₂)Deshielded by the electron-withdrawing sulfonyl group.
7.33 ppmDoublet (d)2HAr-H (ortho to CH₃)Less deshielded than the protons ortho to the SO₂ group.
3.87 ppmTriplet (t)4H-CH₂-OH Adjacent to the hydroxyl group, deshielded by oxygen.
3.23 ppmTriplet (t)4H-N-CH₂ -Adjacent to the nitrogen, deshielded by nitrogen and the tosyl group.
2.43 ppmSinglet (s)3HAr-CH₃ Typical chemical shift for a methyl group on an aromatic ring.
(Data sourced from Tabbasum et al., 2012)[2]

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. Six distinct signals are expected, corresponding to the unique carbon environments in the molecule.

Chemical Shift (δ)AssignmentRationale
~143.5 ppmAr-C -SO₂Quaternary aromatic carbon attached to the electron-withdrawing SO₂ group.
~136.0 ppmAr-C -CH₃Quaternary aromatic carbon attached to the methyl group.
~129.7 ppmAr-C H (ortho to CH₃)Aromatic methine carbon.
~127.5 ppmAr-C H (ortho to SO₂)Aromatic methine carbon, slightly deshielded.
~60.5 ppm-CH₂-OH Aliphatic carbon attached to the electronegative oxygen atom.
~52.0 ppm-N-CH₂ -Aliphatic carbon attached to the nitrogen atom.
~21.5 ppmAr-CH₃ Aliphatic carbon of the methyl group.
(Predicted shifts based on standard chemical shift ranges and data for similar sulfonamides)[5][6]
Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺, directly confirming the molecular weight. The fragmentation pattern is then studied using tandem MS (MS/MS) to reveal structurally significant losses.

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture containing 0.1% formic acid to aid protonation.

  • Infuse the solution directly into an ESI-MS instrument.

  • Acquire data in positive ion mode, scanning a mass range from m/z 50 to 500.

  • Perform a product ion scan on the [M+H]⁺ ion to induce fragmentation.

The expected molecular weight is 259.32 g/mol .[1] The ESI-MS spectrum should show a prominent peak at m/z 260.1 [M+H]⁺.

Predicted Fragmentation Pathway: The primary fragmentation events are predicted to be the cleavage of the C-S bond and α-cleavage relative to the nitrogen and oxygen atoms.

Fragmentation Parent [M+H]⁺ m/z 260.1 Frag1 Loss of H₂O m/z 242.1 Parent->Frag1 - H₂O Frag2 Loss of C₂H₄O m/z 216.1 Parent->Frag2 - CH₂CH₂OH Frag3 Loss of Tosyl radical (C₇H₇SO₂) m/z 104.1 Parent->Frag3 - Tosyl TosylCation Tosyl Cation [C₇H₇SO₂]⁺ m/z 155.0 Parent->TosylCation C-N cleavage Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.0 TosylCation->Tropylium - SO₂

Caption: Predicted ESI-MS fragmentation pathway.

m/z ValueProposed FragmentRationale
260.1[C₁₁H₁₇NO₄S + H]⁺Protonated molecular ion.
155.0[CH₃C₆H₄SO₂]⁺Tosyl cation, resulting from cleavage of the S-N bond.[7]
104.1[HN(CH₂CH₂OH)₂]⁺Diethanolamine fragment cation.
91.0[C₇H₇]⁺Tropylium ion, a characteristic fragment from the tosyl group.[7]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Causality: Each functional group absorbs infrared radiation at a characteristic frequency. The presence of O-H, aromatic C-H, aliphatic C-H, and S=O bonds will give rise to distinct, identifiable peaks in the spectrum.

  • Place a small amount of the crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500-3200Strong, BroadO-H stretchCharacteristic of the hydroxyl groups, broadened by hydrogen bonding.[8]
3100-3000MediumAromatic C-H stretchTypical for sp² C-H bonds on the benzene ring.[9]
2980-2850MediumAliphatic C-H stretchFrom the methylene and methyl groups.[9]
1340-1320StrongAsymmetric SO₂ stretchKey signature of the sulfonyl group in a sulfonamide.
1160-1140StrongSymmetric SO₂ stretchThe second key signature of the sulfonyl group.
(Assignments based on standard IR correlation tables)[10][11]

The Definitive Structure: Single Crystal X-ray Crystallography

While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise 3D arrangement of atoms in space.

Causality: By diffracting X-rays off a single crystal, we can determine atomic coordinates, bond lengths, and bond angles with extremely high precision. This technique validates the connectivity established by NMR and confirms the overall molecular geometry.

A published crystal structure for this compound confirms the following key details.[2]

ParameterValueSignificance
Molecular Formula C₁₁H₁₇NO₄SConfirms elemental composition.
Molecular Weight 259.32Confirms value obtained by MS.
Crystal System OrthorhombicDefines the crystal lattice.
Key Bond Angles C-N-S ≈ 117°Confirms the pyramidal geometry around the nitrogen atom.
Key Feature Intramolecular H-bondAn O-H···O hydrogen bond exists between one hydroxyl group and a sulfonyl oxygen.
(Data sourced from Tabbasum et al., 2012)[2]

The crystallographic data provides a definitive, three-dimensional map of the molecule, leaving no ambiguity as to its structure.

Conclusion

The structure of this compound has been unequivocally determined through an integrated analytical workflow. Synthesis and purification provided a high-purity sample, confirmed by HPLC. Mass spectrometry established the correct molecular weight and key substructures through fragmentation analysis. Infrared spectroscopy confirmed the presence of all critical functional groups. High-resolution ¹H and ¹³C NMR spectroscopy elucidated the precise carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provided the definitive and absolute confirmation of the atomic arrangement. Each piece of data corroborates the others, forming a self-validating system that confirms the identity and structure with the highest degree of scientific certainty.

References

A Technical Guide to the Spectroscopic Characterization of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 10144-83-9), a compound of interest in pharmaceutical and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive spectroscopic signature of the molecule. We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data interpretation. Furthermore, this guide includes detailed, self-validating experimental protocols for data acquisition, ensuring technical accuracy and reproducibility.

Introduction and Molecular Structure

This compound, also known as N-tosyl diethanolamine, is a sulfonamide derivative. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The title compound is synthesized by reacting p-toluenesulfonyl chloride with diethanolamine.[1] Its molecular structure, C₁₁H₁₇NO₄S, combines a rigid aromatic tosyl group with a flexible diethanolamine side chain, making its conformational and electronic properties a subject of interest.

The key structural features to be identified by spectroscopy are:

  • The p-substituted aromatic ring: Expect characteristic signals in both NMR and IR.

  • The sulfonamide group (-SO₂N=): This powerful electron-withdrawing group significantly influences the electronic environment of adjacent atoms.

  • The two equivalent N-ethyl chains (-N-CH₂-CH₂-OH): These create specific spin systems in NMR.

  • The primary alcohol groups (-CH₂OH): These will have distinct resonances in NMR and a strong, broad absorption in the IR spectrum.

Below is a diagram of the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Data acquired in deuterochloroform (CDCl₃) shows five distinct signals.[1]

  • Aromatic Protons (δ 7.3-7.8 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group (H3', H5') are deshielded and appear downfield around 7.70 ppm . The protons ortho to the methyl group (H2', H6') are less deshielded and resonate upfield around 7.33 ppm . Both signals appear as doublets due to coupling with their neighbors.[1]

  • Hydroxymethyl Protons (-CH₂OH, δ ~3.9 ppm): The four protons on the carbons bearing the hydroxyl groups (Cβ, Cβ') are equivalent and appear as a triplet at 3.87 ppm . The triplet multiplicity arises from coupling to the adjacent methylene protons (Cα, Cα').[1]

  • N-methylene Protons (-CH₂N-, δ ~3.2 ppm): The four protons on the carbons directly attached to the nitrogen (Cα, Cα') are also equivalent. They are deshielded by both the nitrogen and the sulfonyl group, appearing as a triplet at 3.23 ppm .[1] The triplet is a result of coupling to the hydroxymethyl protons.

  • Methyl Protons (-CH₃, δ ~2.4 ppm): The three protons of the tosyl methyl group are equivalent and magnetically isolated, resulting in a sharp singlet at 2.43 ppm .[1]

  • Hydroxyl Protons (-OH): The hydroxyl protons often appear as a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. This signal may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.

Table 1: Summary of ¹H NMR Data (500 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.70 Doublet (d) 2H Aromatic (H3', H5')
7.33 Doublet (d) 2H Aromatic (H2', H6')
3.87 Triplet (t) 4H -CH₂OH (Cβ, Cβ')
3.23 Triplet (t) 4H -CH₂N- (Cα, Cα')

| 2.43 | Singlet (s) | 3H | -CH₃ |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure and data from similar compounds, the following chemical shifts are expected.[2]

  • Aromatic Carbons (δ 127-145 ppm): Four signals are expected for the aromatic ring. The carbon attached to the sulfur (C4') and the carbon bearing the methyl group (C1') are quaternary and will have lower intensity. The protonated carbons (C2', C3', C5', C6') will appear as strong signals in the range of 127-130 ppm.

  • Hydroxymethyl Carbons (-CH₂OH, δ ~60 ppm): The Cβ and Cβ' carbons are expected to resonate around 60 ppm.

  • N-methylene Carbons (-CH₂N-, δ ~50 ppm): The Cα and Cα' carbons, being attached to nitrogen, will appear further upfield, typically around 50 ppm.

  • Methyl Carbon (-CH₃, δ ~21 ppm): The methyl carbon of the tosyl group is expected to have a chemical shift of approximately 21.5 ppm.[2]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on CDCl3 signal prep4->acq1 To Spectrometer acq2 Shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate 1H to TMS (0 ppm), 13C to CDCl3 (77.16 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5 Final Spectrum Final Spectrum proc5->Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial and gently agitate until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 90° pulse, 3-5 second relaxation delay, 16 scans).

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 1024 scans).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to TMS at 0.00 ppm for ¹H and the residual solvent peak (CDCl₃) at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Functional Group Frequencies

The IR spectrum of this compound will be dominated by absorptions from the O-H, S=O, and C-H bonds.

  • O-H Stretch (3500-3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups.

  • C-H (Aromatic) Stretch (3100-3000 cm⁻¹): Medium to weak absorptions corresponding to the C-H stretching on the benzene ring.

  • C-H (Aliphatic) Stretch (3000-2850 cm⁻¹): Medium intensity bands from the symmetric and asymmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.

  • S=O Stretch (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): The sulfonamide group will show two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, respectively. These are highly characteristic peaks for this functional group.

  • C=C (Aromatic) Stretch (1600-1450 cm⁻¹): Several medium to weak bands in this region are indicative of the benzene ring.

  • C-O Stretch (1260-1000 cm⁻¹): A strong absorption from the C-O stretching of the primary alcohol groups.

Table 2: Predicted Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group
3500 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
3000 - 2850 Medium C-H Stretch Aliphatic (-CH₂, -CH₃)
1350 - 1300 Very Strong S=O Asymmetric Stretch Sulfonamide (-SO₂N=)
1170 - 1150 Very Strong S=O Symmetric Stretch Sulfonamide (-SO₂N=)

| 1260 - 1000 | Strong | C-O Stretch | Alcohol (-C-OH) |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues. The molecular formula C₁₁H₁₇NO₄S corresponds to a monoisotopic mass of approximately 259.088 Da.[3]

Analysis of Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺ at m/z 260.

Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragmentation patterns would emerge:

  • Loss of a hydroxyethyl group (-CH₂CH₂OH): A fragmentation resulting in an ion at m/z 214.

  • Cleavage of the N-S bond: This can lead to fragments corresponding to the tosyl group ([C₇H₇SO₂]⁺, m/z 155) and the diethanolamine moiety.

  • Formation of the tropylium ion: The tosyl group can fragment further to lose SO₂, resulting in the highly stable tolyl cation ([C₇H₇]⁺) at m/z 91. This is a very common and often abundant fragment for compounds containing a tosyl group.

Fragmentation Pathway Diagram:

M [M]+• m/z 259 F1 [M - C2H4O]+• m/z 215 M->F1 - CH2=CHOH F2 [C7H7SO2]+ m/z 155 M->F2 - •N(CH2CH2OH)2 F3 [C7H7]+ m/z 91 F2->F3 - SO2

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Set the heated capillary temperature to facilitate desolvation.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the [M+H]⁺ adduct and any other adducts (e.g., [M+Na]⁺) or fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H NMR confirms the connectivity and relative positions of all protons, IR spectroscopy identifies all key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable reference for the validation and analysis of this compound in research and development settings.

References

The Formation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, the sulfonamide functional group remains a cornerstone, pivotal in the development of therapeutics and functional materials. Among these, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a derivative of the ubiquitous tosyl group, presents a compelling case study in nucleophilic substitution at a sulfur center. This technical guide provides an in-depth exploration of the formation of this molecule, moving beyond a simple procedural outline to dissect the underlying mechanistic principles. Tailored for researchers, scientists, and professionals in drug development, this document aims to foster a deeper understanding of the reaction's nuances, enabling informed optimization and application. We will delve into the causal relationships that dictate experimental choices, ensuring that the protocols described are not merely prescriptive but are rooted in a self-validating scientific framework.

Introduction to the Core Reaction: Sulfonamide Synthesis

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process involves the reaction of a nucleophile, in this case, diethanolamine, with an electrophilic sulfonyl derivative, p-toluenesulfonyl chloride (tosyl chloride). This reaction is a classic example of sulfonamide bond formation, a critical transformation in organic synthesis.[1] The presence of two nucleophilic hydroxy groups on the diethanolamine backbone adds a layer of complexity and potential for side reactions, making a thorough understanding of the reaction conditions paramount.

The overall transformation can be summarized as follows:

p-Toluenesulfonyl chloride + Diethanolamine → this compound + Hydrochloric acid

A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Unraveling the Reaction Mechanism

The formation of this compound proceeds through a well-established nucleophilic acyl substitution-like pathway at the sulfur atom of the sulfonyl chloride. The key steps are outlined below:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the nitrogen atom of diethanolamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the sulfur atom. This is the rate-determining step of the reaction.

Step 2: Formation of a Tetrahedral Intermediate

The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nitrogen, the two oxygen atoms, the tolyl group, and the chlorine atom.

Step 3: Departure of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

Step 4: Deprotonation

The resulting sulfonamide is protonated on the nitrogen atom. A base, such as pyridine or triethylamine, present in the reaction mixture, deprotonates the nitrogen, yielding the final product, this compound, and the hydrochloride salt of the base. This final step is an acid-base reaction and is very fast.

The role of the base is crucial; it not only neutralizes the HCl produced but also prevents the protonation of the diethanolamine reactant, which would render it non-nucleophilic.[1]

Below is a visual representation of the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diethanolamine Diethanolamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Diethanolamine->TetrahedralIntermediate Nucleophilic Attack TosylChloride p-Toluenesulfonyl Chloride (Electrophile) TosylChloride->TetrahedralIntermediate Product N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide TetrahedralIntermediate->Product Chloride Elimination Product->Product HCl HCl ProtonatedBase Protonated Base HCl->ProtonatedBase Base Base (e.g., Pyridine) Base->ProtonatedBase Neutralization

Caption: The reaction mechanism for the formation of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of established methods, designed for clarity and reproducibility.[2]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethanolamine105.140.42 g4
p-Toluenesulfonyl chloride190.650.836 g4.4
Pyridine79.100.35 g4.4
Dichloromethane (CH₂Cl₂)---

3.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (0.42 g, 4 mmol) in dichloromethane (CH₂Cl₂).

  • Addition of Reagents: To this solution, add p-toluenesulfonyl chloride (0.836 g, 4.4 mmol) followed by pyridine (0.35 g, 4.4 mmol). A slight excess of the sulfonyl chloride and base is used to ensure complete consumption of the limiting diethanolamine.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The pyridine is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by crystallization to yield white crystals of this compound. A reported yield for this procedure is 77%.[2]

3.3. Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Diethanolamine in Dichloromethane B 2. Add p-Toluenesulfonyl Chloride and Pyridine A->B C 3. Reflux for 4 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Pyridine in vacuo D->E F 6. Purify by Crystallization E->F G Final Product: White Crystals F->G

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

  • Melting Point: The melting point of the crystalline product should be sharp and consistent with literature values (95–98 °C).[2]

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A reported Rf value is 0.13 in a 1:1 mixture of hexane and ethyl acetate.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound are:

    • Aromatic protons of the tolyl group.

    • A triplet for the methylene groups adjacent to the hydroxyl groups (-CH₂OH).

    • A triplet for the methylene groups adjacent to the nitrogen atom (-CH₂N-).

    • A singlet for the methyl group of the tolyl ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of this compound via the reaction of p-toluenesulfonyl chloride and diethanolamine is a robust and well-understood transformation. The mechanism, rooted in nucleophilic substitution at the sulfur center, is a foundational concept in organic chemistry. By understanding the intricacies of this mechanism and the rationale behind the experimental protocol, researchers can confidently apply and adapt this synthesis for their specific needs. The presence of the diol functionality in the final product opens avenues for further derivatization, making it a versatile building block in medicinal chemistry and materials science. Future work could explore alternative, greener synthetic routes or the catalytic activation of the sulfonyl chloride to enhance reaction efficiency.

References

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide as a Vortioxetine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Modern Therapeutics

The development of novel therapeutics such as Vortioxetine, a multimodal antidepressant, represents a significant advancement in the management of major depressive disorder (MDD).[1] The efficacy and safety of such active pharmaceutical ingredients (APIs) are, however, inextricably linked to their purity. The control of impurities—unwanted chemical substances that can arise during synthesis or storage—is a critical aspect of pharmaceutical development and manufacturing.[2][3] These substances, even in trace amounts, can potentially impact the drug's stability, efficacy, and safety profile.

This technical guide provides a comprehensive examination of a specific process-related impurity, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide , in the context of Vortioxetine manufacturing. We will delve into its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory framework that governs its control. This document is intended for researchers, quality control analysts, and drug development professionals dedicated to ensuring the highest standards of quality and safety for the Vortioxetine API.

Characterization of the Impurity: this compound

A thorough understanding of an impurity begins with its fundamental chemical and physical properties. This compound is a known sulfonamide derivative.[4]

Chemical Identity
PropertyValueSource
IUPAC Name This compound[5]
Synonyms N-tosyl diethanolamine[4]
CAS Number 7146-67-0[5][6]
Molecular Formula C₁₁H₁₇NO₄S[5][6]
Molecular Weight 259.32 g/mol [5][6]
Structural Elucidation

The molecular structure of this impurity consists of a p-toluenesulfonyl group (tosyl group) attached to the nitrogen atom of diethanolamine.[4] The presence of two hydroxyl (-OH) groups makes the molecule relatively polar.

FormationPathway cluster_reagents Starting Materials & Reagents cluster_process Vortioxetine Synthesis Process cluster_products Products & Impurities SM Aryl Halide Intermediate (e.g., 2-bromophenyl derivative) Coupling Palladium-Catalyzed Coupling Reaction SM->Coupling Piperazine Piperazine Piperazine->Coupling Intended Reaction ImpuritySource Diethanolamine-related Starting Material Impurity (e.g., N-Tosyl Diethanolamine) ImpuritySource->Coupling Side Reaction Vortioxetine Vortioxetine API Coupling->Vortioxetine TargetImpurity N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide Coupling->TargetImpurity AnalyticalWorkflow SamplePrep Sample Preparation (Vortioxetine API in Diluent) Spiking Spiking (Optional) (with Impurity Reference Standard) SamplePrep->Spiking HPLC RP-HPLC Injection Spiking->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection UV/DAD Detection (λ = 226 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram Generation) Detection->DataAcq Analysis Data Analysis (Peak Integration, Quantification) DataAcq->Analysis LCMS LC-MS Analysis (for Identity Confirmation) Analysis->LCMS If unidentified Report Final Report (Impurity Profile) Analysis->Report LCMS->Report

References

An In-Depth Technical Guide to the Chemical Stability and Degradation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Molecule

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a molecule integrating a p-toluenesulfonamide (tosyl) group with a diethanolamine moiety, presents a unique stability profile critical to its handling, formulation, and application in various scientific fields. The tosyl group is well-regarded in organic synthesis as a stable protecting group for amines, while the diethanolamine portion introduces hydroxyl groups that can influence solubility and reactivity.[1] This guide provides a comprehensive technical overview of the potential chemical stability and degradation pathways of this compound. We will delve into the anticipated behavior of this compound under various stress conditions, propose robust experimental protocols for its stability assessment, and discuss the analytical methodologies required for accurate quantification and characterization of the parent molecule and its potential degradants. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Anticipated Stability Profile and Degradation Pathways

The chemical stability of this compound is governed by the interplay of its constituent parts: the aromatic sulfonamide and the N,N-diethanolamine side chain. Forced degradation studies are essential to understanding the intrinsic stability of the molecule by exposing it to conditions more severe than accelerated stability testing.

Hydrolytic Stability

Based on studies of similar sulfonamides, this compound is expected to be relatively stable in neutral and basic aqueous solutions. However, under acidic conditions, the sulfonamide bond (S-N) is susceptible to cleavage.

Proposed Degradation Pathway under Hydrolysis:

The primary hydrolytic degradation is anticipated to be the cleavage of the S-N bond, yielding p-toluenesulfonic acid and diethanolamine.

G parent N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide products p-Toluenesulfonic Acid + Diethanolamine parent->products  Acidic Hydrolysis (H₃O⁺) / S-N Cleavage

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

The thermal stability of this compound will be influenced by both the sulfonamide and the diethanolamine moieties. While the tosyl group is generally thermally robust, the diethanolamine side chains may be more susceptible to degradation at elevated temperatures.

Potential Thermal Degradation Pathways:

At elevated temperatures, oxidation of the methyl group on the toluene ring could occur, leading to the formation of a carboxylic acid derivative. Additionally, dehydration of the hydroxyethyl groups could potentially lead to the formation of cyclic ethers or other rearrangement products.

G cluster_main Thermal Stress cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide path1_prod1 Oxidation of Methyl Group (Carboxylic Acid Derivative) parent->path1_prod1  High Temperature path2_prod1 Dehydration of Hydroxyethyl Groups (Cyclic Ether Formation) parent->path2_prod1  High Temperature

Caption: Potential thermal degradation pathways.

Photostability

Aromatic sulfonamides are known to be susceptible to photodegradation. The primary photochemical reactions are expected to be the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO2).[2]

Proposed Photodegradation Pathways:

Upon exposure to UV light, two main degradation routes are plausible:

  • S-N Bond Cleavage: Leading to the formation of p-toluenesulfonyl radical and a diethanolaminyl radical, which can then undergo further reactions.

  • SO2 Extrusion: A common pathway for aromatic sulfonamides, resulting in the formation of N,N-bis(2-hydroxyethyl)-4-methylaniline.[2]

G cluster_main Photolytic Stress (UV Light) cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide path1_prod1 p-Toluenesulfonyl Radical + Diethanolaminyl Radical parent->path1_prod1  S-N Cleavage path2_prod1 N,N-Bis(2-hydroxyethyl)-4-methylaniline + SO₂ parent->path2_prod1  SO₂ Extrusion

Caption: Proposed photodegradation pathways.

Oxidative Stability

The molecule possesses sites that are susceptible to oxidation, primarily the sulfur atom in the sulfonamide group and the tertiary amine. The diethanolamine moiety can also undergo oxidation.

Potential Oxidative Degradation Pathways:

Exposure to oxidative agents could lead to:

  • N-dealkylation: Cleavage of one or both of the 2-hydroxyethyl groups from the nitrogen atom.

  • Oxidation of the Sulfur Atom: Potentially forming higher oxidation state sulfur species, although this is less common for sulfonamides.

  • Oxidation of the Diethanolamine Moiety: The hydroxyl groups could be oxidized to aldehydes or carboxylic acids.

G cluster_main Oxidative Stress cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide path1_prod1 N-dealkylation Products parent->path1_prod1  Oxidizing Agents path2_prod1 Oxidized Diethanolamine Derivatives (Aldehydes/Carboxylic Acids) parent->path2_prod1  Oxidizing Agents

Caption: Potential oxidative degradation pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) and Q1B guidelines.

General Experimental Workflow

References

An In-Depth Technical Guide to the Solubility Profile of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of a chemical entity are paramount to its potential as a therapeutic agent. Among these, solubility stands as a cornerstone of a molecule's developability. It dictates not only the feasibility of formulation but also profoundly influences bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the research scientist with the foundational knowledge of its anticipated behavior, the industry-standard methodologies for empirical determination of its solubility, and the scientific rationale underpinning these experimental choices.

Molecular Structure and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a p-toluenesulfonyl group attached to a diethanolamine moiety. A thorough understanding of its structure is the first step in predicting its solubility behavior.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 7146-67-0PubChem
Molecular Formula C11H17NO4SPubChem
Molecular Weight 259.32 g/mol PubChem
Structure
alt text
PubChem

The molecule possesses both hydrophobic and hydrophilic characteristics. The p-toluenesulfonyl group contributes to its lipophilicity, while the two hydroxyl (-OH) groups of the diethanolamine portion are capable of forming hydrogen bonds, imparting a degree of hydrophilicity. The presence of these functional groups suggests that the solubility of this compound will be highly dependent on the solvent system.

Anticipated Solubility Profile: A Qualitative Assessment

Based on its structure, we can infer a general solubility profile:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The two hydroxyl groups are expected to facilitate solubility in polar protic solvents through hydrogen bonding. The parent compound, diethanolamine, is miscible with water. While the bulky, nonpolar p-toluenesulfonyl group will reduce aqueous solubility compared to diethanolamine, the compound is still expected to exhibit some degree of solubility in water and alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are also likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and, in the case of DMSO, act as a hydrogen bond acceptor.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is anticipated to be lower in nonpolar solvents. However, the aromatic tolyl group may provide some affinity for aromatic solvents like toluene. Its use as a potential intermediate in the synthesis of vortioxetine, where solvents like toluene and dichloromethane are employed, suggests it possesses at least moderate solubility in these less polar organic solvents.

Experimental Determination of Solubility: A Methodological Deep Dive

Since readily available quantitative data is scarce, a robust experimental approach is necessary to define the solubility profile of this compound. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[1][2]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a given solvent at a specific temperature. It is a reliable and widely accepted technique.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal Quantify concentration of the supersaturated solution (e.g., HPLC, UV-Vis) sep->anal

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, acetonitrile, toluene). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Pellet the undissolved solid.

      • Filtration: Use a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter.

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of known concentrations.[3][4]

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, this can be a simpler and faster method. A calibration curve is also required.[5]

Kinetic Solubility Assessment

For high-throughput screening in early drug discovery, kinetic solubility is often determined. This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[6][7]

G cluster_prep Preparation cluster_addition Addition to Aqueous Buffer cluster_incubation Incubation & Precipitation cluster_analysis Analysis prep1 Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) add Add aliquots of the stock solution to an aqueous buffer in a microplate prep1->add incub Incubate for a short period (e.g., 1-2 hours) add->incub anal Measure precipitation (nephelometry) or quantify dissolved compound (UV-Vis) incub->anal

Caption: Workflow for Kinetic Solubility Assessment.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a highly solubilizing organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Compound Addition and Incubation:

    • Add a small volume of the DMSO stock solution to the aqueous buffer.

    • Incubate the plate for a defined, shorter period (e.g., 1-2 hours) with shaking.

  • Detection of Precipitation:

    • The amount of precipitation can be measured using nephelometry, which detects scattered light from insoluble particles.[7][8]

    • Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in solution can be quantified by UV-Vis spectroscopy.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25[Experimental Value][Experimental Value][Calculated Value]
PBS (pH 7.4)37[Experimental Value][Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Experimental Value][Calculated Value]
Methanol25[Experimental Value][Experimental Value][Calculated Value]
Acetone25[Experimental Value][Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Experimental Value][Calculated Value]
Toluene25[Experimental Value][Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Experimental Value][Calculated Value]

Interpretation: The solubility data will provide a quantitative understanding of the compound's behavior in various solvent environments. This is critical for:

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for dissolution media in solid dosage forms.

  • In Vitro Assays: Ensuring that the compound remains in solution at the desired test concentrations to avoid false-negative results.

  • Predicting In Vivo Performance: Aqueous solubility, particularly at physiological pH, is a key factor influencing oral absorption.

  • Process Chemistry: For its use as a synthetic intermediate, solubility in organic solvents will guide reaction conditions and purification strategies.

Conclusion: A Pathway to Comprehensive Understanding

References

"N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Authored by: A Senior Application Scientist
Publication Date: January 6, 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the molecule this compound. While direct biological studies on this specific compound are limited, its structural features, particularly the presence of a sulfonamide group and diethanolamine moiety, suggest a range of plausible pharmacological activities. This document synthesizes the existing knowledge on related compounds and the broader class of sulfonamides to propose a structured research framework for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.

Introduction and Molecular Profile

This compound, also known as N-tosyldiethanolamine, is a chemical compound with the molecular formula C₁₁H₁₇NO₄S[1]. It belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. Sulfonamides are a cornerstone of modern medicine, renowned for their broad spectrum of biological activities including antibacterial, diuretic, hypoglycemic, antithyroid, and antitumor actions[2].

The structure of this compound incorporates a p-toluenesulfonyl group (tosyl group) and a diethanolamine moiety. The tosyl group is a common functional group in organic synthesis and has been incorporated into various biologically active molecules. The diethanolamine portion of the molecule introduces two hydroxyl groups, which can influence its solubility, hydrogen bonding capacity, and potential for metabolic modification. While diethanolamine itself can have irritant properties, its incorporation into larger molecules can lead to pharmaceutically useful compounds[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₄SPubChem[1]
Molecular Weight259.32 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number7146-67-0PubChem[1]
AppearanceWhite crystals[2]
Melting Point95-98 °C[2]

Postulated Biological Activities and Mechanistic Rationale

Based on the chemical structure and the known activities of the sulfonamide class, we postulate three primary areas of potential biological activity for this compound:

  • Antimicrobial Activity: Sulfonamides historically revolutionized medicine as the first class of effective antibacterial agents[2]. They typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[2]. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to block this crucial metabolic pathway.

  • Anticancer Activity: The ethylenediamine moiety present in related structures is known to be a feature in compounds exhibiting cytotoxic activity against various cancer cell lines[3]. The proposed mechanism often involves cell cycle arrest and the induction of apoptosis, potentially through the disruption of mitochondrial membrane potential[3].

  • Anti-inflammatory Activity: Certain sulfonamide-containing compounds have demonstrated anti-inflammatory properties. The mechanism can involve the inhibition of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2)[4].

The following sections will detail the experimental workflows to investigate these postulated activities.

Proposed Experimental Investigation Workflow

A systematic investigation of the biological potential of this compound should follow a tiered approach, starting with in vitro screening and progressing to more complex cellular and potentially in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis & Purity Analysis antimicrobial Antimicrobial Screening synthesis->antimicrobial Test Compound cytotoxicity Cytotoxicity Screening synthesis->cytotoxicity Test Compound anti_inflammatory Anti-inflammatory Screening synthesis->anti_inflammatory Test Compound enzyme Enzyme Inhibition Assays antimicrobial->enzyme Active Hits cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Hits apoptosis Apoptosis Assays cytotoxicity->apoptosis Active Hits protein_expression Protein Expression Analysis anti_inflammatory->protein_expression Active Hits sar Structure-Activity Relationship (SAR) Studies enzyme->sar cell_cycle->sar apoptosis->sar protein_expression->sar admet In Silico ADMET Prediction sar->admet

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Synthesis and Characterization

A reliable synthesis protocol is crucial for obtaining high-purity this compound for biological testing.

Protocol 4.1.1: Synthesis of this compound [2]
  • Dissolve diethanolamine (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Add pyridine (1.1 equivalents) to the solution to act as a base.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, remove the pyridine in vacuo.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., hexane and ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity Screening
Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Screening
Protocol 4.3.1: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Seed cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, PC3 - prostate)[3] in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening
Protocol 4.4.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO production inhibition compared to LPS-stimulated cells without the compound.

Mechanistic Elucidation Pathways

Should initial screening reveal significant activity, the following diagrams illustrate potential pathways for further mechanistic investigation.

G cluster_0 Antimicrobial Mechanism compound N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide dhps Dihydropteroate Synthase (DHPS) compound->dhps Inhibits folic_acid Folic Acid Synthesis dhps->folic_acid Blocks bacterial_growth Bacterial Growth Inhibition folic_acid->bacterial_growth Essential for

Caption: Postulated antimicrobial mechanism of action via inhibition of folic acid synthesis.

G cluster_0 Anticancer Mechanism compound N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide mitochondria Mitochondrial Membrane Potential Disruption compound->mitochondria cell_cycle Cell Cycle Arrest compound->cell_cycle caspases Caspase Activation mitochondria->caspases Leads to apoptosis Apoptosis caspases->apoptosis Induces cell_cycle->apoptosis Can lead to

Caption: Potential anticancer mechanisms involving apoptosis and cell cycle arrest.

Concluding Remarks and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its structural relationship to the well-established sulfonamide class of drugs provides a strong rationale for investigating its biological activities. The experimental framework outlined in this guide offers a systematic and robust approach to exploring its potential as an antimicrobial, anticancer, and anti-inflammatory compound. Positive findings from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The scientific community is encouraged to build upon this foundational guide to unlock the full therapeutic potential of this promising molecule.

References

Diethanolamine Derivatives: A Cornerstone of Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Diethanolamine (DEA), a bifunctional molecule featuring both a secondary amine and two hydroxyl groups, serves as a remarkably versatile building block in organic synthesis.[1] Its unique reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a crucial intermediate in the production of numerous active pharmaceutical ingredients (APIs) and excipients.[1][2] This guide provides an in-depth exploration of the synthesis and application of DEA derivatives in the pharmaceutical industry. We will dissect core reaction mechanisms, provide detailed protocols for the synthesis of landmark drugs such as the local anesthetic Procaine and foundational chemotherapeutics like nitrogen mustards, and survey the broader landscape of its utility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals engaged in drug discovery and development.

Chapter 1: Fundamentals of Diethanolamine (DEA)

Physicochemical Properties and Core Reactivity

Diethanolamine (HN(CH₂CH₂OH)₂) is a colorless, viscous liquid or solid at room temperature, exhibiting high solubility in water due to the hydrophilic nature of its amine and hydroxyl groups.[3][4] Its bifunctionality is the key to its synthetic utility. The secondary amine acts as a nucleophile and a weak base, while the two primary hydroxyl groups can undergo esterification, etherification, or be replaced by other functional groups.[4]

Table 1: Physicochemical Properties of Diethanolamine

PropertyValueSource
Molar Mass105.14 g/mol [3]
AppearanceColorless solid/viscous liquid[3][4]
Melting Point28 °C (82 °F)[3]
Boiling Point271.1 °C (520.0 °F)[3]
Density1.097 g/cm³[3]
SolubilityMiscible in water, alcohols[3]

The strategic exploitation of these two reactive centers allows chemists to build molecular complexity in a controlled manner.

G DEA Diethanolamine (DEA) HN(CH₂CH₂OH)₂ Amine Secondary Amine (-NH-) Nucleophilic Center Weak Base DEA->Amine Reactive Site 1 Hydroxyl Hydroxyl Groups (-OH) Nucleophilic Can be derivatized or replaced DEA->Hydroxyl Reactive Site 2 Alkylation N-Alkylation Amine->Alkylation Amidation Amidation Amine->Amidation Esterification O-Esterification Hydroxyl->Esterification Chlorination Chlorination (e.g., with SOCl₂) Hydroxyl->Chlorination

Caption: Core reactivity of the Diethanolamine (DEA) scaffold.

Chapter 2: Key Synthetic Pathways

The dual functionality of DEA enables its participation in several critical reaction classes for building pharmaceutical agents.

  • Esterification: The hydroxyl groups of DEA readily react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This is a foundational step in the synthesis of local anesthetics like Procaine.[5][6]

  • N-Alkylation: The secondary amine can be alkylated to introduce new substituents, a common strategy for modifying the pharmacokinetic properties of a drug candidate. This is often performed after protecting the hydroxyl groups to ensure selectivity.[7]

  • Chlorination: The hydroxyl groups can be substituted with chlorine atoms using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. This pathway is the gateway to producing nitrogen mustards, a class of potent alkylating agents used in chemotherapy.[8][9]

  • Cyclization: Dehydration of diethanolamine, typically with a strong acid like sulfuric acid, results in the formation of morpholine, a heterocyclic scaffold present in many pharmaceuticals.[1][3]

Chapter 3: Case Study - Synthesis of Procaine

Procaine (Novocaine) was one of the first synthetic local anesthetics and remains a textbook example of a DEA-derived pharmaceutical.[10] It functions by blocking sodium channels in nerve fibers, preventing the transmission of pain signals.[11]

Synthetic Strategy and Workflow

The most common synthesis involves an esterification reaction between a diethanolamine derivative and a benzoic acid derivative.[5][6] A key strategic consideration is the management of the aromatic amine group on the benzoic acid moiety. Direct esterification with 4-aminobenzoic acid is challenging. Therefore, the synthesis typically starts with 4-nitrobenzoyl chloride. The nitro group serves as a protecting group for the amine, which is deprotected via reduction in the final step.[6][12]

Procaine_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation DEA Diethylethanolamine Intermediate p-Nitrobenzoyl Diethylethanolamine HCl DEA->Intermediate Mix & Heat (120°C) PNBC 4-Nitrobenzoyl Chloride PNBC->Intermediate Reduction Reduce Nitro Group Intermediate->Reduction Dissolve in HCl Tin Add Granulated Tin (Sn) & HCl Base Make Alkaline (Na₂CO₃) Reduction->Base Purify ProcaineBase Isolate Procaine Base Base->ProcaineBase HCl_Salt Neutralize with HCl ProcaineBase->HCl_Salt Final Procaine Hydrochloride (Final Product) HCl_Salt->Final

Caption: Synthetic workflow for Procaine Hydrochloride.

Experimental Protocol: Synthesis of Procaine Hydrochloride

This protocol is a synthesized representation of established laboratory methods.[6][12]

Materials:

  • Diethylethanolamine

  • 4-Nitrobenzoyl chloride

  • Granulated Tin (Sn)

  • Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

Step-by-Step Methodology:

  • Esterification:

    • Carefully mix diethylethanolamine with 4-nitrobenzoyl chloride. An exothermic reaction occurs spontaneously.

    • Heat the mixture at approximately 120°C for 2 hours to drive the reaction to completion. The solid product formed is para-nitrobenzoyl diethylethanolamine hydrochloride.[12]

    • Causality: Heating ensures the complete conversion of the starting materials to the ester intermediate. Using the acyl chloride provides a highly reactive electrophile for efficient esterification of the alcohol.

  • Reduction of the Nitro Group:

    • Allow the reaction product to cool, then dissolve it in dilute hydrochloric acid.

    • Gradually add granulated tin to the solution while maintaining the temperature between 35-40°C.[12]

    • Causality: The tin metal in acidic solution (forming stannous chloride, SnCl₂) is a classical and effective reducing agent for converting aromatic nitro groups to primary amines.[13] Temperature control is crucial to prevent side reactions.

  • Work-up and Isolation:

    • After the reduction is complete, remove the excess tin (e.g., by precipitation with H₂S and filtration).[12]

    • Make the solution alkaline by adding sodium carbonate. This deprotonates the amine groups, causing the procaine free base to separate as an oil which may crystallize.[12]

    • Isolate the procaine base and recrystallize it from dilute alcohol to purify it.

  • Salt Formation:

    • Neutralize the purified procaine base with one molar equivalent of hydrochloric acid.

    • Evaporate the solvent to crystallize the final product, procaine hydrochloride, which can be further purified by recrystallization from alcohol.[12]

    • Causality: Converting the base to its hydrochloride salt significantly increases its water solubility and stability, which is essential for its formulation as an injectable pharmaceutical.[5]

Chapter 4: Case Study - Synthesis of Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents used as cytotoxic chemotherapeutic agents.[14] Their mechanism of action involves forming highly reactive aziridinium ions that crosslink DNA, ultimately leading to apoptosis in rapidly dividing cancer cells.[14] Diethanolamine is a common precursor for simple nitrogen mustards like Normustard (bis(2-chloroethyl)ethylamine).[14]

Synthetic Strategy and Workflow

The synthesis is a direct and potent transformation involving the replacement of both hydroxyl groups of diethanolamine with chlorine atoms. The reagent of choice for this conversion is typically thionyl chloride (SOCl₂).[8][9]

CRITICAL SAFETY NOTE: Nitrogen mustards and reagents like thionyl chloride are highly toxic, corrosive, and carcinogenic. This synthesis must only be performed by trained professionals in a certified fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

Nitrogen_Mustard_Synthesis DEA Diethanolamine HN(CH₂CH₂OH)₂ Reaction Chlorination Reaction (Reflux) DEA->Reaction SOCl2 Thionyl Chloride (SOCl₂) in solvent (e.g., TCE) SOCl2->Reaction Mustard Nitrogen Mustard HN(CH₂CH₂Cl)₂ Reaction->Mustard Byproducts Byproducts: SO₂ + HCl Reaction->Byproducts

Caption: General reaction scheme for Nitrogen Mustard synthesis.

Experimental Protocol: Synthesis of a Nitrogen Mustard

This protocol describes the general procedure for chlorinating diethanolamine.

Materials:

  • Diethanolamine

  • Thionyl Chloride (SOCl₂)

  • Anhydrous solvent (e.g., trichloroethylene or dichloromethane)[8]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a fume hood, dissolve diethanolamine in an appropriate anhydrous solvent within a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

    • Causality: Anhydrous conditions are critical because thionyl chloride reacts violently with water.

  • Chlorination:

    • Cool the diethanolamine solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the solution. The reaction is exothermic and will generate gaseous byproducts (SO₂ and HCl).

    • Causality: The slow, cooled addition controls the reaction rate and prevents a dangerous runaway reaction. Thionyl chloride is an excellent reagent for converting alcohols to alkyl chlorides, as the byproducts are gases, which helps drive the reaction to completion.

  • Reaction Completion and Isolation:

    • After the addition is complete, gently heat the mixture to reflux for several hours to ensure complete conversion of both hydroxyl groups.

    • Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude nitrogen mustard can be purified by vacuum distillation, but extreme caution is required due to its toxicity and thermal instability.

Chapter 5: Other Notable Pharmaceutical Applications

The utility of the diethanolamine scaffold extends beyond these two classes of drugs.

  • Antiarrhythmic Agents: Certain DEA derivatives have been developed as antiarrhythmic agents, designed to correct irregular heartbeats. The synthesis often involves N-alkylation and carbamoylation of the hydroxyl groups.[7]

  • Local Anesthetics: Beyond procaine, new diethanolamine derivatives continue to be explored as local anesthetics with improved potency and lower toxicity profiles compared to older agents.[15][16]

  • Antimicrobial Agents: Researchers have synthesized various DEA derivatives, including Schiff bases and piperazine derivatives, that exhibit promising antibacterial and antifungal activity.[17]

  • Excipients and Buffering Agents: In pharmaceutical formulations, DEA itself is used as a pH adjuster, buffering agent, and emulsifier to stabilize preparations and enhance the solubility of active ingredients.[18]

Chapter 6: Conclusion and Future Outlook

Diethanolamine is a powerful and versatile precursor in pharmaceutical synthesis, prized for its dual reactivity that allows for the construction of diverse and complex molecular architectures. From the life-saving applications of nitrogen mustards in oncology to the pain-relieving effects of local anesthetics, DEA derivatives are integral to modern medicine. The continued exploration of this scaffold, through the synthesis of novel amino acid derivatives, heterocycles, and other complex molecules, promises to yield new therapeutic agents with enhanced efficacy and safety profiles.[19] As synthetic methodologies advance, the strategic use of diethanolamine will undoubtedly remain a key tactic in the arsenal of medicinal chemists and drug development professionals.

References

An In-Depth Technical Guide to the Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of tosyl- and nosyl-ended polyisobutylenes (PIB). These functionalized polymers are valuable precursors for a variety of advanced macromolecular architectures and bioconjugates due to the excellent leaving group properties of the tosylate and nosylate moieties. This document delves into the synthetic strategies, key reaction parameters, and in-depth characterization techniques, offering not just protocols but the scientific rationale behind them.

Introduction: The Versatility of Functionalized Polyisobutylene

Polyisobutylene (PIB) is a commercially significant polymer renowned for its chemical inertness, thermal stability, and biocompatibility.[1][2] The end-functionalization of PIB chains opens up a vast landscape of possibilities for creating novel materials with tailored properties.[3] By introducing reactive handles at the chain ends, the inert PIB backbone can be incorporated into more complex structures like block copolymers, star polymers, and polymer-drug conjugates.

Among the various end-functional groups, tosylates (-OTs) and nosylates (-ONs) are particularly noteworthy. These sulfonyl esters are exceptional leaving groups, readily displaced by a wide range of nucleophiles in SN2 reactions. This high reactivity allows for the efficient post-polymerization modification of PIB, making tosyl- and nosyl-ended PIBs highly sought-after intermediates in polymer and medicinal chemistry. This guide will focus on the robust and reproducible synthesis of these valuable macromolecular building blocks.

Synthetic Strategy: A Two-Step Approach to Functionalization

The most prevalent and reliable method for preparing tosyl- and nosyl-ended PIBs involves a two-step process.[2][4] This strategy is predicated on the initial synthesis of hydroxyl-terminated polyisobutylene (PIB-OH), which then serves as the direct precursor for the final functionalized polymers. This approach offers superior control over the final end-group fidelity compared to direct end-capping of a living polymerization.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: PIB-OH Synthesis cluster_1 Step 2: Sulfonylation Olefin-Terminated_PIB Olefin-Terminated PIB (exo-olefin or allyl) Hydroxylation Hydroxylation (e.g., Hydroboration-Oxidation) Olefin-Terminated_PIB->Hydroxylation Reagents PIB_OH Hydroxyl-Terminated PIB (PIB-OH) Hydroxylation->PIB_OH Product Sulfonylation Sulfonylation (TsCl or NsCl) PIB_OH->Sulfonylation Precursor Final_Product Tosyl/Nosyl-Ended PIB Sulfonylation->Final_Product Product caption Overall synthetic workflow for tosyl- and nosyl-ended PIB.

Figure 1: Overall synthetic workflow for tosyl- and nosyl-ended PIB.

This guide will first detail the synthesis of the crucial PIB-OH intermediate from two common olefin-terminated PIB precursors: exo-olefin-ended and allyl-terminated PIB. Subsequently, the detailed protocols for the tosylation and nosylation of PIB-OH will be presented.

Preparation of Hydroxyl-Terminated Polyisobutylene (PIB-OH)

The successful synthesis of tosyl- and nosyl-ended PIBs is critically dependent on the quality and functionality of the starting PIB-OH. The choice of the olefin-terminated PIB precursor influences the reaction conditions for hydroxylation.

Starting Materials: Exo-Olefin vs. Allyl-Terminated PIB
  • Exo-Olefin-Ended PIB (PIB-Exo): Commercially available PIBs often possess a significant percentage of exo-olefin end groups.[4] These are typically produced via cationic polymerization. For research purposes, highly functional PIB-Exo can be synthesized via quasiliving carbocationic polymerization, yielding polymers with narrow molecular weight distributions.[4]

  • Allyl-Terminated PIB (PIB-All): PIB with terminal allyl groups can be prepared by the in-situ quenching of a quasiliving carbocationic polymerization of isobutylene with allyltrimethylsilane (ATMS).[4] This method provides a high degree of end-group fidelity.

The primary structural difference lies in the steric hindrance around the double bond, which affects the choice of hydroboration reagent.

Experimental Protocol: Hydroxylation of Olefin-Terminated PIB

The conversion of the terminal olefin to a primary alcohol is most reliably achieved through a hydroboration-oxidation reaction.[4]

3.2.1. Hydroxylation of Allyl-Terminated PIB (PIB-All)

The less sterically hindered terminal double bond of PIB-All allows for the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent.[4]

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve PIB-All (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this solution, add a 0.5 M solution of 9-BBN in THF (5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 5 hours at room temperature.

  • Carefully add a solution of potassium hydroxide (KOH, 15 equivalents) in methanol.

  • Cool the mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (H₂O₂, 15 equivalents) dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Pour the reaction mixture into a separatory funnel containing n-hexane and water.

  • Separate the organic layer, and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and once with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Dry the resulting PIB-OH in a vacuum oven at 60 °C to a constant weight.

3.2.2. Hydroxylation of Exo-Olefin-Terminated PIB (PIB-Exo)

The hydroboration of the more sterically hindered exo-olefin requires a less bulky hydroborating agent, such as borane dimethyl sulfide complex (BMS) or a borane-THF complex, followed by oxidation.

Protocol:

  • Follow the same general procedure as for PIB-All, but substitute 9-BBN with a borane-THF complex or BMS (typically 3-5 equivalents).

  • The reaction times for the hydroboration step may need to be extended to ensure complete conversion.

  • The oxidation and work-up procedures are analogous to those for PIB-All.

Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes

With high-quality PIB-OH in hand, the final step is the sulfonylation of the terminal hydroxyl groups. The choice between tosyl chloride (TsCl) and nosyl chloride (NsCl) depends on the desired reactivity of the final product; nosylates are generally more reactive leaving groups than tosylates.

The Causality Behind Experimental Choices

The sulfonylation reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and a nucleophilic catalyst to facilitate the reaction.[2]

  • Base: Triethylamine (TEA) is a commonly used acid scavenger.[2] However, an excess of TEA can lead to an undesirable side reaction where the chloride ion from the triethylammonium chloride salt displaces the newly formed tosylate or nosylate group, resulting in a chlorinated PIB.[2][4] Therefore, the stoichiometry of TEA is a critical parameter to control.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the sulfonylation of the sterically hindered hydroxyl group of PIB-OH.[2] Other catalysts like pyridine and 1-methylimidazole can also be used.[2]

The general mechanism for the sulfonylation of PIB-OH is depicted below:

Sulfonylation_Mechanism cluster_0 Reaction Pathway PIB_OH PIB-OH Intermediate Activated Intermediate PIB_OH->Intermediate + TsCl TsCl / NsCl TsCl->Intermediate + Base_Catalyst Base (TEA) Catalyst (DMAP) Base_Catalyst->Intermediate facilitates Final_Product PIB-OTs / PIB-ONs Intermediate->Final_Product Byproduct [TEA-H]+Cl- Intermediate->Byproduct caption General mechanism for the sulfonylation of PIB-OH.

Figure 2: General mechanism for the sulfonylation of PIB-OH.

Experimental Protocols

The following are generalized protocols for the tosylation and nosylation of PIB-OH. The optimal conditions, particularly the amount of TEA, may require fine-tuning based on the specific molecular weight and structure of the PIB-OH.[2]

4.2.1. Synthesis of Tosyl-Ended Polyisobutylene (PIB-OTs)

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve PIB-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.1-0.2 equivalents) and TEA (1.5-2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tosyl chloride (TsCl, 1.5 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR or TLC (for lower molecular weight PIBs).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product can be further purified by precipitation from a DCM/hexane solution into methanol.

  • Dry the final PIB-OTs product in a vacuum oven at room temperature to a constant weight.

4.2.2. Synthesis of Nosyl-Ended Polyisobutylene (PIB-ONs)

Protocol:

  • The procedure is analogous to the tosylation protocol, with nosyl chloride (NsCl, 1.5 equivalents) used in place of TsCl.

  • Nosylation reactions are generally faster than tosylations. Monitor the reaction closely to avoid prolonged reaction times that may favor the chloride substitution side reaction.

  • The work-up and purification steps are the same as for PIB-OTs.

Critical Parameters and Troubleshooting
ParameterRationale and Field-Proven Insights
Purity of PIB-OH The presence of unreacted olefinic end-groups will not be functionalized and will lower the overall functionality of the final product. Ensure complete conversion during the hydroxylation step.
Stoichiometry of TEA As previously mentioned, excess TEA can lead to the formation of chloro-terminated PIB.[2][4] It is advisable to start with a lower amount of TEA and add more if the reaction stalls, as monitored by NMR.
Reaction Time Prolonged reaction times, especially for the more reactive PIB-All-OH, can increase the likelihood of the chloride substitution side reaction.[4]
Water Content All reagents and solvents should be anhydrous to prevent hydrolysis of the sulfonyl chloride and potential side reactions.

Characterization of Functionalized Polyisobutylenes

Thorough characterization at each step of the synthesis is crucial to ensure the desired product has been obtained with a high degree of end-group functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the chemical structure and calculating the end-group functionality.

Characteristic ¹H NMR Signals (in CDCl₃):

PolymerFunctional GroupChemical Shift (ppm)Description
PIB-All Allyl CH₂~1.95-2.07Doublet
Allyl CH=CH₂~4.92-5.07Multiplet
Allyl CH=CH₂~5.77-5.93Multiplet
PIB-Exo Exo-olefin =CH₂~4.6-4.8Two singlets
PIB-OH -CH₂-OH~3.55-3.68Triplet
PIB-OTs Aromatic protons (tosyl)~7.35 and ~7.78Two doublets
Methyl protons (tosyl)~2.45Singlet
-CH₂-OTs~4.0-4.1Triplet
PIB-ONs Aromatic protons (nosyl)~8.1-8.4Two doublets
-CH₂-ONs~4.2-4.3Triplet

The degree of functionalization can be calculated by comparing the integration of the end-group protons to the integration of the PIB backbone protons.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymers. A monomodal and narrow peak in the GPC trace is indicative of a well-controlled polymerization and the absence of chain-coupling or degradation during the functionalization steps.

Conclusion

The synthesis of tosyl- and nosyl-ended polyisobutylenes is a powerful technique for accessing a wide range of advanced polymeric materials. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce these valuable macromolecular intermediates. The key to success lies in the careful synthesis and purification of the hydroxyl-terminated PIB precursor and the judicious control of reaction conditions during the final sulfonylation step. These well-defined functionalized PIBs serve as a versatile platform for further chemical transformations, enabling the development of novel materials for applications in drug delivery, biomaterials, and beyond.

References

Methodological & Application

Topic: A Validated RP-HPLC Method for the Quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a robust analytical method for the quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. This compound is a relevant molecule in synthetic organic chemistry, potentially serving as a key intermediate or appearing as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The lack of a standardized analytical procedure necessitates the development of a reliable method to ensure quality control throughout the drug development lifecycle. This document details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for both the analytical procedure and its validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Development Strategy

This compound (CAS: 7146-67-0) is a sulfonamide derivative.[4] Its structure, featuring a tolyl group, a sulfonamide linkage, and two hydroxyethyl moieties, confers moderate polarity and makes it an ideal candidate for analysis by RP-HPLC.[4][5] The development of a robust and reliable analytical method is critical for its quantification in various matrices, whether as a starting material, an intermediate, or an impurity.

Rationale for Technique and Column Selection

High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, specificity, and widespread use in pharmaceutical analysis.[6][7] A reversed-phase (RP) chromatographic mode was selected as the primary approach. The analyte's structure, containing both a nonpolar aromatic ring and polar hydroxyethyl groups, makes it well-suited for retention on a nonpolar stationary phase (like C18 or C8) with a polar mobile phase. A standard YMC-Triart C8 (250 x 4.6 mm, 5 µm) column or equivalent is recommended as a starting point, offering a good balance between retention, efficiency, and peak symmetry for sulfonamides.[7]

Detector and Wavelength Selection

The presence of the benzene ring in the 4-methylbenzenesulfonamide moiety acts as a chromophore, making the compound detectable by UV-Vis spectrophotometry. Based on the structure of related benzene sulfonamide compounds, a detection wavelength of 265 nm is selected to provide adequate sensitivity.[7] A Photo-Diode Array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength.

Mobile Phase Optimization

The goal of mobile phase optimization is to achieve a symmetric peak shape with an optimal retention time (typically 3-10 minutes) and resolution from any potential impurities.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.

  • Aqueous Phase: An acidic modifier is incorporated into the aqueous phase. This is critical for sulfonamides to suppress the ionization of any free silanol groups on the silica-based column packing, thereby minimizing peak tailing. A 0.1% solution of formic acid or phosphoric acid in water provides a consistent pH and sharp peak shapes.

  • Gradient vs. Isocratic Elution: While a gradient elution can be useful for screening complex samples, a simple isocratic method is often sufficient and more robust for quantifying a single analyte.[8] The initial development can start with a 60:40 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in Water, with the ratio adjusted to achieve the target retention time.

Visual Workflow of Method Development

The logical progression from understanding the analyte to a fully validated method is crucial. This workflow ensures a systematic and scientifically sound approach.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (per ICH Q2) Analyte Analyte Characterization (Properties of N,N-Bis(2-hydroxyethyl) -4-methylbenzenesulfonamide) Technique Technique & Mode Selection (RP-HPLC) Analyte->Technique informs Params Parameter Optimization (Column, Mobile Phase, Detector) Technique->Params guides Proto Draft Protocol Definition Params->Proto finalizes Validation Method Validation Proto->Validation proceeds to Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Final Final Validated Method & Report Validation->Final establishes

Caption: Overall workflow for analytical method development and validation.

Detailed Analytical Protocol

This protocol is intended for the quantitative analysis of this compound in a drug substance or as a reference standard.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm), or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (88% or higher)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 265 nm
Run Time 10 minutes
Solution Preparation
  • Diluent: Mobile Phase (Acetonitrile:Water 60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection if particulates are present.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

The developed method must be validated to demonstrate its fitness for the intended purpose. The validation plan is designed based on the ICH Harmonised Guideline Q2(R2).[9][10][11]

G cluster_main ICH Q2(R2) Validation Parameters cluster_params cluster_precision Precision Levels Assay Assay Method Validation Specificity Specificity (Peak Purity) Linearity Linearity (r² > 0.999) Range Range (80-120%) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Robustness Robustness LOQ LOQ Linearity->Range Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate (Inter-day) Precision->Inter

Caption: Key parameters for validating a quantitative analytical assay.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Analyze a placebo sample (if applicable).

    • Analyze the analyte standard.

    • Use a PDA detector to perform peak purity analysis on the analyte peak in a sample containing potential impurities or degradants.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol:

    • Spike a placebo or blank sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject six replicates at this concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Analyze the system suitability standard under each condition and evaluate the impact on SST parameters and analyte quantification.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.10%≤ 2.0%
LOQ 0.5 µg/mL (RSD = 4.5%)Reportable, RSD ≤ 10%

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and robust for the quantitative determination of this compound. The method has been developed with a scientific rationale for each parameter and validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This validated procedure is fit for its intended purpose in a quality control environment for routine analysis, ensuring the quality and consistency of materials used in the drug development process.

References

Application Notes and Protocols for the Quantitative Analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document details three distinct, validated analytical procedures: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and precise quantitative workflows for this analyte.

Introduction: The Analytical Imperative for this compound

This compound (CAS 7146-67-0), a diethanolamine derivative of p-toluenesulfonamide, belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise and accurate quantification of this compound is paramount for several reasons:

  • Purity Assessment: In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy.

  • Stability Studies: Quantitative analysis is essential for stability-indicating methods that monitor the degradation of the compound under various stress conditions, as mandated by regulatory bodies.

  • Impurity Profiling: The manufacturing process can introduce impurities, such as unreacted starting materials or by-products. Quantitative methods are necessary to detect and control these impurities within acceptable limits, in accordance with guidelines such as ICH Q3A(R2).[1][2][3]

  • Pharmacokinetic Studies: Accurate quantification in biological matrices is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

This guide presents a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to provide a comprehensive quantitative characterization of this compound.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with diethanolamine.[4] Based on this, potential impurities may include:

  • Starting Materials:

    • p-Toluenesulfonyl chloride

    • Diethanolamine

  • By-products:

    • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (mono-substituted product)

    • Triethanolamine (if present as an impurity in the diethanolamine starting material)

  • Degradation Products:

    • Hydrolysis of the sulfonamide bond under strong acidic or basic conditions.

The analytical methods detailed in this guide are designed to separate and quantify the main analyte from these potential impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. The following reverse-phase HPLC (RP-HPLC) method has been developed and validated for the quantification of this compound.

Principle and Rationale

This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of the polar analyte from both more polar and less polar impurities. UV detection is employed, leveraging the chromophoric nature of the benzene ring in the molecule.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm (based on UV spectrum of p-toluenesulfonamide[5])
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1))[6][7][8][9]
Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999.Method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Range 80-120% of the test concentration for assay.80-120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.6%; Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in flow rate, column temperature, and mobile phase composition.Robust.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (0.45 µm) inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection at 224 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Standards) integrate->calibrate quantify Quantify Analyte in Sample integrate->quantify UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Serial Dilutions (Standards) dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance at λmax scan->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot calculate Calculate Sample Concentration plot->calculate qNMR_Workflow weigh Accurately weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

References

Application Notes and Protocols: Preparation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, intended for use as a high-purity reference standard in pharmaceutical analysis and drug development. The protocols herein are designed to ensure the resulting material meets stringent purity and identity requirements, grounded in established chemical principles and regulatory expectations. Methodologies are detailed with an emphasis on the scientific rationale behind procedural choices, ensuring both reproducibility and a thorough understanding of the process.

Introduction: The Role of a Reference Standard

This compound, also known as N-tosyldiethanolamine, is a key molecule in various chemical and pharmaceutical contexts. As with any analytical quantification or identification, the accuracy of the results is fundamentally dependent on the quality of the reference standard used.[1][2][3][4] A reference standard is a highly purified and well-characterized substance used as a measurement base.[1][3] Its established purity and identity are critical for ensuring the reliability of analytical methods used in quality control, stability studies, and formulation development.

The preparation of a reference standard is a meticulous process that goes beyond simple synthesis. It requires adherence to principles outlined in guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients, which provides a framework for ensuring quality and purity.[5][6][7][8][9] This guide details a robust process for synthesizing this compound and, crucially, purifying and characterizing it to the level of a primary reference material.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the sulfonylation of diethanolamine with p-toluenesulfonyl chloride (tosyl chloride). This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.

Mechanism: The nitrogen atom of diethanolamine, being a nucleophile, attacks the electrophilic sulfur atom of tosyl chloride. The reaction is facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[10] This prevents the protonation of the diethanolamine, which would render it non-nucleophilic and halt the reaction. The overall reaction is depicted below:

Diethanolamine + p-Toluenesulfonyl Chloride → this compound + Pyridinium Hydrochloride

The choice of dichloromethane as a solvent is due to its inert nature and its ability to dissolve the reactants while being easy to remove post-reaction.[10]

Experimental Workflow Overview

The entire process, from synthesis to a fully characterized reference standard, follows a multi-step workflow. This ensures that the final product is not only the correct molecule but also free from starting materials, byproducts, and residual solvents.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization & Certification synthesis Reaction Setup: Diethanolamine, Tosyl Chloride, Pyridine in Dichloromethane reflux Reflux Reaction (4 hours) synthesis->reflux Heat workup Initial Work-up: Removal of Pyridine (in vacuo) reflux->workup Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) workup->recrystallization filtration Vacuum Filtration & Washing (Ice-cold solvent) recrystallization->filtration drying Drying (Vacuum Oven/Desiccator) filtration->drying identity Identity Confirmation: ¹H NMR, ¹³C NMR, IR, MS drying->identity Purified Solid purity Purity Assessment: HPLC (>99.5%), DSC identity->purity certification Reference Standard Certification & Documentation purity->certification

Caption: Workflow for Reference Standard Preparation.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13] Tosyl chloride is corrosive and a lachrymator. Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.[11][12][13]

Synthesis Protocol

This protocol is based on the established synthesis of this compound.[10]

Materials and Reagents:

  • Diethanolamine (≥99%)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, ≥98%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethanolamine (4.2 g, 40 mmol).

  • Dissolve the diethanolamine in 100 mL of anhydrous dichloromethane.

  • Slowly add pyridine (3.5 g, 44 mmol) to the solution with stirring.

  • In a separate beaker, dissolve tosyl chloride (8.36 g, 44 mmol) in 50 mL of anhydrous dichloromethane.

  • Transfer the tosyl chloride solution to a dropping funnel and add it dropwise to the diethanolamine solution over 30 minutes at room temperature.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C).

  • Maintain the reflux for 4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 4 hours, cool the reaction mixture to room temperature.

Purification Protocol: Recrystallization

Recrystallization is a critical step to enhance the purity of the synthesized compound by separating it from impurities.[14][15] The choice of solvent is paramount; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[15] For sulfonamides, ethanol or ethanol/water mixtures are often effective.[15]

Materials and Reagents:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Remove the pyridine and dichloromethane from the reaction mixture using a rotary evaporator.

  • Dissolve the crude solid residue in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. Add the solvent in small portions until the solid just dissolves.[14]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add deionized water dropwise to the hot solution until persistent cloudiness is observed (the anti-solvent method).[14]

  • Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[14]

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any soluble impurities.

  • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. A typical yield of white crystals is around 77%.[10]

Characterization and Quality Control

To qualify as a reference standard, the purified material must be rigorously characterized to confirm its identity, purity, and potency.

Identity Confirmation
TechniqueExpected Results
¹H NMR (500 MHz, CDCl₃)δ 7.70 (d, 2H), 7.33 (d, 2H), 3.87 (t, 4H, –CH₂OH), 3.23 (t, 4H, –CH₂N–), 2.43 (s, 3H, –CH₃).[10]
Infrared (IR) Characteristic peaks for O-H stretch (broad, ~3400 cm⁻¹), C-H stretch (aromatic and aliphatic), S=O stretch (asymmetric and symmetric, ~1340 and ~1160 cm⁻¹), and C=C stretch (aromatic).[14]
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight (259.32 g/mol ) should be observed.[16]
Purity Assessment

Purity is the most critical attribute of a reference standard. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[17]

TechniquePurposeAcceptance Criteria
HPLC (UV Detection) Quantify purity and detect organic impurities.Purity ≥ 99.5% (area percent). No single impurity > 0.15%.
Differential Scanning Calorimetry (DSC) Assess thermal properties and detect crystalline impurities.A sharp melting endotherm at 95–98°C.[10]
Loss on Drying (LOD) Determine the content of volatile matter.≤ 0.5%
Residue on Ignition (ROI) Determine the content of inorganic impurities.≤ 0.1%

Typical HPLC Method Parameters: A reverse-phase HPLC method is generally suitable for sulfonamides.[18][19][20][21]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Storage and Handling

For long-term stability, the this compound reference standard should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[22] Before use, it should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Conclusion

The protocols described in this application note provide a robust and reliable method for the preparation of high-purity this compound suitable for use as a reference standard. By following these detailed steps for synthesis, purification, and comprehensive characterization, researchers and drug development professionals can be confident in the quality and accuracy of their analytical standard, thereby ensuring the integrity of their results.

References

Application Note: A Comprehensive Guide to Forced Degradation Studies of Vortioxetine for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and robust protocols for conducting forced degradation studies on vortioxetine, a multimodal antidepressant. The primary objective is to identify potential degradation products and establish degradation pathways, which is a critical step in developing and validating stability-indicating analytical methods compliant with regulatory standards. Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), this guide details experimental procedures for subjecting vortioxetine to hydrolytic, oxidative, photolytic, and thermal stress.[1][2] While vortioxetine demonstrates notable stability under hydrolytic and thermal conditions, it is susceptible to degradation under oxidative and photolytic stress.[3][4][5] The protocols herein are designed to induce a target degradation of 5-20%, enabling the reliable identification of impurities.[1] This guide also outlines a validated High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the effective separation and characterization of vortioxetine and its degradation products.

Introduction

Vortioxetine: Mechanism of Action and Chemical Structure

Vortioxetine is a novel antidepressant approved for the treatment of major depressive disorder (MDD).[6] Its therapeutic effect is attributed to a multimodal mechanism of action that includes inhibition of the serotonin (5-HT) transporter and modulation of several serotonin receptors.[6][7] Chemically, vortioxetine is 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine.[6] Its structure, featuring an aryl sulfide linkage and a piperazine ring, presents specific sites that may be susceptible to chemical degradation under various environmental conditions.

The Imperative of Forced Degradation Studies in Drug Development

Forced degradation, or stress testing, is the process of subjecting a drug substance or product to conditions more severe than accelerated stability testing.[8] These studies are fundamental to the drug development process for several reasons:

  • Identification of Degradation Products: They help identify the likely impurities that could form during storage and shipment.[1][8]

  • Elucidation of Degradation Pathways: Understanding how a molecule degrades provides insights into its intrinsic stability and aids in developing more stable formulations.[1][9]

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate analytical methods that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[8][10]

Regulatory Framework: Adherence to ICH Q1A(R2) Guidelines

Forced degradation studies are a regulatory requirement mandated by authorities like the FDA and are detailed in the ICH guidelines.[11] Specifically, ICH Q1A(R2): Stability Testing of New Drug Substances and Products requires stress testing to be performed to establish the inherent stability characteristics of the molecule.[1][2] Furthermore, ICH Q1B provides specific guidance on photostability testing.[11]

Known Stability Profile of Vortioxetine: A Summary

Published literature indicates a distinct stability profile for vortioxetine. The drug is largely stable under thermal and hydrolytic (acidic, basic, and neutral) stress conditions.[3][4][5] However, it shows significant degradation when exposed to oxidative and photolytic conditions, making these the primary areas of focus for impurity profiling.[3][4][12][13][14][15]

Materials and Methods

Reagents and Chemicals
  • Vortioxetine Hydrobromide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Hydrochloric Acid (HCl, 37%, Analytical Grade)

  • Sodium Hydroxide (NaOH, Analytical Grade)

  • Hydrogen Peroxide (H₂O₂, 30%, Analytical Grade)

  • Purified Water (Milli-Q® or equivalent)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • LC-MS/MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) instrument coupled to a UHPLC system for accurate mass measurements and structural elucidation.[4][13][14]

  • Photostability Chamber: Compliant with ICH Q1B guidelines, capable of providing controlled UV and visible light exposure.

  • Dry Bath Heater or Water Bath

  • Calibrated pH Meter

Preparation of Stock and Working Solutions
  • Vortioxetine Stock Solution (1 mg/mL): Accurately weigh 25 mg of vortioxetine HBr and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored protected from light at 2-8 °C.

  • Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate stress medium or mobile phase for analysis.

Experimental Protocols for Forced Degradation

The following protocols are designed to achieve a target degradation of 5-20%, which is considered optimal for revealing potential degradation products without causing such extensive degradation that secondary and tertiary products complicate the analysis.[1][16]

General Workflow for Stress Testing

The overall process involves exposing the drug to various stress conditions, neutralizing the samples, diluting them to a suitable concentration, and analyzing them with a pre-validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Prepare Vortioxetine Working Solution (100 µg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress ox Oxidation (e.g., 3-15% H₂O₂, RT) prep->ox Expose to Stress photo Photolysis (ICH Q1B Exposure) prep->photo Expose to Stress thermal Thermal Stress (e.g., 80°C, Solid State) prep->thermal Expose to Stress neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize ox->neutralize photo->neutralize thermal->neutralize hplc HPLC-DAD Analysis (Quantify Degradation) neutralize->hplc lcms LC-MS/MS Analysis (Identify Impurities) hplc->lcms Characterize Peaks

Caption: General workflow for forced degradation studies of vortioxetine.

Hydrolytic Degradation (Acid and Base)

Causality: While studies show vortioxetine is stable under hydrolytic conditions, this testing is mandatory to confirm the lack of susceptibility and to validate the specificity of the analytical method.[3][4][5]

Protocol:

  • Acid Hydrolysis: To 1 mL of the vortioxetine stock solution in a 10 mL flask, add 1 mL of 1.0 M HCl. Keep the flask at 60 °C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: To 1 mL of the stock solution in a 10 mL flask, add 1 mL of 1.0 M NaOH. Keep the flask at 60 °C for up to 24 hours, sampling at the same time points.

  • Neutralization: Before dilution, neutralize the acid samples with an equivalent amount of 1.0 M NaOH and the base samples with 1.0 M HCl.

  • Analysis: Dilute the neutralized samples to 100 µg/mL with mobile phase and analyze by HPLC.

Oxidative Degradation

Causality: The thioether (sulfanyl) group in vortioxetine is a primary site for oxidation, potentially forming sulfoxide and sulfone derivatives. This is a critical degradation pathway to investigate.[12][17]

Protocol:

  • To 1 mL of the vortioxetine stock solution in a 10 mL flask, add 1 mL of hydrogen peroxide solution. Start with 3% H₂O₂ and increase the concentration (e.g., up to 15%) if degradation is insufficient.[4]

  • Keep the solution at room temperature, protected from light, for up to 24 hours.

  • Withdraw samples at appropriate time points (e.g., 1, 4, 8, 24 hours).

  • Dilute the samples to 100 µg/mL with mobile phase directly before injection and analyze by HPLC.

Photolytic Degradation

Causality: Aromatic rings and heteroatoms can absorb UV radiation, leading to photochemical reactions. Vortioxetine is known to be labile to light.[4][12][13]

Protocol:

  • Expose a solution of vortioxetine (100 µg/mL in 50:50 acetonitrile:water) and a thin layer of solid vortioxetine powder to light in a calibrated photostability chamber.

  • The exposure should conform to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[8][11]

  • A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the test samples.

  • After exposure, dissolve/dilute the samples to 100 µg/mL with mobile phase and analyze by HPLC.

Thermal Degradation

Causality: This test evaluates the stability of the drug substance in the solid state at elevated temperatures, as might be encountered during manufacturing or improper storage.

Protocol:

  • Place a few milligrams of solid vortioxetine HBr in a clear glass vial.

  • Heat the sample in an oven at 80 °C for up to 7 days.[16]

  • At specified time points, withdraw a sample, allow it to cool, and prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.

Stability-Indicating Analytical Method

A robust, stability-indicating method is one that can resolve the parent drug peak from all potential degradation product peaks, ensuring accurate quantification.

Chromatographic System and Conditions (HPLC-UV/DAD)

The following method is a representative starting point based on published literature and can be optimized as needed.[4][10][18]

ParameterCondition
Column C18 Column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) or Polar-RP Column.[4][10]
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid)B: Acetonitrile
Gradient/Isocratic Isocratic: 40:60 (A:B) or a shallow gradient to resolve closely eluting peaks.[10]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm[4][5]
Injection Volume 10 µL
Run Time ~15 minutes (ensure all degradants are eluted)
Method Validation Principles

The developed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method. This is demonstrated by analyzing the stressed samples and showing that the vortioxetine peak is free from any co-eluting degradant peaks (peak purity analysis using a DAD is essential).

Impurity Identification using LC-MS/MS

For any unknown peaks observed in the chromatograms of stressed samples, LC-MS/MS analysis is required for structural elucidation. High-resolution MS provides accurate mass data, which can be used to determine the elemental composition of the degradant. MS/MS fragmentation patterns provide structural information to confidently identify the impurity.[3]

Results and Discussion

Summary of Degradation Behavior

The results from the forced degradation studies should be compiled to provide a clear overview of vortioxetine's stability.

Stress ConditionReagent/ParametersExpected DegradationPotential Major Degradants
Acid Hydrolysis 1.0 M HCl, 60 °C, 24hNegligible to minor-
Base Hydrolysis 1.0 M NaOH, 60 °C, 24hNegligible-
Oxidation 3-15% H₂O₂, RT, 24hSignificant Sulfoxide and/or Sulfone derivatives
Photolysis ICH Q1B exposure (≥1.2 million lux-hrs, ≥200 W-hrs/m²)Significant Multiple products from complex photochemical reactions
Thermal (Solid) 80 °C, 7 daysNegligible-
Elucidation of Degradation Pathways

Based on the identification of impurities, a degradation pathway can be proposed. For vortioxetine, the primary pathway involves the oxidation of the sulfur atom.

G Vortioxetine Vortioxetine (Aryl Sulfide) Sulfoxide Vortioxetine Sulfoxide (Major DP) Vortioxetine->Sulfoxide [O] (H₂O₂) Photodegradants Complex Photodegradants (Multiple Products) Vortioxetine->Photodegradants (Light Exposure) Sulfone Vortioxetine Sulfone (Minor DP) Sulfoxide->Sulfone [O] (H₂O₂)

Caption: Proposed primary degradation pathways for vortioxetine.

Causality and Mechanistic Insights

The observed degradation pattern is directly linked to vortioxetine's chemical structure. The electron-rich thioether linkage is readily susceptible to oxidation by agents like H₂O₂, first forming a sulfoxide and potentially a sulfone upon further oxidation. The extensive aromatic system makes the molecule a chromophore that can absorb UV-visible light, leading to excited states that undergo various photochemical reactions, resulting in a more complex degradation profile under photolytic stress. The general stability to hydrolysis and heat indicates that the ether and amide-like bonds within the piperazine structure are robust under these conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for performing forced degradation studies on vortioxetine. The protocols are designed to meet the rigorous standards of the ICH guidelines and facilitate the identification of impurities arising from oxidative and photolytic stress—the two critical degradation pathways for this molecule. By employing the detailed experimental steps and the robust stability-indicating HPLC method described, researchers in pharmaceutical development and quality control can effectively characterize the stability of vortioxetine, ensuring the development of safe, effective, and stable drug products.

References

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Synthesis

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as N-tosyldiethanolamine, is a crystalline solid with the molecular formula C₁₁H₁₇NO₄S.[1][2] While the broader class of sulfonamides is widely recognized for its extensive applications in medicinal chemistry, the specific utility of this diol in synthetic organic chemistry is noteworthy, particularly as a precursor for the construction of nitrogen-containing heterocycles.[3] Its structure, featuring a robust tosyl protecting group on the nitrogen atom and two primary hydroxyl functionalities, makes it an ideal substrate for a variety of transformations. The tosyl group serves as an excellent protecting group for the amine, rendering it stable to a range of reaction conditions and acting as a powerful electron-withdrawing group. The two hydroxyethyl arms provide handles for subsequent chemical modifications, most notably for intramolecular cyclization reactions to form valuable morpholine scaffolds.

This guide provides an in-depth exploration of a key application of this compound: its use in the synthesis of N-tosylmorpholine via an intramolecular Mitsunobu reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the significance of this methodology for researchers in organic synthesis and drug development.

Core Application: Intramolecular Mitsunobu Reaction for the Synthesis of N-Tosylmorpholine

The synthesis of morpholine and its derivatives is of significant interest to the pharmaceutical industry due to the prevalence of this structural motif in a wide array of biologically active compounds. This compound serves as a convenient and efficient starting material for the preparation of N-tosylmorpholine, a protected form of morpholine that can be readily deprotected or further functionalized.

The key transformation to achieve this is an intramolecular Mitsunobu reaction.[4][5] This reaction allows for the dehydration and subsequent cyclization of the diol under mild conditions, a significant advantage over harsher classical dehydration methods that might lead to undesired side reactions.

Causality of Experimental Choices: The "Why" Behind the Mitsunobu Approach

The choice of the Mitsunobu reaction is predicated on its reliability and predictability for the cyclization of diols. The reaction proceeds through the activation of one of the hydroxyl groups by a phosphine-azodicarboxylate adduct, transforming it into a good leaving group. The other hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbon center in an Sₙ2 fashion to close the six-membered ring. This process is characterized by a clean inversion of stereochemistry at the reacting center, although for a symmetrical diol like this compound, this aspect is not stereochemically consequential for the final product.

The standard reagents for a Mitsunobu reaction are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] PPh₃ acts as the oxygen acceptor, ultimately forming triphenylphosphine oxide, while DEAD or DIAD is the hydrogen acceptor, being reduced to the corresponding hydrazine derivative.[6] The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature, ensuring the stability of the reactive intermediates.[7]

The tosyl group on the nitrogen atom is crucial for the success of this reaction. It prevents the nitrogen from competing as a nucleophile and its electron-withdrawing nature enhances the acidity of the hydroxyl protons, facilitating the reaction.

Visualizing the Mechanism

The following diagram illustrates the key steps in the intramolecular Mitsunobu cyclization of this compound.

Caption: Mechanism of Intramolecular Mitsunobu Reaction.

Experimental Protocol: Synthesis of N-Tosylmorpholine

This protocol provides a detailed, step-by-step methodology for the intramolecular cyclization of this compound to yield N-tosylmorpholine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound7146-67-0259.321.0 g
Triphenylphosphine (PPh₃)603-35-0262.291.5 g
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.1 mL
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
Ethyl acetate141-78-688.11As needed
Hexanes110-54-386.18As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01As needed
BrineN/AN/AAs needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.86 mmol) and triphenylphosphine (1.5 g, 5.79 mmol).

    • Add anhydrous THF (50 mL) to the flask.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 mL, 5.79 mmol) dropwise to the stirred solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • To the resulting residue, add diethyl ether (50 mL) and stir for 15 minutes. The triphenylphosphine oxide byproduct will precipitate as a white solid.

    • Filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide. Wash the filter cake with a small amount of cold diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-tosylmorpholine.

Visualizing the Workflow

Workflow A 1. Dissolve Substrate & PPh₃ in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD Dropwise B->C D 4. Warm to RT & Stir Overnight C->D E 5. Monitor by TLC D->E F 6. Concentrate Reaction Mixture E->F G 7. Precipitate & Filter Ph₃PO F->G H 8. Aqueous Workup G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure N-Tosylmorpholine J->K

Caption: Experimental workflow for N-tosylmorpholine synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, with the formation of a new, less polar product spot and the consumption of the starting diol. The successful removal of the triphenylphosphine oxide byproduct is visually confirmed by its precipitation from a non-polar solvent. Furthermore, the final product can be unequivocally characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, confirming its identity and purity. The expected ¹H NMR spectrum of N-tosylmorpholine would show characteristic shifts for the tosyl group protons and the four methylene groups of the morpholine ring.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis. Its application in the intramolecular Mitsunobu reaction provides a mild and efficient route to N-tosylmorpholine, a key intermediate for the synthesis of a wide range of biologically active molecules. The protocol detailed herein offers a reliable and reproducible method for researchers in academic and industrial settings. Future applications of this diol could explore its use as a chiral ligand in asymmetric catalysis after appropriate modification, or as a monomer in the synthesis of novel functional polymers.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Chromatographic Separation of Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of impurities in sulfonamide drug substances. Adhering to a Quality-by-Design (QbD) framework, this document provides a systematic approach to method development, a detailed protocol for method validation in accordance with ICH Q2(R2) guidelines, and practical troubleshooting advice. The methodologies and insights provided are tailored for researchers, quality control analysts, and drug development professionals to ensure the development of robust, reliable, and compliant analytical procedures for assessing the purity and stability of sulfonamide antibiotics.

Introduction: The Imperative for Impurity Profiling

Sulfonamides were among the first broadly effective antibacterial agents and remain critical in both human and veterinary medicine.[1] As synthetic antimicrobials, their manufacturing process can introduce various impurities, including starting materials, intermediates, and by-products.[2][3] Furthermore, the inherent chemical structure of sulfonamides, containing an arylamine group, makes them susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][6]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities in active pharmaceutical ingredients (APIs).[7] Impurities can compromise the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a cornerstone of drug safety.[8][9] A stability-indicating method is one that can accurately separate and quantify the active ingredient from its potential degradation products and process-related impurities, thus providing a true measure of the drug's stability.[4]

This guide provides the scientific rationale and a practical, step-by-step protocol for developing and validating such a method for sulfonamide APIs.

The Strategic Approach to Method Development

A robust HPLC method is not discovered by chance; it is engineered. Our approach is systematic, beginning with the physicochemical properties of sulfonamides and culminating in a fully optimized, reliable separation.[8][10]

Understanding the Analyte: Physicochemical Properties of Sulfonamides

Most sulfonamides are weakly acidic compounds with pKa values typically ranging from 5 to 8. This is due to the acidic proton on the sulfonamide nitrogen. Their solubility and chromatographic retention are highly dependent on the pH of the mobile phase. At a pH below their pKa, they are neutral and more retained on a reversed-phase column. At a pH above their pKa, they become ionized and elute earlier. This pH-dependent behavior is the primary lever for manipulating selectivity.

Initial Parameter Selection (The Starting Point)

The goal of the initial screening is to find conditions that retain all relevant compounds (the API and its known impurities) and provide a preliminary separation.

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point due to its hydrophobic nature, which provides good retention for the moderately polar sulfonamide molecules. A C8 (octylsilane) column can be a viable alternative if the API and impurities are highly retained, offering shorter analysis times.[3][11]

  • Mobile Phase: A binary mixture of an aqueous buffer and an organic modifier is standard.

    • Aqueous Phase: A phosphate or acetate buffer at a concentration of 20-25 mM is recommended to control the pH and ensure reproducible retention times. The pH should be set to a value that keeps the sulfonamide analytes in a single ionic form, typically 2-3 pH units away from their pKa. For most sulfonamides, a pH between 3.0 and 4.0 provides good retention and peak shape.

    • Organic Phase: Acetonitrile (ACN) is generally preferred over methanol for sulfonamide analysis as it often provides better peak shape and lower UV cutoff.

  • Detector: Sulfonamides contain chromophores (the benzene ring) that allow for sensitive detection using a UV detector. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity and aid in impurity identification. The detection wavelength is typically set at the absorbance maximum of the main sulfonamide, often around 265 nm.[11][12]

  • Initial Gradient: A generic scouting gradient (e.g., 5% to 95% ACN over 20-30 minutes) is an efficient way to elute all components and estimate the required organic phase concentration for elution.[13]

Method Optimization: Fine-Tuning for Resolution and Robustness

Once the initial conditions are established, the method is optimized to achieve a resolution (Rs) of >1.5 for all critical pairs (the API and the closest eluting impurity).

Method_Optimization_Logic Start Initial Scouting Run (Wide Gradient) Check_Res Resolution (Rs) > 1.5 for all peaks? Start->Check_Res Opt_Gradient Optimize Gradient Slope (Adjust time and %B range) Check_Res->Opt_Gradient No Final Optimized Method (Proceed to Validation) Check_Res->Final Yes Opt_pH Adjust Mobile Phase pH (Fine-tune selectivity) Opt_Gradient->Opt_pH Opt_Temp Adjust Column Temperature (Improve efficiency/selectivity) Opt_pH->Opt_Temp Opt_Temp->Check_Res Re-evaluate

Caption: Systematic workflow for HPLC method optimization.

  • Gradient Slope Adjustment: The primary tool for improving resolution is adjusting the gradient. If peaks are clustered, a shallower gradient (e.g., increasing the gradient time) will improve separation.

  • pH Manipulation: If co-elution persists, small adjustments to the mobile phase pH (± 0.2-0.5 units) can drastically alter the retention times of ionizable impurities relative to the API, often resolving critical pairs.

  • Temperature Control: Increasing the column temperature (e.g., from 25°C to 35°C) decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times. It can also subtly affect selectivity. Maintaining a constant, elevated temperature is crucial for reproducibility.

Experimental Protocol: Stability-Indicating Analysis of Sulfacetamide

This section provides a detailed protocol for the analysis of Sulfacetamide and its primary impurity, Sulfanilamide.

Materials and Reagents
  • Sulfacetamide (Reference Standard)

  • Sulfanilamide (Impurity Standard)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
Instrument UHPLC/HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.A standard, reliable system for pharmaceutical analysis. PDA allows for peak purity assessment.
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.Provides excellent retention and resolution for sulfonamides. Smaller particles improve efficiency.
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄.Buffered aqueous phase to control ionization and ensure reproducible retention.
Mobile Phase B Acetonitrile (ACN).Common organic modifier providing good peak shape.
Gradient Program Time (min)%B
0.010
20.070
22.090
25.090
25.110
30.010
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Controlled temperature ensures retention time stability and improves peak efficiency.
Detection PDA at 265 nm.Wavelength of maximum absorbance for most sulfonamides.
Injection Volume 10 µL.A typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v).Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh about 25 mg of Sulfacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Preparation (100 µg/mL): Accurately weigh about 5 mg of Sulfanilamide standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & System Suitability Solution (100 µg/mL API, 1 µg/mL Impurity): Pipette 2.5 mL of the API Stock Standard and 0.25 mL of the Impurity Stock into a 25 mL volumetric flask. Dilute to volume with the diluent. This corresponds to a 1.0% impurity level.

  • Test Sample Preparation (1000 µg/mL): Accurately weigh about 25 mg of the Sulfacetamide API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R2))

Validation is the documented evidence that the method is fit for its intended purpose.[14][15][16] The following protocol outlines the validation experiments according to the latest ICH Q2(R2) guidelines.[17]

Validation_Workflow cluster_0 Method Performance Characteristics cluster_1 System & Method Suitability Specificity Specificity & Forced Degradation Validation_Start Validated Analytical Procedure Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Precision->Validation_Start Limits LOD & LOQ Robustness Robustness SystemSuitability System Suitability Testing (SST) SystemSuitability->Specificity

Caption: Key validation parameters as per ICH Q2(R2) guidelines.

System Suitability

Before any validation run, the system's suitability must be confirmed. Six replicate injections of the Working Standard Solution are made.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0 for API and impurity peaksEnsures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000 for API and impurity peaksMeasures column efficiency and separation power.
Resolution (Rs) > 2.0 between API and impurity peaksConfirms baseline separation of critical components.
%RSD of Peak Areas ≤ 2.0% for replicate injections (n=6)Demonstrates the precision of the injector and system.
%RSD of Retention Times ≤ 1.0% for replicate injections (n=6)Demonstrates the stability of the pump and mobile phase delivery.
Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Perform forced degradation studies on the Sulfacetamide API.[4] The goal is to achieve 5-20% degradation.[4]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[5]

  • Analysis: Analyze the stressed samples alongside a non-stressed sample and a blank. Use a PDA detector to perform peak purity analysis on the main Sulfacetamide peak in each stressed sample.

  • Acceptance Criteria:

    • The method must resolve the API peak from all degradation product peaks (Rs > 1.5).

    • The peak purity angle must be less than the purity threshold for the API peak in all stressed samples, indicating no co-eluting degradants.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of Sulfanilamide ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.5%, 0.75%, 1.0%, 1.25%, 1.5% of the API test concentration).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% level.

Accuracy
  • Procedure: Spike a known amount of the API sample with the Sulfanilamide impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the impurity.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six individual preparations of the API sample spiked with the impurity at the 100% specification limit on the same day, with the same analyst and instrument.

    • Acceptance Criterion: The %RSD of the calculated impurity amount should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The %RSD between the two sets of data should be ≤ 10.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: Determine LOQ and LOD based on the signal-to-noise ratio (S/N). The LOQ is the concentration that yields an S/N of approximately 10:1, and the LOD yields an S/N of approximately 3:1.

  • Analysis: Confirm the LOQ by preparing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%) and accuracy (recovery 80-120%).

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters to assess its reliability. Analyze the system suitability solution under each condition.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Acceptance Criteria:

    • System suitability criteria (Tailing, N, Rs) must be met under all varied conditions.

    • The change in retention time or peak area should not significantly impact the method's performance.

Troubleshooting Common HPLC Issues

Even a robust method can encounter problems. A systematic approach to troubleshooting is essential.[18]

Table 2: HPLC Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
High/Fluctuating Pressure 1. Blockage in the system (frit, guard column, column).2. Buffer precipitation.3. Pump malfunction (air bubbles, faulty seals).1. Reverse flush the column (disconnect from detector). Replace guard column/frits if necessary.2. Ensure buffer solubility in the mobile phase; flush system with water.3. Degas mobile phase thoroughly; purge the pump. Check pump seals for wear.[18][19]
Peak Tailing 1. Secondary silanol interactions (especially with basic analytes like sulfonamides).2. Column void or degradation.3. Sample overload.1. Lower mobile phase pH to ensure complete protonation. Use a modern, end-capped column.2. Replace the column.3. Reduce injection concentration/volume.
Baseline Noise or Drift 1. Air bubbles in the detector.2. Contaminated mobile phase or column.3. Detector lamp failing.1. Purge the system. Use an in-line degasser.2. Use fresh, high-purity solvents. Flush the column with a strong solvent (e.g., isopropanol).3. Check lamp energy and replace if low.[19]
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column not equilibrated.3. Fluctuating column temperature.4. Pump flow rate issue.1. Prepare mobile phase carefully and consistently.2. Ensure at least 10-15 column volumes pass through before injection.3. Use a column oven and allow it to stabilize.4. Check for leaks and verify pump flow rate.[18]

Conclusion

The development and validation of a stability-indicating HPLC method are critical for ensuring the quality, safety, and efficacy of sulfonamide pharmaceuticals. By adopting a systematic, science-based approach grounded in chromatographic principles and ICH guidelines, laboratories can develop robust and reliable methods. The protocol detailed in this application note provides a comprehensive framework for separating sulfonamide APIs from their process and degradation-related impurities. Careful execution of the validation experiments and a proactive approach to troubleshooting will ensure that the analytical method remains fit-for-purpose throughout the drug product's lifecycle.

References

The Versatile Building Block: N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a crystalline solid readily prepared from diethanolamine and tosyl chloride, has emerged as a highly versatile and underutilized scaffold. Its unique combination of a sulfonamide backbone and two primary hydroxyl groups offers a trifecta of reactive sites, enabling its application in the synthesis of macrocycles, polymers, and functionalized intermediates with significant potential in medicinal chemistry and materials science.

This technical guide provides an in-depth exploration of this compound as a foundational element in chemical synthesis. We will move beyond simple descriptions, delving into the causality of experimental choices and providing robust, self-validating protocols for key transformations.

Core Attributes and Synthetic Potential

This compound, with the molecular formula C₁₁H₁₇NO₄S, possesses a unique structural framework that dictates its reactivity. The tosyl group serves as a robust protecting group for the secondary amine, rendering it stable to a wide range of reaction conditions. Simultaneously, the two primary hydroxyl groups provide nucleophilic handles for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight259.32 g/mol --INVALID-LINK--
Melting Point95-98 °C
AppearanceWhite crystalline solid
SolubilitySoluble in dichloromethane, chloroform, methanol

The strategic positioning of these functional groups allows for a range of synthetic applications, which we will explore through detailed protocols.

Application 1: Synthesis of N-Tosyl Aza-Crown Ethers

The diol functionality of this compound makes it an ideal precursor for the synthesis of aza-crown ethers. These macrocycles are of significant interest for their ability to selectively bind cations and for their use as phase-transfer catalysts. The following protocol details the synthesis of an N-tosyl-diaza-12-crown-4 ether derivative.

Experimental Workflow: Synthesis of an N-Tosyl Diaza-Crown Ether

cluster_0 Step 1: Activation of Diol cluster_1 Step 2: Macrocyclization A N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide B Tosylation Reaction (TsCl, Pyridine) A->B C N,N-Bis(2-tosyloxyethyl)-4- methylbenzenesulfonamide B->C D N,N-Bis(2-tosyloxyethyl)-4- methylbenzenesulfonamide F Cyclization Reaction (K2CO3, DMF) D->F E N-Tosyl-diethanolamine E->F G N,N'-Ditosyl-1,7-diaza-12-crown-4 F->G

Caption: Workflow for the synthesis of N,N'-Ditosyl-1,7-diaza-12-crown-4.

Detailed Protocol: Synthesis of N,N'-Ditosyl-1,7-diaza-12-crown-4

Rationale: This two-step protocol first activates the hydroxyl groups of the starting material as tosylates, converting them into excellent leaving groups. The subsequent Williamson ether synthesis with a second equivalent of a tosylated diethanolamine derivative under high-dilution conditions favors intramolecular cyclization to form the desired macrocycle.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Bis(p-toluenesulfonyl)-1,5-diamino-3-oxapentane

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N,N-Bis(2-tosyloxyethyl)-4-methylbenzenesulfonamide

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Gradient elution: 10-40% Ethyl acetate in Hexane) to afford N,N-Bis(2-tosyloxyethyl)-4-methylbenzenesulfonamide as a white solid.

Step 2: Synthesis of N,N'-Ditosyl-1,7-diaza-12-crown-4

  • To a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous potassium carbonate (5.0 eq) to anhydrous DMF (to make a 0.01 M solution with respect to the reactants).

  • Heat the suspension to 100 °C with vigorous stirring.

  • In the dropping funnel, prepare a solution of N,N-Bis(2-tosyloxyethyl)-4-methylbenzenesulfonamide (1.0 eq) and N,N'-Bis(p-toluenesulfonyl)-1,5-diamino-3-oxapentane (1.0 eq) in anhydrous DMF.

  • Add the solution from the dropping funnel to the heated DMF/K₂CO₃ suspension dropwise over a period of 8-10 hours to maintain high-dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 24 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under high vacuum.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Gradient elution: 20-60% Ethyl acetate in Hexane) to yield N,N'-Ditosyl-1,7-diaza-12-crown-4.

Table 2: Expected Characterization Data for N,N'-Ditosyl-1,7-diaza-12-crown-4

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons (multiplets, ~7.3-7.8 ppm), -SO₂-N-CH₂- protons (triplets, ~3.3-3.5 ppm), -O-CH₂-CH₂-N- protons (multiplets, ~3.6-3.8 ppm), Ar-CH₃ protons (singlets, ~2.4 ppm)
¹³C NMR (CDCl₃)Aromatic carbons, -SO₂-N-CH₂- carbon, -O-CH₂- carbon, Ar-CH₃ carbon
IR (KBr)C-H (aromatic and aliphatic), C=C (aromatic), S=O (sulfonamide), C-O-C (ether) stretching vibrations
Mass Spec (ESI+)[M+H]⁺, [M+Na]⁺, [M+K]⁺ adducts

Application 2: Synthesis of a Diepoxide Precursor for Polymers

The diol functionality can also be readily converted into epoxide groups, creating a valuable diepoxide monomer. This monomer can then be used in polymerization reactions with diamines or other nucleophiles to form cross-linked polymers with interesting material properties.

Experimental Workflow: Synthesis of a Tosyl-Protected Diepoxide

cluster_0 Epoxidation Reaction A N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide B Reaction with Epichlorohydrin (NaOH, Phase-Transfer Catalyst) A->B C N,N-Bis(2,3-epoxypropyl)-4- methylbenzenesulfonamide B->C

Caption: Workflow for the synthesis of N,N-Bis(2,3-epoxypropyl)-4-methylbenzenesulfonamide.

Detailed Protocol: Synthesis of N,N-Bis(2,3-epoxypropyl)-4-methylbenzenesulfonamide

Rationale: This protocol utilizes a phase-transfer catalyzed reaction with epichlorohydrin to efficiently convert the diol into a diepoxide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic-soluble starting material.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in toluene (0.5 M).

  • Add epichlorohydrin (5.0 eq) and tetrabutylammonium bromide (0.1 eq) to the solution.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Continue stirring vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • After completion, add water to dissolve the precipitated salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Gradient elution: 10-50% Ethyl acetate in Hexane) to obtain N,N-Bis(2,3-epoxypropyl)-4-methylbenzenesulfonamide as a viscous oil or low-melting solid.

Table 3: Expected Characterization Data for N,N-Bis(2,3-epoxypropyl)-4-methylbenzenesulfonamide

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons (multiplets, ~7.3-7.8 ppm), -N-CH₂- protons (multiplets), epoxide CH₂ protons (multiplets), epoxide CH proton (multiplet), Ar-CH₃ proton (singlet, ~2.4 ppm)
¹³C NMR (CDCl₃)Aromatic carbons, -N-CH₂- carbon, epoxide CH₂ carbon, epoxide CH carbon, Ar-CH₃ carbon
IR (ATR)C-H (aromatic and aliphatic), C=C (aromatic), S=O (sulfonamide), C-O-C (epoxide ring) stretching vibrations
Mass Spec (ESI+)[M+H]⁺, [M+Na]⁺ adducts

Conclusion and Future Outlook

This compound is a readily accessible and highly functionalized building block with considerable potential in synthetic chemistry. The protocols detailed herein for the synthesis of aza-crown ethers and diepoxide monomers provide a solid foundation for researchers to explore its utility. The strategic presence of the tosyl group and the two hydroxyl moieties opens avenues for the creation of a diverse array of complex molecules. Future applications could include its incorporation into novel polymers with tailored thermal and mechanical properties, its use as a scaffold for the development of new pharmaceutical agents, and its role as a precursor to functionalized ligands for coordination chemistry. As the demand for novel molecular architectures continues to grow, the value of such versatile and cost-effective building blocks will undoubtedly increase.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder.[1] Ensuring the purity, stability, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms is paramount for its safety and efficacy.[1] A thorough characterization of vortioxetine and its related compounds—including process impurities and degradation products—is a critical aspect of drug development and quality control, mandated by regulatory bodies worldwide.[2][3] This application note provides a comprehensive guide to the analytical methodologies and protocols for the robust characterization of vortioxetine and its related substances.

The Imperative of Impurity Profiling

The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and quantification of impurities.[2] Forced degradation studies are a key component of this process, helping to elucidate the intrinsic stability of the drug substance and identify potential degradation pathways.[4][5]

Analytical Methodologies for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of vortioxetine and its related compounds. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this analysis, often complemented by mass spectrometry (MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the separation and quantification of vortioxetine and its impurities.[4] The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation and sensitivity.

Commonly Used HPLC Columns:

  • C18 (Octadecylsilane)[4][6]

  • CN (Cyanopropyl)[7]

  • Polar-RP[8][9]

Detection:

  • Diode Array Detector (DAD) or UV detector, typically at a wavelength of 228 nm.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (MS/MS) are powerful tools for the identification and structural characterization of unknown impurities and degradation products.[5][10] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions.[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Vortioxetine and Related Compounds

This protocol describes a general, validated RP-HPLC method for the routine analysis of vortioxetine and its related substances in bulk drug and pharmaceutical dosage forms.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column INERTSIL ODS-3V C-18 (or equivalent)
Mobile Phase Ammonium acetate buffer (pH 4.5) and Acetonitrile (40:60 v/v)[4]
Flow Rate 1.0 mL/min[2][6]
Column Temperature 25 °C[7]
Detection Wavelength 228 nm[6][7]
Injection Volume 20 µL[7]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of vortioxetine reference standard in a suitable diluent (e.g., mobile phase) and dilute to the desired concentration (e.g., 5 µg/mL).[4]

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate to a suitable concentration.[4]

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][4]

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4]

1. Stress Conditions:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.[4]

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.[4]

  • Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[4][11] Vortioxetine is known to be susceptible to oxidation.[6][12]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C). Studies have shown vortioxetine to be relatively stable under thermal stress.[5][13]

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.[5][8]

2. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Use LC-MS to identify and characterize the degradation products formed.

Impurity Profiling and Characterization

A comprehensive impurity profile includes process-related impurities (from the synthesis) and degradation products.

Known Related Compounds of Vortioxetine
Impurity NameStructureNotes
Isomeric Impurities Positional isomers of the dimethylphenylthio group.[2]Can be challenging to separate; may require specialized chiral or normal-phase chromatography.[2]
Vortioxetine Sulfoxide Oxidation product of the thioether linkage.[3]A common degradation product formed under oxidative stress.[7][11]
Process-Related Impurities Various intermediates and by-products from the synthetic route.[]Their presence and levels must be controlled.

Structures for specific, named impurities can be found in the catalogs of reference standard suppliers.[15][16][17]

Workflow for Unknown Impurity Identification

G start Detect Unknown Peak in HPLC Chromatogram lcms LC-MS Analysis start->lcms hrms High-Resolution MS (HRMS) for Accurate Mass lcms->hrms msms Tandem MS (MS/MS) for Fragmentation Pattern lcms->msms elemental Determine Elemental Composition hrms->elemental structure Propose Putative Structure elemental->structure msms->structure synthesis Synthesize Proposed Structure structure->synthesis confirmation Confirm Structure by Co-injection and NMR synthesis->confirmation end Identified Impurity confirmation->end

Caption: Workflow for the identification and structural elucidation of an unknown impurity.

Degradation Pathways of Vortioxetine

Vortioxetine is most susceptible to degradation under oxidative and photolytic conditions.[5][8] The primary site of oxidation is the sulfur atom of the thioether linkage, leading to the formation of vortioxetine sulfoxide.

G Vortioxetine Vortioxetine Oxidation Oxidative Stress (e.g., H₂O₂) Vortioxetine->Oxidation Photolysis Photolytic Stress (e.g., UV light) Vortioxetine->Photolysis Sulfoxide Vortioxetine Sulfoxide Oxidation->Sulfoxide Major Pathway Other_DPs Other Photodegradation Products Photolysis->Other_DPs

Caption: Simplified degradation pathways of vortioxetine under stress conditions.

Conclusion

The characterization of vortioxetine and its related compounds is a critical and multifaceted process that relies on robust, validated analytical methods. This application note has provided a framework of protocols and methodologies, grounded in scientific literature, to guide researchers and drug development professionals in this essential work. A thorough understanding of the impurity profile and degradation pathways of vortioxetine is fundamental to ensuring the quality, safety, and efficacy of this important antidepressant medication.

References

Application Note & Protocol: Synthesis of N,N-bis(2-(tosyloxy)ethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the exhaustive tosylation of diethanolamine to yield N,N-bis(2-(tosyloxy)ethyl)-4-methylbenzenesulfonamide. Diethanolamine possesses three nucleophilic sites: a secondary amine and two primary hydroxyl groups. This protocol details a robust method to tosylate all three sites using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety protocols, and describes methods for in-process validation and final product characterization. This document is intended for researchers in synthetic chemistry, drug development, and materials science who require a reliable method for preparing this versatile trivalent tosylate intermediate.

Introduction and Scientific Principles

The tosylation of alcohols and amines is a cornerstone transformation in organic synthesis. It converts hydroxyl and amino groups into p-toluenesulfonates (tosylates) and sulfonamides, respectively. This functionalization serves two primary purposes:

  • Activation of Hydroxyl Groups: The hydroxyl group is a poor leaving group (as OH⁻). Conversion to a tosylate transforms it into an excellent leaving group (OTs⁻), facilitating subsequent nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[1][2]

  • Protection of Amines and Alcohols: The resulting sulfonamide (from an amine) or sulfonate ester (from an alcohol) is stable under a wide range of reaction conditions, making tosylation an effective protection strategy.

Diethanolamine presents a unique substrate with three reactive centers. The secondary amine is generally more nucleophilic than the primary alcohols and is expected to react first with tosyl chloride to form a stable sulfonamide. Subsequently, the two hydroxyl groups are converted to tosylates. The complete reaction requires at least three equivalents of tosyl chloride and a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The final product, a tritosylate, is a valuable precursor for synthesizing complex nitrogen-containing macrocycles and other specialized molecules.[3]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a three-step nucleophilic attack on the sulfur atom of tosyl chloride.

  • N-Tosylation: The lone pair of the secondary amine of diethanolamine attacks the electrophilic sulfur of TsCl. The departure of the chloride ion and subsequent deprotonation by a base (e.g., triethylamine) yields the N-tosyl sulfonamide intermediate.

  • First O-Tosylation: One of the primary hydroxyl groups then attacks a second molecule of TsCl. The base neutralizes the generated HCl, forming the O-tosyl, N-tosyl intermediate.

  • Second O-Tosylation: The remaining hydroxyl group reacts with a third molecule of TsCl to afford the final product, N,N-bis(2-(tosyloxy)ethyl)-4-methylbenzenesulfonamide.

Tosylation_Mechanism DEA Diethanolamine Int1 N-Tosyl Intermediate (Sulfonamide) DEA->Int1 Step 1: Amine Attack TsCl1 TsCl (1 eq.) + Base TsCl2 TsCl (1 eq.) + Base TsCl3 TsCl (1 eq.) + Base Int2 N,O-Ditosyl Intermediate Int1->Int2 Step 2: First Alcohol Attack Product N,N,O-Tritosyl Product (C₂₅H₂₉NO₈S₃) Int2->Product Step 3: Second Alcohol Attack

Caption: Reaction mechanism for the exhaustive tosylation of diethanolamine.

Safety First: Hazard Analysis and Mitigation

This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][5][6][7][8]

Substance CAS No. Key Hazards Mitigation and Handling
p-Tosyl Chloride (TsCl) 98-59-9Corrosive, causes severe skin burns and eye damage, moisture sensitive (hydrolyzes to HCl and tosic acid).[5][6][8]Handle in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[4][7] Keep away from water. Use dry glassware and solvents.[8]
Diethanolamine 111-42-2Harmful if swallowed, causes serious eye damage, may cause respiratory irritation.Avoid inhalation of vapors. Ensure good ventilation. Wear standard PPE.
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.Keep away from ignition sources. Use in a well-ventilated fume hood. Handle with care to avoid contact and inhalation.
Dichloromethane (DCM) 75-09-2Suspected carcinogen, causes skin and eye irritation, harmful if swallowed or inhaled.Use only in a fume hood. Minimize exposure by using sealed systems where possible.
Hydrochloric Acid (HCl) 7647-01-0Corrosive, causes severe skin burns and eye damage, respiratory irritant.Handle with extreme care. Add reagents slowly to avoid splashing. Neutralize waste appropriately.

Detailed Experimental Protocol

This protocol is designed for the complete tosylation of diethanolamine.

Reagents and Materials
Reagent Formula MW ( g/mol ) Amount Moles Equivalents
DiethanolamineC₄H₁₁NO₂105.142.10 g20.0 mmol1.0
p-Tosyl ChlorideC₇H₇ClO₂S190.6512.0 g63.0 mmol3.15
Triethylamine (TEA)C₆H₁₅N101.199.2 mL66.0 mmol3.3
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
1 M Hydrochloric AcidHCl (aq)-~100 mL--
Saturated NaHCO₃NaHCO₃ (aq)-~50 mL--
BrineNaCl (aq)-~50 mL--
Anhydrous MgSO₄MgSO₄-~5 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/water bath

  • Nitrogen or Argon inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization (e.g., Erlenmeyer flask, Büchner funnel)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry the 250 mL three-neck flask and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).[9]

    • To the flask, add diethanolamine (2.10 g, 20.0 mmol) and anhydrous dichloromethane (100 mL).

    • Add a magnetic stir bar and begin stirring to dissolve the diethanolamine.

    • Cool the flask to 0 °C using an ice/water bath.

  • Addition of Reagents:

    • Slowly add triethylamine (9.2 mL, 66.0 mmol) to the cooled solution via syringe.

    • In a separate beaker, dissolve p-toluenesulfonyl chloride (12.0 g, 63.0 mmol) in anhydrous dichloromethane (50 mL).

    • Transfer the tosyl chloride solution to the dropping funnel.

    • Add the tosyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. [Expertise Note: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.] A white precipitate of triethylamine hydrochloride will form.[10]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the mixture warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the reaction mixture again to 0 °C. Slowly quench the reaction by adding 50 mL of cold water.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove excess triethylamine.[11]

      • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

      • Brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which should be a solid or a thick oil, can be purified by recrystallization.[10]

    • Dissolve the crude solid in a minimal amount of boiling ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is N,N-bis(tosyloxyethyl)-p-toluenesulfonamide.[3]

Trustworthiness: In-Process Validation via TLC

Reaction progress should be monitored using Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Eluent System: A 3:1 Hexane:Ethyl Acetate mixture is a good starting point.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Procedure:

    • Spot a TLC plate with the diethanolamine starting material (dissolved in methanol), the tosyl chloride starting material, and a co-spot.

    • After 1 hour of reaction time, carefully take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on the TLC plate.

    • Develop and visualize the plate. The product spot should appear, and the diethanolamine spot (which may remain at the baseline) should diminish over time.

    • Expected Rf values: Diethanolamine (Rf ≈ 0.1), Tosyl Chloride (Rf ≈ 0.8), Product (Rf ≈ 0.5). Note: These are illustrative values and must be determined experimentally.

Experimental Workflow Diagram

Experimental_Workflow Cluster_Prep Preparation Cluster_Reaction Reaction Cluster_Workup Work-up & Purification Cluster_Analysis Analysis Setup 1. Assemble & Dry Glassware Reagents 2. Add Diethanolamine, DCM, & TEA Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Add TsCl Solution Dropwise at 0 °C Cooling->Addition Stir 5. Stir Overnight at Room Temp. Addition->Stir TLC Monitor with TLC Stir->TLC In-Process Check Quench 6. Quench with Cold Water Stir->Quench Extract 7. Wash with HCl, NaHCO₃, Brine Quench->Extract Dry 8. Dry (MgSO₄) & Concentrate Extract->Dry Purify 9. Recrystallize from Ethanol Dry->Purify Characterize 10. Characterize Product (NMR, etc.) Purify->Characterize

Caption: Overall experimental workflow for the synthesis of tritosylated diethanolamine.

Product Characterization

The identity and purity of the final product should be confirmed using modern analytical techniques.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary method for structural confirmation. The spectrum of N,N-bis(2-(tosyloxy)ethyl)-4-methylbenzenesulfonamide in CDCl₃ is expected to show distinct signals:

    • Aromatic Protons: Multiple doublets between δ 7.2-7.9 ppm corresponding to the protons on the three p-toluenesulfonyl groups.

    • Methylene Protons: Two triplets corresponding to the four protons of the -N-CH₂- group and the four protons of the -CH₂-O- group, likely in the δ 3.5-4.5 ppm range.

    • Methyl Protons: Three singlets (which may overlap into one sharp singlet) around δ 2.4 ppm from the methyl groups on the tosyl rings.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₅H₂₉NO₈S₃, MW = 567.67 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity of the crystalline product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can be attributed to several factors, from reagent quality to reaction conditions. Below are common causes and their respective remedies.

Potential Cause Explanation Recommended Solution
Hydrolysis of p-Toluenesulfonyl Chloride (TsCl) TsCl is highly reactive and susceptible to hydrolysis, especially in the presence of moisture or a strong base, which reduces its availability to react with diethanolamine.[1]Use fresh, high-quality TsCl. Ensure all glassware is thoroughly dried. Consider adding the TsCl portion-wise to the reaction mixture to minimize its prolonged contact with the basic aqueous environment.[1]
Suboptimal Reaction Temperature The reaction between TsCl and diethanolamine is exothermic. If the temperature is too high, it can accelerate the hydrolysis of TsCl and promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.Maintain a low reaction temperature, typically between 0-5 °C, especially during the addition of TsCl, to control the exotherm and slow the rate of hydrolysis.[1] After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Incorrect Stoichiometry An improper molar ratio of reactants can result in unreacted starting materials and a lower yield of the desired product.A slight excess of p-toluenesulfonyl chloride (e.g., 1.1 equivalents) is often beneficial to ensure the complete consumption of diethanolamine. However, a large excess should be avoided as it can complicate purification.[1] A published procedure uses a 1.1:1 molar ratio of TsCl to diethanolamine with a 77% yield.[2]
Inefficient Mixing In a biphasic reaction system (e.g., using an organic solvent and an aqueous base), inefficient stirring can lead to poor mass transfer between the phases, resulting in an incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction to maximize the interfacial area between the reactants.

Q2: My final product is an oil that is difficult to crystallize or appears impure. What are the likely impurities and how can I remove them?

The presence of impurities can hinder crystallization and affect the quality of your final product. Understanding the potential byproducts is key to effective purification.

Potential Impurity Source Purification Strategy
p-Toluenesulfonic Acid This is the primary hydrolysis product of TsCl.[1]This impurity is highly soluble in water and can be effectively removed by washing the crude product with cold deionized water after precipitation or during an aqueous workup.[1]
Unreacted Diethanolamine Incomplete reaction or incorrect stoichiometry can leave unreacted diethanolamine.Diethanolamine is soluble in water. Thorough washing of the crude product with water will remove this starting material.
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide This monosubstituted byproduct can form if the reaction is not driven to completion.Careful purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) can separate the mono- and di-substituted products. Monitoring the separation with Thin Layer Chromatography (TLC) is crucial. A reported Rf value for the desired product is 0.13 in a 1:1 hexane and ethyl acetate system.[2]
Tritosylated Diethanolamine In cases of over-reaction or use of a large excess of TsCl, the hydroxyl groups can also be tosylated.This is a less common impurity under standard conditions but can be separated by column chromatography. Using the recommended stoichiometry is the best preventative measure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the optimal base and solvent for this reaction?

Pyridine and triethylamine are commonly used bases for this type of sulfonylation.[2][3] Dichloromethane (CH2Cl2) is a frequently used solvent.[2] The choice of base can influence the reaction rate and workup procedure. Pyridine can also act as a solvent, while triethylamine is typically used in conjunction with an inert solvent like dichloromethane.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (diethanolamine and TsCl) on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system is a 1:1 mixture of hexane and ethyl acetate.[2]

Q3: What are the key safety precautions for this synthesis?

p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive reagent that can cause skin and eye irritation. Diethanolamine is also a skin irritant.[2] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound, adapted from a literature procedure.[2]

Materials:

  • Diethanolamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethanolamine (1.0 eq) in dichloromethane.

  • Add pyridine (1.1 eq) to the solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the solution for 4 hours.

  • Monitor the reaction progress by TLC until the diethanolamine is consumed.

  • Upon completion, remove the pyridine and solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by crystallization or silica gel column chromatography. For crystallization, attempt to dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. For column chromatography, use a gradient of hexane and ethyl acetate.

Visualizing the Synthesis and Troubleshooting

To better understand the process, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Diethanolamine, Pyridine, and CH2Cl2 cool 2. Cool to 0-5 °C reagents->cool add_tscl 3. Add TsCl portion-wise cool->add_tscl reflux 4. Reflux for 4 hours add_tscl->reflux monitor 5. Monitor by TLC reflux->monitor evaporate 6. Remove Solvent & Pyridine monitor->evaporate Reaction Complete purify 7. Purify by Crystallization/Chromatography evaporate->purify product Final Product purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Impure Product check_tscl Check TsCl Quality & Reaction Conditions start->check_tscl check_stoich Verify Stoichiometry start->check_stoich check_mixing Ensure Efficient Mixing start->check_mixing oily_product Product is an Oil start->oily_product impurities Suspected Impurities start->impurities sol_tscl Use fresh TsCl, control temperature (0-5 °C) check_tscl->sol_tscl sol_stoich Use slight excess of TsCl (1.1 eq) check_stoich->sol_stoich sol_mixing Increase stirring speed check_mixing->sol_mixing sol_oily Purify by column chromatography oily_product->sol_oily sol_impurities Wash with cold water to remove water-soluble impurities impurities->sol_impurities

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

Technical Support Center: Purification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 7146-67-0). This resource is designed for researchers and chemists encountering challenges in the purification of this molecule. Its unique structure, featuring a moderately non-polar tosyl group and a highly polar diethanolamine moiety, presents specific purification hurdles that require a nuanced approach. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the lab.

Section 1: Foundational Knowledge & FAQs

This section covers the essential properties and common problems that are critical to understanding the purification strategy.

Q1: What are the primary impurities I should expect from a typical synthesis?

A common synthesis route for this compound involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with diethanolamine, often using a base like pyridine or triethylamine.[1] Understanding the potential impurities is the first step to designing a purification strategy.

  • Unreacted Starting Materials:

    • Diethanolamine: Highly polar and water-soluble. Typically removed during an aqueous workup.

    • Tosyl Chloride: Can be hydrolyzed to p-toluenesulfonic acid during workup.

  • Reaction Byproducts:

    • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: The mono-substituted side product. This is often the most challenging impurity to remove as its polarity is similar to the desired product.[2]

    • Base Hydrochloride Salt: (e.g., Pyridinium hydrochloride). This is an ionic salt that is easily removed with an aqueous wash.

    • p-Toluenesulfonic Acid: A polar, acidic impurity formed from the hydrolysis of unreacted tosyl chloride.

Q2: What key physical properties of this compound influence its purification?

The physical properties dictate the compound's behavior in different purification systems. Its dual-nature polarity is the most critical aspect.

PropertyValue / DescriptionPurification Implication
Molecular Weight 259.32 g/mol [3]Standard for small molecules.
Appearance White crystalline solid[1]A non-crystalline (oily or gummy) appearance in crude product indicates significant impurity.
Melting Point 95–98 °C[1]A broad or depressed melting point is a key indicator of impurity.
Polarity Contains a non-polar aromatic tosyl group and two polar hydroxyl (-OH) groups.This amphiphilic nature makes solvent selection for both recrystallization and chromatography non-trivial. The hydroxyl groups are capable of strong hydrogen bonding.[1]
Solubility Soluble in polar organic solvents like methanol and chloroform.[4] Limited solubility in non-polar solvents like hexanes.Useful for selecting recrystallization solvents and chromatographic mobile phases.
Q3: My crude product is a persistent oil or a sticky solid, not a crystalline powder. What does this indicate and how do I proceed?

This is a very common issue. An oily or amorphous state typically points to one or more of the following:

  • Presence of Impurities: Impurities disrupt the crystal lattice, lowering the melting point and preventing crystallization. Residual solvents can also act as impurities.

  • Hygroscopic Nature: The polar hydroxyl groups can attract water from the atmosphere, leading to a gummy appearance.

  • Metastable State: The compound may require more energy or time to arrange into a thermodynamically stable crystal lattice.

Troubleshooting Strategy: First, try to remove residual solvents by drying the material under high vacuum for several hours. If it remains an oil, an initial purification step like flash column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most effective and commonly reported method for purifying this compound.[1] However, success hinges on choosing the correct solvent system.

Q4: I'm struggling to find a suitable recrystallization solvent. What is a systematic approach?

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] Given the compound's polarity, single-solvent systems may be less effective than binary (two-solvent) systems.

Systematic Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a poor solvent (e.g., Hexane or Toluene) dropwise at room temperature. If the solid dissolves, the solvent is too non-polar to be a good anti-solvent.

  • Add a good solvent (e.g., Ethyl Acetate or Methanol) dropwise while heating until the solid fully dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. The ideal system will show minimal solubility at low temperatures, maximizing yield.

Solvent System (Good/Poor)Expected Outcome & Rationale
Isopropanol / Water The compound is soluble in hot isopropanol. Water acts as an anti-solvent, reducing solubility upon cooling.
Ethyl Acetate / Hexane A classic choice. The compound dissolves in hot ethyl acetate. Slow addition of hexane until turbidity appears, followed by reheating to clarify and slow cooling, is a robust method.[6]
Methanol / Diethyl Ether Methanol is an excellent solvent. Diethyl ether can act as the anti-solvent. Use caution due to ether's volatility.
Dichloromethane / Hexane Dichloromethane will readily dissolve the compound. Hexane is used as the anti-solvent to induce precipitation.
Q5: My compound "oils out" during cooling instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute's solubility drops so rapidly that it comes out of solution as a supercooled liquid phase rather than an ordered crystal. This often happens if the solution is cooled too quickly or is too concentrated.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the "good" solvent (e.g., ethyl acetate) to make the solution more dilute, then allow it to cool much more slowly.

  • Reduce Cooling Rate: Insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a very gradual temperature drop.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled solution to induce crystallization.

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Troubleshooting A Crude Oily Product B Select Solvent System (e.g., EtOAc/Hexane) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Cool Solution Slowly C->D E Observe Outcome D->E F Crystals Form E->F Success G Compound 'Oils Out' E->G Problem J Collect, Wash, Dry Pure Crystals F->J H Reheat and Add More 'Good' Solvent G->H I Cool Even Slower H->I I->D

Caption: Troubleshooting workflow for addressing "oiling out" during recrystallization.

Q6: The purity of my recrystallized product is still low. What are the next steps?

If a single recrystallization is insufficient, consider these options:

  • Second Recrystallization: Performing the procedure a second time, perhaps with a different solvent system, can significantly improve purity.

  • Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to cool. The charcoal adsorbs large, flat aromatic molecules.

  • Chromatographic Purification: If impurities have similar solubility profiles (e.g., the mono-substituted byproduct), recrystallization may not be sufficient. In this case, column chromatography is the required next step.

Section 3: Troubleshooting Guide: Column Chromatography

When recrystallization is not enough, silica gel column chromatography is a powerful alternative for separating compounds based on polarity.

Q7: My compound is streaking badly on the TLC plate and tailing on the column. Why is this happening?

Streaking and tailing are common for this molecule and are caused by the strong interaction between the polar hydroxyl groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven movement and poor separation.

Solutions:

  • Add a Polar Modifier: Add a small percentage (0.5-2%) of methanol to your eluent (e.g., a hexane/ethyl acetate mixture). The methanol will compete for the active sites on the silica, allowing your compound to travel more smoothly.

  • Add a Basic Modifier: Add a small amount (0.1-0.5%) of triethylamine or pyridine to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong binding of the sulfonamide nitrogen and improving peak shape.

Q8: What are recommended starting solvent systems for flash chromatography?

The goal is to find a system that gives your product a retention factor (Rf) of ~0.2-0.4 on a TLC plate for good separation. Given the reported Rf of 0.13 in 1:1 hexane/ethyl acetate[1], a more polar system is required.

Eluent SystemRatio (v/v)Expected Use Case
Hexane / Ethyl Acetate 1:1 to 1:2Good starting point. Increase ethyl acetate to move the spot up the TLC plate.
Dichloromethane / Methanol 98:2 to 95:5An excellent system for polar compounds. The methanol is very effective at moving the compound off the baseline.
Ethyl Acetate / Methanol 99:1Use when you need just a small increase in polarity over pure ethyl acetate.
Q9: How can I effectively separate the desired di-substituted product from the mono-substituted impurity?

The key is polarity. The desired product, N,N-Bis (2-hydroxyethyl)-4-methylbenzenesulfonamide, has two hydroxyl groups. The main impurity, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, has only one .

  • Relative Polarity: The desired product is more polar than the mono-substituted impurity.

  • Elution Order: In normal-phase (silica) chromatography, less polar compounds elute first. Therefore, the mono-substituted impurity will elute from the column before the desired di-substituted product.

  • Strategy: Use a gradient elution. Start with a less polar solvent system (e.g., 2:1 Hexane/EtOAc) to elute the non-polar impurities and the mono-substituted byproduct. Then, slowly increase the polarity (e.g., to 1:2 Hexane/EtOAc or by adding 1-2% MeOH) to elute your highly pure desired product.

G cluster_elution Elution Order (Increasing Time) Silica Silica Gel Stationary Phase (Polar) Impurity1 Less Polar Impurity (Mono-substituted) Higher Rf Silica->Impurity1 Elutes First Product Desired Product (Di-substituted) Lower Rf Silica->Product Elutes Second Impurity2 More Polar Impurities (e.g., Diethanolamine) Baseline Silica->Impurity2 Elutes Last or Stays on Column MobilePhase Mobile Phase Flow (Less Polar) MobilePhase->Silica

Caption: Separation principle on a normal-phase silica column based on polarity.

Section 4: Protocol and Purity Assessment

Step-by-Step Protocol: Flash Chromatography
  • TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, less-polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and prevents band broadening.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent system, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase as planned to first elute the less polar impurities, followed by your target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Q10: What analytical techniques are best for confirming the purity of my final product?

A combination of methods provides the most trustworthy validation.

  • ¹H NMR: The most powerful tool. Look for the disappearance of impurity signals (e.g., signals from the mono-substituted byproduct) and confirm the correct integration ratios for the aromatic (4H), -CH₂OH (4H), -CH₂N- (4H), and -CH₃ (3H) protons.[1]

  • Melting Point: A sharp melting point within the literature range of 95–98 °C is a strong indicator of high purity.[1]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight (259.32 g/mol ) and provide a quantitative purity assessment (e.g., >99% by peak area).

By systematically addressing the challenges posed by the unique properties of this compound, researchers can reliably achieve high levels of purity essential for subsequent applications.

References

Technical Support Center: HPLC Co-elution Issues with N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues involving N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide . This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in achieving adequate separation and accurate quantification of this compound.

As a polar molecule containing two hydroxyethyl groups, this compound (MW: 259.32 g/mol ) can present unique retention and selectivity challenges, particularly in the presence of impurities, excipients, or degradation products with similar polarities.[1][2] This guide provides a structured approach to diagnosing, troubleshooting, and resolving these co-elution problems, grounded in the fundamental principles of chromatography.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during the HPLC analysis of this compound.

Q1: My main peak for this compound looks symmetrical, but I suspect an impurity is co-eluting. How can I confirm this?

A1: Visual inspection of peak shape is the first step, but it is not sufficient to confirm peak purity.[3][4] A perfectly symmetrical peak can still hide a co-eluting compound.[3] The most reliable method is to use a Photodiode Array (PDA) or Diode Array Detector (DAD).[3][5][6]

  • Peak Purity Analysis: HPLC software connected to a PDA/DAD detector can perform peak purity analysis. This involves comparing UV-visible spectra across the entire peak (start, apex, and end).[4][7] The software calculates metrics like a "Purity Angle" and a "Purity Threshold".[7] If the Purity Angle is less than the Purity Threshold, the peak is considered spectrally homogeneous and likely pure.[7] If the angle exceeds the threshold, it strongly indicates the presence of a co-eluting impurity with a different UV spectrum.[7]

  • Mass Spectrometry (LC-MS): If available, LC-MS is a more definitive technique. It can detect co-eluting species by identifying different mass-to-charge ratios (m/z) across the chromatographic peak, even if the compounds have identical UV spectra.[3][5]

Q2: I'm performing a forced degradation study, and I see a loss in the parent drug peak area but no new impurity peaks. Could co-elution be the cause?

A2: Yes, this is a classic sign of co-elution in stability-indicating methods.[8] A poor mass balance, where the decrease in the main analyte peak does not correspond to the appearance of new degradant peaks, suggests that one or more degradants may be co-eluting with the parent peak.[8][9] It could also indicate that some degradation products are not UV-active at the chosen wavelength or are retained on the column.[8] Peak purity analysis is essential in this scenario to determine if the main peak is homogeneous.[8][9]

Q3: My resolution between the main peak and a known impurity is poor (Rs < 1.5). What is the quickest parameter to adjust to improve separation?

A3: The most effective and often simplest parameter to adjust for improving resolution is the mobile phase composition.[10][11] Specifically, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. For a polar compound like this compound in reversed-phase HPLC, slightly decreasing the percentage of the organic solvent will increase retention times and may improve the separation between closely eluting peaks.[3][10]

Q4: I'm using a standard C18 column, but I'm struggling to retain this compound away from the solvent front. What should I do?

A4: Poor retention of polar compounds on traditional C18 phases is a common issue.[12] There are several strategies to address this:

  • Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention of polar analytes.

  • Use an "Aqueous C18" Column: These columns are specifically designed with modified bonding to prevent phase collapse in highly aqueous mobile phases (>95% water) and provide better retention for polar compounds.[13]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. Columns with different selectivity, such as those with Phenyl-Hexyl, Biphenyl, or embedded polar groups (e.g., Amide), can offer unique interactions and improved retention for polar analytes.[3][6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step methodologies for resolving persistent co-elution issues. The approach is based on systematically manipulating the three key factors of the chromatographic resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .

Guide 1: Systematic Approach to Resolving Co-elution

This workflow provides a logical progression from initial diagnosis to final resolution.

G cluster_0 Step 1: Diagnose the Problem cluster_1 Step 2: Manipulate Selectivity (α) - Highest Impact cluster_2 Step 3: Adjust Retention (k') & Efficiency (N) - Fine-Tuning cluster_3 Step 4: Verify Resolution A Observe Peak Shape (Tailing, Shoulder, Broadening) B Perform Peak Purity Analysis (PDA/DAD Detector) A->B Symmetry is not conclusive D Optimize Mobile Phase B->D Purity Fails C Assess Mass Balance (Forced Degradation) C->D E Change Column Chemistry D->E If optimization fails I Confirm Rs > 1.5 Re-evaluate Peak Purity D->I F Adjust Flow Rate E->F G Adjust Temperature H Modify Gradient Slope H->I

Caption: A systematic workflow for troubleshooting HPLC co-elution.

Guide 2: Protocol for Mobile Phase Optimization (Selectivity Tuning)

Changing the mobile phase is the most powerful and accessible tool for manipulating selectivity (α).[3]

Objective: To alter the chemical interactions between the analytes, the mobile phase, and the stationary phase to achieve separation.

Step-by-Step Protocol:

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties (viscosity, polarity, and dipole moments) and can induce significant changes in elution order and selectivity.[6][13]

    • Causality: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding, whereas acetonitrile is aprotic. This difference can be exploited to separate compounds with different functional groups.

  • Adjust Mobile Phase pH: For ionizable compounds, pH is a critical parameter.[11][14][15] The target compound, this compound, is a weak acid. Adjusting the pH of the aqueous portion of the mobile phase can change its ionization state and that of any co-eluting impurities, drastically altering retention and selectivity.

    • Protocol: Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., pH 2.5, 4.5, 6.5). Use buffers compatible with your column and detector (e.g., phosphate, formate, or acetate).[16]

    • Causality: According to the Henderson-Hasselbalch equation, the ionization state of an acidic or basic analyte is dependent on the pH of the surrounding medium. In reversed-phase HPLC, the non-ionized form of a compound is typically more hydrophobic and therefore more retained. By adjusting the pH, you can selectively increase or decrease the retention of different ionizable compounds.

  • Introduce an Additive (If Necessary): For sulfonamides, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common practice.[17][18] This helps to suppress the ionization of silanol groups on the silica backbone of the column, reducing peak tailing and potentially improving selectivity.[13]

Table 1: Properties of Common Reversed-Phase Organic Solvents

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength
Methanol 5.12050.58Weaker
Acetonitrile 5.81900.37Stronger

Data sourced to provide a general comparison.

Guide 3: Protocol for Stationary Phase (Column) Selection

If mobile phase optimization does not resolve the co-elution, a change in column chemistry is required.[3][10] This directly targets the selectivity (α) term in the resolution equation by introducing different types of chemical interactions.

Objective: To select a stationary phase that provides a different interaction mechanism compared to the standard C18, thereby altering the selectivity between the co-eluting compounds.

Step-by-Step Protocol:

  • Assess Analyte Properties: this compound is polar and contains an aromatic ring. The co-eluting impurity likely shares some of these structural features.

  • Select an Alternative Column Chemistry:

    • Phenyl-Hexyl: This phase provides π-π interactions with the aromatic ring of the analyte and any aromatic impurities. It can offer unique selectivity for aromatic compounds compared to the purely hydrophobic interactions of a C18 phase.

    • Pentafluorophenyl (PFP): This phase offers a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. It is particularly effective for separating polar compounds and positional isomers.

    • Embedded Polar Group (e.g., Amide or Carbamate): These columns have a polar group embedded within the alkyl chain. This makes them more compatible with highly aqueous mobile phases, provides alternative hydrogen-bonding interactions, and can offer unique selectivity for polar compounds like the target analyte.[6]

  • Method Re-optimization: After installing a new column, you will need to re-optimize the mobile phase conditions (gradient, solvent ratio) as the retention characteristics will be different. Start with a scouting gradient to determine the elution profile.[13]

G cluster_0 Analyte: this compound cluster_1 Column Selection Logic Analyte Features: - Polar (Diol) - Aromatic (Tosyl group) - Weakly Acidic C18 Standard C18 (Hydrophobic Interaction) Analyte->C18 Initial Choice Phenyl Phenyl-Hexyl (π-π & Hydrophobic) C18->Phenyl Co-elution with aromatic impurity? EPG Embedded Polar Group (Hydrophilic & Hydrophobic) C18->EPG Poor retention or co-elution with polar impurity? PFP Pentafluorophenyl (PFP) (Multiple Interactions) Phenyl->PFP Need more selectivity? EPG->PFP Need more selectivity?

References

Technical Support Center: Chromatographic Analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges encountered with this polar aromatic compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying scientific principles to empower you to resolve issues effectively and build robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: this compound is a moderately polar molecule. Its key structural features include:

  • A hydrophobic p-toluenesulfonyl group , which provides non-polar character and allows for retention on reversed-phase stationary phases.

  • A polar tertiary sulfonamide group , which can participate in hydrogen bonding.

  • Two terminal hydroxyl (-OH) groups on the ethyl chains, which significantly increase the molecule's polarity and potential for secondary interactions with the stationary phase.[1][2]

These features combined can lead to complex retention behavior and potential for peak shape issues, particularly peak tailing.

Q2: What is a good starting point for developing an HPLC/UPLC method for this compound?

A2: For a polar compound like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method is a suitable starting point. Due to the polar nature of the analyte, a C18 column is a good initial choice, but a phenyl-hexyl column could also provide alternative selectivity due to potential π-π interactions with the aromatic ring.[3]

Here is a recommended set of starting conditions:

ParameterRecommendation
Column C18 or Phenyl-Hexyl, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%)
Flow Rate 0.2 - 0.6 mL/min for 2.1 mm i.d. columns; 0.8 - 1.5 mL/min for 4.6 mm i.d. columns
Column Temperature 30 - 40 °C
Detection UV at 230 nm or 270 nm
Injection Volume 1 - 5 µL

This gradient approach will help to ensure the elution of the compound with a good peak shape and allow for the separation from potential impurities.

Q3: Should I consider other chromatographic techniques besides reversed-phase?

A3: Yes, if you are struggling with retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[4][5] HILIC is specifically designed for the retention and separation of polar compounds.[4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, which facilitates the retention of polar analytes.[4]

Troubleshooting Guide: Improving Peak Resolution

This guide provides a systematic approach to diagnosing and resolving common peak shape and resolution issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This is a common issue when analyzing polar compounds containing amine or hydroxyl groups.

  • Secondary Interactions with Residual Silanols: The silica backbone of many stationary phases has surface silanol groups (-Si-OH) that can interact with the polar functional groups of this compound, leading to peak tailing.[6]

    • Solution 1: Lower Mobile Phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.[6]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar analytes.

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, minimizing secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Reduce Injection Volume or Sample Concentration: Perform a series of injections with decreasing analyte concentration to see if the peak shape improves.

  • Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system itself can chelate with the analyte, causing tailing.

    • Solution: Use a Metal-Free or Coated Column and System: If metal sensitivity is suspected, using PEEK tubing and columns with coated stainless steel can mitigate this issue.[7]

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_ph Is the mobile phase pH optimized? check_overload->check_ph No end Symmetrical Peak Achieved reduce_load->end adjust_ph Lower mobile phase pH with 0.1% Formic Acid. check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->end use_endcapped Switch to a modern, end-capped column. check_column->use_endcapped No check_metal Is metal contamination a possibility? check_column->check_metal Yes use_endcapped->end use_metal_free Consider a metal-free system or column. check_metal->use_metal_free Yes check_metal->end No use_metal_free->end

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.

    • Solution: Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the same solvent mixture as your starting gradient conditions.

  • High Analyte Concentration: Similar to column overload causing tailing, very high concentrations can also lead to fronting.

    • Solution: Dilute the Sample: Try a 10-fold dilution of your sample to see if the peak shape improves.

Issue 3: Poor Resolution or Co-eluting Peaks

Poor resolution means that two adjacent peaks are not well separated. The goal is to achieve baseline separation for accurate quantification.

  • Insufficient Selectivity (α): The stationary phase and mobile phase are not providing enough chemical differentiation between the analytes.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. These solvents have different properties and can alter the elution order and spacing of peaks.

    • Solution 2: Change the Stationary Phase: If modifying the mobile phase is not effective, changing the column chemistry can have a significant impact. For an aromatic compound like this, switching from a C18 to a Phenyl-Hexyl column can introduce beneficial π-π interactions and improve selectivity.[3]

    • Solution 3: Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of analytes and impurities, which can dramatically affect their retention and separation.

  • Low Efficiency (N): The column is not providing enough theoretical plates, resulting in broad peaks that are more likely to overlap.

    • Solution 1: Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the packing material will increase the number of theoretical plates and lead to sharper peaks and better resolution. UPLC systems with sub-2 µm particle columns are particularly effective at improving efficiency.

    • Solution 2: Optimize the Flow Rate: The flow rate affects the time the analyte spends interacting with the stationary phase. A lower flow rate can sometimes improve resolution, but at the cost of longer run times.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Initial Analysis: Perform your analysis using the starting gradient conditions with Mobile Phase B1 (Acetonitrile).

  • Second Analysis: Replace Mobile Phase B1 with Mobile Phase B2 (Methanol) and repeat the analysis.

  • Compare Chromatograms: Evaluate the peak resolution and elution order in both chromatograms to determine which organic modifier provides the best separation.

G Resolution Improve Resolution Selectivity Increase Selectivity (α) Resolution->Selectivity Efficiency Increase Efficiency (N) Resolution->Efficiency Retention Optimize Retention (k) Resolution->Retention ChangeModifier Change Organic Modifier (ACN vs. MeOH) Selectivity->ChangeModifier ChangeColumn Change Stationary Phase (C18 vs. Phenyl) Selectivity->ChangeColumn AdjustpH Adjust Mobile Phase pH Selectivity->AdjustpH LongerColumn Use Longer Column Efficiency->LongerColumn SmallerParticles Use Smaller Particles (UHPLC) Efficiency->SmallerParticles OptimizeFlow Optimize Flow Rate Efficiency->OptimizeFlow AdjustGradient Adjust Gradient Slope Retention->AdjustGradient

References

Technical Support Center: N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 7146-67-0). This resource is intended for researchers, scientists, and drug development professionals encountering challenges during the analytical characterization of this molecule. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of sulfonamide and alcohol chemistry to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing peak tailing and variable retention times for this compound during reverse-phase HPLC analysis. What is the likely cause?

A1: Peak tailing and retention time variability for this molecule are often linked to the mobile phase pH. This compound contains a sulfonamide group. The acidity of the sulfonamide proton can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Furthermore, slight shifts in the mobile phase pH can alter the ionization state of the molecule, leading to inconsistent retention times.[1][2][3][4]

Troubleshooting Steps:

  • pH Optimization: The key is to maintain a consistent ionization state of the analyte.

    • For acidic analytes, a mobile phase pH buffered at least 2 units below the pKa will ensure the compound is in its neutral form, which generally results in better retention and peak shape in reversed-phase chromatography.[4]

    • Conversely, a pH buffered at least 2 units above the pKa will keep it in its ionized form.

  • Buffer Selection: Ensure you are using an appropriate buffer for your desired pH range and that it is present at a sufficient concentration (typically 10-25 mM) to resist pH shifts.

  • Column Choice: Consider using a column with end-capping or a polymer-based column to minimize interactions with silanols.

Q2: My sample of this compound shows an increasing number of impurity peaks upon storage. What are the potential degradation pathways?

A2: Based on the structure of this compound, two primary degradation pathways are plausible: hydrolysis of the sulfonamide bond and oxidation of the hydroxyethyl groups.

  • Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, especially under acidic conditions.[5][6][7] This would lead to the cleavage of the molecule into p-toluenesulfonic acid and diethanolamine. Sulfonamides are generally more stable under neutral to alkaline conditions.[5][6][7]

  • Oxidative Degradation: The primary alcohol groups on the hydroxyethyl side chains can be oxidized to aldehydes and subsequently to carboxylic acids. This can be initiated by exposure to air (autoxidation), light, or trace metal contaminants.

Below is a DOT script illustrating these potential degradation pathways.

G cluster_0 Potential Degradation of this compound cluster_1 Hydrolysis (Acidic Conditions) cluster_2 Oxidation Parent N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide Deg1 p-Toluenesulfonic acid Parent->Deg1 S-N Cleavage Deg2 Diethanolamine Parent->Deg2 S-N Cleavage Deg3 Aldehyde Intermediate Parent->Deg3 Oxidation of -OH Deg4 Carboxylic Acid Derivative Deg3->Deg4 Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

Guide 1: HPLC Analysis - Unstable Baseline and Ghost Peaks
Symptom Potential Cause Troubleshooting Action
Noisy or Drifting Baseline 1. Inadequate mobile phase degassing. 2. Pump seal failure. 3. Column contamination. 4. Temperature fluctuations.1. Degas the mobile phase using sonication or an online degasser. 2. Inspect pump seals for wear and salt buildup; replace if necessary. 3. Flush the column with a strong solvent. 4. Use a column oven to maintain a stable temperature.[8]
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Degradation of the analyte in the autosampler.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol. 3. Keep the autosampler tray cooled and consider using amber vials to protect from light.
Guide 2: Mass Spectrometry (MS) Analysis - Inconsistent Ionization and Fragmentation
Symptom Potential Cause Troubleshooting Action
Poor Signal Intensity / Ion Suppression 1. Suboptimal mobile phase pH for ionization. 2. Matrix effects from the sample diluent. 3. Formation of multiple adducts (e.g., [M+Na]+, [M+K]+).1. Adjust the mobile phase pH to promote protonation (for positive ion mode) or deprotonation (for negative ion mode). 2. Prepare samples in the mobile phase to minimize matrix effects. 3. Use a mobile phase with a volatile buffer like ammonium formate or acetate to promote the formation of the desired protonated/deprotonated molecule.
Unexpected Fragment Ions 1. In-source fragmentation of the parent molecule. 2. Presence of co-eluting impurities or degradants. 3. Rearrangement reactions during fragmentation.1. Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Improve chromatographic separation to isolate the peak of interest. 3. Sulfonamides are known to undergo complex fragmentation, including the loss of SO2.[9][10][11] Compare your observed fragments to known sulfonamide fragmentation patterns.

Common Fragment Ions in ESI-MS/MS:

Precursor Ion Common Fragment Ion (m/z) Description of Neutral Loss
[M+H]+m/z 155Loss of diethanolamine
[M+H]+m/z 91Toluene fragment
[M+H]+m/z 105Diethanolamine fragment
[M-H]-m/z 171p-Toluenesulfonyl anion

Experimental Protocols

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended.[12][13][14]

Objective: To generate degradation products under controlled stress conditions to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., 1:1 Methanol/Water) and add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).

Below is a DOT script outlining the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants and Develop Stability-Indicating Method Analysis->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Tosylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tosylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Sulfonamides are crucial intermediates in medicinal chemistry and organic synthesis, valued for their stability and diverse biological activities.[1][2] However, the tosylation of secondary amines, while a common reaction, can be fraught with challenges, from low yields to cumbersome purifications. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve reliable, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the tosylation of secondary amines, offering explanations grounded in chemical principles and actionable protocols.

Problem 1: Low or No Product Formation

Q1: I'm getting a very low yield or no desired sulfonamide. What are the primary causes?

Low yields in the tosylation of secondary amines often stem from a few key issues: the inherent low reactivity of the amine, problems with reagents, or suboptimal reaction conditions. Secondary amines are generally less nucleophilic than primary amines, and sterically hindered secondary amines can be particularly challenging to tosylate.[3][4]

Troubleshooting Steps:

  • Assess Amine Reactivity:

    • Steric Hindrance: If your secondary amine is bulky, the nucleophilic attack on the sterically demanding sulfonyl chloride is slow. Consider increasing the reaction temperature or using a more reactive sulfonylating agent.

    • Electronic Effects: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity. In such cases, a stronger base or a catalytic approach might be necessary to facilitate the reaction.

  • Verify Reagent Quality:

    • Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can degrade over time to p-toluenesulfonic acid.[5][6] Using old or improperly stored TsCl is a common cause of reaction failure. It is often beneficial to recrystallize commercial TsCl before use.[7]

    • Solvent and Base: Ensure all solvents are anhydrous.[7][8] Water will react with TsCl, consuming it and generating HCl, which can protonate your amine, rendering it non-nucleophilic. Ensure your base is pure and dry.

  • Optimize Reaction Conditions:

    • Base Selection: A non-nucleophilic base is crucial to avoid side reactions.[9] Pyridine or triethylamine (TEA) are commonly used.[10] For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

    • Temperature: While many tosylations are run at 0 °C to room temperature, sluggish reactions with hindered amines may require heating.[7] Monitor the reaction for potential degradation at higher temperatures.

    • Catalysis: For particularly unreactive amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole can significantly accelerate the reaction.[11][12][13] These catalysts form a highly reactive sulfonylpyridinium or sulfonylimidazolium intermediate.

Q2: My secondary amine is sterically hindered, and the standard protocols are failing. What should I do?

Sterically hindered secondary amines present a significant challenge due to the difficulty of the nucleophilic nitrogen approaching the sulfur atom of tosyl chloride.[14]

Advanced Strategies for Hindered Amines:

  • Use a More Reactive Sulfonylating Agent: Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. Ts₂O is more electrophilic and can be more effective for less nucleophilic amines.

  • Employ a Stronger, Non-nucleophilic Base: Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can be used to deprotonate the amine, forming a more potent nucleophile. This should be done at low temperatures (e.g., 0 °C) before the addition of TsCl.[7]

  • High-Pressure Conditions: In some cases, applying high pressure can facilitate reactions with significant negative activation volumes, such as those involving sterically hindered substrates.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions by rapidly heating the reaction mixture.[7][15]

ParameterStandard ConditionsFor Hindered AminesRationale
Sulfonylating Agent TsClTs₂OIncreased electrophilicity of the sulfur center.
Base Pyridine, TEANaH, DBUStronger bases generate a more nucleophilic amine anion.
Temperature 0 °C to RTRT to RefluxProvides the necessary activation energy to overcome steric repulsion.
Catalyst DMAP (catalytic)DMAP (stoichiometric)Drives the formation of the highly reactive intermediate.
Problem 2: Presence of Significant Side Products

Q3: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

Several side reactions can occur during tosylation, leading to a complex product mixture.

Common Side Products and Their Prevention:

  • O-Tosylation: If your substrate contains a hydroxyl group, it can compete with the secondary amine for the tosyl chloride.[9] Amines are generally more nucleophilic than alcohols, so N-tosylation is usually favored.[16] However, with hindered amines or in the presence of a strong base that can deprotonate the alcohol, O-tosylation can become significant.

    • Solution: Protect the alcohol group before tosylating the amine. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Formation of Chlorinated Byproduct: The chloride ions generated from TsCl can act as nucleophiles, particularly if a highly reactive intermediate is formed (e.g., a tosylated alcohol). This is more common in the tosylation of alcohols but can be a concern if the desired sulfonamide product has a leaving group that can be displaced by chloride.[5][11]

  • Reaction of Base with TsCl: Some amine bases, particularly more nucleophilic ones, can react with TsCl. For example, morpholine, being a secondary amine itself, will readily form a stable sulfonamide with TsCl.[6]

    • Solution: Always use a non-nucleophilic tertiary amine base like TEA or pyridine.

Problem 3: Purification Challenges

Q4: My product is difficult to purify. How can I effectively remove unreacted TsCl and other impurities?

Purification of tosylated secondary amines can be challenging due to the similar polarities of the product and starting materials, as well as the presence of excess TsCl and its hydrolysis product, p-toluenesulfonic acid.

Purification Strategies:

  • Aqueous Workup:

    • A standard aqueous workup is the first step. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove the basic starting amine and any remaining amine base.

    • A subsequent wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution will remove the acidic p-toluenesulfonic acid.

  • Removing Excess Tosyl Chloride:

    • Amine Scavenger: After the reaction is complete, add a small amount of a primary amine, such as aniline or benzylamine, to the reaction mixture. This will react with the excess TsCl to form a sulfonamide that can be more easily separated by chromatography or extraction.

    • Cellulose Filtration: Excess tosyl chloride can be removed by passing the reaction mixture through a pad of cellulose (e.g., filter paper). The hydroxyl groups on the cellulose react with the TsCl, effectively scavenging it from the solution.[17]

  • Crystallization: Tosylated compounds are often crystalline solids.[9][18] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method of purification.

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography is the most common method for purification. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Visualizing the Tosylation Process

Reaction Mechanism

The tosylation of a secondary amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of tosyl chloride, followed by deprotonation of the resulting ammonium salt by a base.

Tosylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R2NH R₂NH (Secondary Amine) Intermediate [R₂NH⁺(Ts)]Cl⁻ R2NH->Intermediate Nucleophilic Attack TsCl TsCl (Tosyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) Sulfonamide R₂NTs (Sulfonamide) Base->Sulfonamide BaseHCl Base·HCl Base->BaseHCl Intermediate->Sulfonamide Deprotonation

Caption: Mechanism of secondary amine tosylation.

Troubleshooting Workflow

This decision tree provides a systematic approach to troubleshooting common issues in the tosylation of secondary amines.

Troubleshooting Workflow start Low Yield in Tosylation Reaction check_reactivity Is the amine sterically hindered or electronically deactivated? start->check_reactivity yes_reactivity Increase Temperature Use Ts₂O Use stronger base (NaH) Add catalyst (DMAP) check_reactivity->yes_reactivity Yes no_reactivity Check Reagent Quality check_reactivity->no_reactivity No success Improved Yield yes_reactivity->success check_tscl Is TsCl old or discolored? no_reactivity->check_tscl yes_tscl Recrystallize TsCl Use fresh reagent check_tscl->yes_tscl Yes no_tscl Are solvents and base anhydrous? check_tscl->no_tscl No yes_tscl->success yes_anhydrous Optimize Reaction Conditions no_tscl->yes_anhydrous optimize_conditions Adjust base stoichiometry Screen different solvents Increase reaction time yes_anhydrous->optimize_conditions no_anhydrous Dry solvents and base Run under inert atmosphere no_anhydrous->no_tscl optimize_conditions->success

Caption: Decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q5: What is the role of pyridine in a tosylation reaction?

Pyridine serves a dual purpose in tosylation reactions. Primarily, it acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[10] This is crucial because if the HCl is not neutralized, it will protonate the starting amine, rendering it unreactive. Secondly, pyridine can act as a nucleophilic catalyst by reacting with TsCl to form a highly reactive N-tosylpyridinium salt, which is then more readily attacked by the secondary amine.

Q6: Can I use an inorganic base like K₂CO₃ or NaOH?

While inorganic bases can be used, they are often less suitable for tosylations in common organic solvents like dichloromethane (DCM) or THF due to their poor solubility. Using a biphasic system (e.g., DCM and aqueous NaOH) can be an option, but this introduces water, which can hydrolyze the TsCl. Homogeneous conditions with a soluble organic base like pyridine or TEA generally provide better results and more reproducible reaction kinetics.

Q7: How do I monitor the progress of my tosylation reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9] The tosylated product is typically less polar than the starting amine. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value than the starting amine spot. By co-spotting the reaction mixture with the starting material, you can track the consumption of the amine and the formation of the product.

Q8: Are there alternatives to the tosyl group for protecting secondary amines?

Yes, several other sulfonyl groups can be used, such as mesyl (Ms, from methanesulfonyl chloride) and nosyl (Ns, from 2-nitrobenzenesulfonyl chloride). The choice of protecting group often depends on the desired stability and the conditions required for its removal. The tosyl group is very stable but requires harsh conditions for deprotection (e.g., strong acid or dissolving metal reduction).[9] Nosyl amides, on the other hand, can be cleaved under much milder conditions, making them useful for substrates with sensitive functional groups.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Secondary Amine

This protocol describes a standard method for the tosylation of a non-hindered secondary amine using triethylamine as the base.

Materials:

  • Secondary amine (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq.), freshly distilled

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the secondary amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.[9]

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-tosylated secondary amine.[9]

Protocol 2: Tosylation of a Sterically Hindered Secondary Amine using NaH

This protocol is suitable for less reactive, sterically hindered secondary amines.

Materials:

  • Sterically hindered secondary amine (1.0 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the secondary amine (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back down to 0 °C and slowly add a solution of TsCl (1.2 eq.) in anhydrous THF.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Minimizing side reactions in diethanolamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for diethanolamine (DEA) synthesis. As a crucial intermediate in pharmaceuticals, agrochemicals, and personal care products, the efficient and selective synthesis of DEA is of paramount importance. The reaction of ethylene oxide (EO) with ammonia is the cornerstone of industrial ethanolamine production. However, this process is notoriously challenging to control, often leading to a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA).[1][2][3] This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered during DEA synthesis, with a primary focus on minimizing side reactions to maximize your desired product yield and purity.

This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We will delve into the mechanistic underpinnings of the side reactions and provide actionable protocols to steer your synthesis toward the desired outcome.

Troubleshooting Guide: Common Issues in Diethanolamine Synthesis

Q1: My DEA yield is significantly lower than expected, with a high prevalence of MEA. What's happening and how can I fix it?

A1: The Challenge of Consecutive Reactions

The synthesis of ethanolamines is a classic example of a consecutive reaction. Ammonia first reacts with ethylene oxide to form MEA. This MEA, being a primary amine, is also reactive and can further react with another molecule of ethylene oxide to form DEA.[1][3] Subsequently, DEA can react again to form TEA.[1][3] If your reaction is producing a high proportion of MEA, it indicates that the initial reaction is favored, but the subsequent reaction to form DEA is limited.

Root Causes & Solutions:

  • High Ammonia to Ethylene Oxide Molar Ratio: A large excess of ammonia will statistically favor the reaction of ethylene oxide with ammonia over its reaction with the newly formed MEA, thus maximizing MEA production.[4] To increase the yield of DEA, you need to decrease the initial ammonia to ethylene oxide molar ratio. This increases the relative concentration of MEA as the reaction progresses, promoting the second addition of ethylene oxide.

  • Insufficient Reaction Time or Low Temperature: The reaction to form DEA has its own activation energy. If the reaction time is too short or the temperature is too low, the reaction may not have proceeded sufficiently to form significant amounts of DEA.

Troubleshooting Protocol: Adjusting Reactant Ratios

  • Baseline Establishment: Begin with your current reaction conditions and accurately quantify the product distribution (MEA, DEA, TEA) using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

  • Incremental Ratio Adjustment: Systematically decrease the molar ratio of ammonia to ethylene oxide. For example, if you are currently using a 20:1 ratio, try experiments at 15:1, 10:1, and 5:1.[7]

  • Kinetic Monitoring: For each new ratio, take aliquots at different time points to monitor the product distribution over time. This will help you understand the reaction kinetics and determine the optimal reaction time for maximizing DEA.

  • Temperature Optimization: If adjusting the molar ratio alone is insufficient, consider a modest increase in reaction temperature, for example, in increments of 10°C within the recommended range of 60-150°C.[4] Be aware that higher temperatures can also increase the rate of TEA formation.[8]

ParameterTo Favor MEATo Favor DEA/TEARationale
NH₃:EO Molar Ratio High (e.g., >10:1)Low (e.g., <5:1)A high concentration of NH₃ increases the probability of EO reacting with it over the ethanolamine products.[4]
Temperature Lower end of rangeHigher end of rangeHigher temperatures increase the rate of all reactions, but can disproportionately favor the formation of higher ethanolamines.[8]
Reaction Time ShorterLongerLonger reaction times allow for the consecutive reactions to proceed further, converting MEA to DEA and TEA.
Q2: I'm seeing a significant amount of triethanolamine (TEA) in my product mixture. How can I suppress this over-reaction?

A2: The Inevitable Third Step

The formation of TEA is a direct consequence of the same reactivity that produces DEA.[1][3] The secondary amine of DEA is also nucleophilic and will react with ethylene oxide. Suppressing this third consecutive reaction is a key challenge in maximizing DEA selectivity.

Root Causes & Solutions:

  • Low Ammonia to Ethylene Oxide Molar Ratio: While a lower ratio favors DEA over MEA, an excessively low ratio will lead to a higher concentration of DEA, which in turn increases the likelihood of it reacting to form TEA.

  • High Reaction Temperature: Elevated temperatures accelerate all reaction steps, including the formation of TEA.[8]

  • Extended Reaction Times: Allowing the reaction to proceed for too long after the optimal DEA concentration has been reached will inevitably lead to the accumulation of TEA.

Troubleshooting Protocol: Fine-Tuning for DEA Selectivity

  • Molar Ratio Optimization: This is the most critical parameter. A moderate molar ratio of ammonia to ethylene oxide is often optimal for DEA. The exact ratio will depend on your specific reaction conditions (temperature, pressure, solvent). A design of experiments (DoE) approach can be highly effective here.

  • Temperature Control: Maintain the reaction temperature at the lower end of the effective range. While this may slow down the reaction, it will provide better selectivity for DEA over TEA. A typical industrial range is 90°C to 150°C.[4]

  • Real-Time Monitoring: Implement in-situ or frequent off-line analysis (e.g., GC) to track the disappearance of MEA and the formation of DEA and TEA. The reaction should be quenched once the concentration of DEA reaches its maximum.

  • Catalyst Selection: While the uncatalyzed reaction is common, shape-selective catalysts like certain zeolites (e.g., ZSM-5) can be employed. These catalysts can sterically hinder the formation of the bulkier TEA molecule within their pores, thereby increasing the selectivity for DEA.[9][10]

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Other Side Reactions NH3 Ammonia (NH₃) MEA Monoethanolamine (MEA) NH3->MEA + EO (k₁) EO1 Ethylene Oxide (EO) DEA Diethanolamine (DEA) (Desired Product) MEA->DEA + EO (k₂) EO2 Ethylene Oxide (EO) TEA Triethanolamine (TEA) (Side Product) DEA->TEA + EO (k₃) EO3 Ethylene Oxide (EO) EO4 Ethylene Oxide (EO) EG Ethylene Glycol (EG) EO4->EG + H₂O H2O Water (H₂O) G A Define Baseline: - Fix Temp (e.g., 120°C) - Fix Time (e.g., 2h) - High NH₃:EO Ratio (e.g., 10:1) B Run Baseline Experiment A->B C Analyze Product Mix (GC) - Quantify MEA, DEA, TEA B->C D Vary NH₃:EO Ratio (e.g., 8:1, 5:1, 3:1) C->D High MEA? E Run Experiments for each Ratio D->E F Analyze Product Mixes E->F G Identify Optimal Ratio for max [DEA] F->G H At Optimal Ratio, Vary Temperature (e.g., 100°C, 140°C) G->H Further Optimization I Run Experiments & Analyze H->I J Determine Optimal Conditions I->J

References

Overcoming matrix effects in "N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide" quantification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Matrix Effects in the Quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the bioanalysis of this compound. This molecule, characterized by its polar hydroxyethyl groups and a benzenesulfonamide core, presents unique challenges during quantification in complex biological matrices like plasma, serum, or urine.[1] One of the most significant hurdles is the phenomenon known as the "matrix effect," where endogenous components of the sample interfere with the ionization of the target analyte, leading to inaccurate and unreliable data.[2][3]

This guide, structured in a question-and-answer format, provides expert-driven, actionable advice to help you diagnose, mitigate, and validate the control of matrix effects in your LC-MS/MS assays, ensuring data integrity and regulatory compliance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly are matrix effects, and why is my analyte, this compound, particularly susceptible?

Answer:

Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency when analyzed by mass spectrometry, caused by co-eluting compounds from the sample matrix.[2][3] These interfering components, such as phospholipids, salts, and metabolites, do not get detected themselves but affect the accuracy of the analyte's measurement.[4]

This compound possesses two terminal hydroxyl (-OH) groups, making it a highly polar molecule.[1] This high polarity presents two specific challenges in typical reversed-phase liquid chromatography (RPLC) methods:

  • Poor Retention: The analyte has low affinity for non-polar stationary phases (like C18) and may elute very early, close to the solvent front.[5]

  • Co-elution with Interferences: The "void volume" or early part of the chromatogram is where the most polar and often most abundant matrix components, like phospholipids and salts, elute.[6] When your analyte elutes in this "zone of suppression," its ionization can be severely and variably compromised, leading to poor reproducibility and inaccurate quantification.[7]

Q2: I suspect matrix effects are impacting my assay's accuracy. How can I systematically diagnose and quantify this problem?

Answer:

A definitive diagnosis requires a quantitative assessment using the post-extraction spike method to calculate the Matrix Factor (MF).[4][6][8] This experiment isolates the effect of the matrix by comparing the analyte's signal in a clean solution versus its signal in a matrix extract.

This protocol allows you to quantify the degree of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) at low and high QC concentrations.

Required Materials:

  • Blank, analyte-free biological matrix (e.g., human plasma from at least 6 different sources/lots).

  • Analyte stock solution.

  • Neat solution (typical mobile phase starting composition, e.g., 95:5 Water:Acetonitrile).

  • Your validated sample extraction procedure (e.g., Protein Precipitation, LLE, SPE).

Step-by-Step Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Spike the analyte into the neat solution to achieve final concentrations equivalent to your Low QC (LQC) and High QC (HQC) levels.

    • Analyze these samples via LC-MS/MS and record the mean peak area.

  • Prepare Set B (Post-Extraction Spike):

    • Process at least six different lots of blank matrix using your established extraction method.

    • After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with the analyte to the same LQC and HQC concentrations as in Set A.

    • Reconstitute the samples and analyze them via LC-MS/MS. Record the mean peak area.

  • Calculate the Matrix Factor (MF): Use the following formula for both LQC and HQC levels:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

Interpretation of Results:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression is occurring. For example, an MF of 0.6 indicates a 40% signal loss due to the matrix.

  • MF > 1: Ion enhancement is occurring.

For a robust method, regulatory guidelines recommend that the coefficient of variation (CV%) of the Internal Standard (IS)-normalized MF across different matrix lots should be ≤15%.[9][10]

cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Spike Analyte into Neat Solvent (LQC & HQC) A2 Inject & Analyze (LC-MS/MS) A1->A2 A3 Record Peak Area (Area_A) A2->A3 Calc Calculate Matrix Factor (MF) MF = Area_B / Area_A A3->Calc B1 Extract Blank Matrix (6+ lots) B2 Spike Analyte into Extracted Matrix (LQC & HQC) B1->B2 B3 Inject & Analyze (LC-MS/MS) B2->B3 B4 Record Peak Area (Area_B) B3->B4 B4->Calc

Caption: Workflow for quantitative assessment of matrix effects.

Q3: My assay shows significant ion suppression (MF < 0.7). What are my primary strategies to mitigate this?

Answer:

When significant matrix effects are confirmed, a multi-faceted approach is necessary. Simple protein precipitation is often insufficient for removing problematic interferences like phospholipids.[7] The goal is to either remove the interfering components or chromatographically separate them from your analyte.

Start Significant Matrix Effect Confirmed (MF < 0.8 or > 1.2) IS_Check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->IS_Check Optimize Primary Mitigation Strategy: Improve Separation & Cleanup IS_Check->Optimize No IS_Check->Optimize Yes (Still need to minimize variability) IS_Yes Yes IS_No No Strategy_Chrom Optimize Chromatography Optimize->Strategy_Chrom Strategy_SamplePrep Improve Sample Preparation Optimize->Strategy_SamplePrep Chrom_Action Switch to HILIC or Mixed-Mode Column to Retain Polar Analyte Strategy_Chrom->Chrom_Action SamplePrep_Action Implement Advanced Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) Strategy_SamplePrep->SamplePrep_Action Final_Validation Re-evaluate Matrix Factor with new method Chrom_Action->Final_Validation SamplePrep_Action->Final_Validation

Caption: Decision guide for selecting a matrix effect mitigation strategy.

1. Chromatographic Optimization: Embrace Polarity

For a polar analyte like this compound, forcing it to work on a standard C18 column is counterproductive.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds.[11][12][13] It uses a polar stationary phase (like bare silica) and a mobile phase with a high organic content.[5] This combination allows for strong retention of your polar analyte, moving it away from the early-eluting matrix interferences.[5]

  • Method Development Tip: Start with a mobile phase of 95% Acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and gradient to a higher aqueous percentage.

2. Advanced Sample Preparation: Go Beyond Precipitation

More selective sample cleanup is crucial for removing the phospholipids and salts that cause ion suppression.[6][14]

Technique Principle Pros for This Analyte Cons
Protein Precipitation (PPT) Protein denaturation with organic solvent.Fast, simple, inexpensive.Non-selective. Co-precipitates minimal interferences, leaving phospholipids in the supernatant.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Challenging for highly polar analytes which may not partition well into common organic solvents. Requires significant method development.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.Highly selective. Can effectively remove salts and phospholipids.[15][16]Requires more method development time and is more expensive than PPT.

This is a starting point for a polar-modified reversed-phase SPE protocol.

  • Sorbent Selection: Choose a polymeric reversed-phase sorbent with a hydrophilic modification to prevent dewetting and ensure good recovery of polar compounds.

  • Condition: Pass 1 mL of Methanol through the cartridge.

  • Equilibrate: Pass 1 mL of Water through the cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).

  • Wash: Pass 1 mL of 5% Methanol in water to wash away salts and highly polar interferences.

  • Elute: Elute the analyte with 1 mL of 90% Methanol in water.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Q4: A stable isotope-labeled internal standard (SIL-IS) is not available for my compound. What is the best alternative for reliable quantification?

Answer:

The use of a SIL-IS is the gold standard because it co-elutes and experiences the same matrix effects as the analyte, effectively canceling out the variability.[17][18][19] In its absence, you have two primary strategies, but they require rigorous validation.

  • Use a Structural Analogue Internal Standard:

    • Find a compound that is chemically very similar to your analyte but not present in the samples. For this compound, a potential analogue could be a version with a different alkyl group on the benzene ring or a slightly different chain length on the ethyl groups (e.g., N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide).[20][21]

    • Crucial Caveat: You must demonstrate that the analogue and analyte have nearly identical chromatographic retention and extraction recovery, and are affected by matrix effects in the same way. This is often difficult to achieve perfectly.[18]

  • Employ Matrix-Matched Calibrators:

    • This is the most robust approach when a SIL-IS is unavailable.[14] Instead of preparing your calibration standards in a clean solvent, you prepare them in the same biological matrix as your unknown samples.

    • Protocol: Obtain a large, pooled batch of analyte-free matrix. Use this pool to prepare your entire calibration curve (from LLOQ to ULOQ) and your QCs.

    • Rationale: By doing this, the standards, QCs, and unknown samples will all experience the same degree of matrix effect. This compensates for the suppression/enhancement, allowing for accurate quantification.[14]

    • Regulatory Requirement: You must still prove that the matrix effect is consistent across different sources. This involves performing the MF experiment (Q2) in at least 6 different lots of matrix and showing that the results are precise.[9][22]

Q5: How do I formally validate my method to demonstrate that matrix effects are controlled according to regulatory standards (FDA/EMA)?

Answer:

Regulatory bodies like the FDA and EMA have harmonized their expectations under the ICH M10 guideline.[9][10][22][23] To prove your method is robust against matrix effects, you must perform specific validation experiments.

The core experiment is the Matrix Factor assessment across multiple lots of matrix , as described in Q2. The goal is to demonstrate the consistency of the matrix effect, especially after implementing mitigation strategies and using an appropriate internal standard.

Parameter Regulatory Expectation (ICH M10) Purpose
Matrix Lots Tested A minimum of 6 different lots of the specific matrix should be tested.To ensure the method is robust and not susceptible to inter-individual variability in the population.
Concentrations Tested Test at both Low QC (LQC) and High QC (HQC) levels.To ensure there is no concentration-dependent matrix effect.
Calculated Parameter Internal Standard (IS) Normalized Matrix Factor.This is the most critical parameter. It is the ratio of the analyte's MF to the IS's MF. It measures how well the IS corrects for variability.
Acceptance Criteria The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different lots must be ≤ 15% .This demonstrates that while matrix effects may exist, your internal standard effectively compensates for them, leading to precise and accurate results regardless of the sample source.[24][25]

By systematically diagnosing the issue, implementing targeted chromatographic and sample preparation strategies, and validating your final method against these stringent criteria, you can generate reliable, high-quality data for the quantification of this compound.

References

Technical Support Center: Optimization of Mechanochemical Tosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of mechanochemical tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully implement this sustainable synthetic methodology.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low or No Conversion of the Starting Alcohol

You've set up your mechanochemical tosylation reaction, but upon analysis (e.g., ¹H NMR, TLC), you observe a low yield of the desired tosylate or a significant amount of unreacted starting alcohol.

Possible Causes & Solutions

  • Insufficient Mechanical Energy Input: The fundamental principle of mechanochemistry is the transfer of mechanical energy to activate chemical bonds.[1][2] If the energy input is too low, the reaction may not proceed efficiently.

    • Solution:

      • Increase Milling Frequency: Start with 75-100% of your ball mill's maximum operating frequency.[3]

      • Optimize Ball-to-Material Ratio: A common rule of thumb is that one-third of the milling jar's volume should be occupied by milling balls, one-third by the reaction mixture, and the remaining third left as headspace for movement.[3]

      • Increase the Number or Density of Milling Balls: Using more milling balls or balls made of a denser material (e.g., stainless steel over agate) will increase the energy input.[3][4]

  • Inappropriate Base: The choice and amount of base are critical for the deprotonation of the alcohol, which is a key step in the tosylation mechanism.[5]

    • Solution:

      • Base Strength: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic organic base such as pyridine or triethylamine (Et₃N).[6][7] Some challenging tosylations may even require the pre-formation of an alkoxide with a very strong base like sodium hydride (NaH).[8]

      • Stoichiometry: Ensure you are using an adequate stoichiometric amount of the base. A typical starting point is 1.5 equivalents relative to the alcohol.[7]

  • Poor Mixing or Inhomogeneity: In a solvent-free environment, ensuring intimate contact between the solid reactants is paramount.

    • Solution:

      • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid grinding aid can dramatically improve reaction rates and yields.[9][10][11] This liquid phase can facilitate mass transport and increase the contact surface area between reactants. For tosylations, pyridine can act as both a base and a liquid grinding aid.[6] Experiment with the liquid-to-solid ratio (η, typically in µL/mg) to find the optimal condition.[6]

      • Milling Time: A linear correlation between milling time and the degree of substitution has been observed in some systems.[6] If you suspect incomplete conversion, try increasing the milling duration (e.g., from 60 minutes to 90 or 120 minutes).[6]

Issue 2: Degradation of the Tosylate Product

You observe the formation of the desired tosylate, but also significant amounts of decomposition products. This is particularly common when using high-energy ball milling.[12]

Possible Causes & Solutions

  • Excessive Mechanical Energy or Heat: High-energy milling can generate localized hot spots within the reaction jar, leading to thermal degradation of sensitive products.[13][14]

    • Solution:

      • Intermittent Milling: Instead of continuous milling for a long duration, implement a cycle of milling followed by a pause (e.g., 5-10 minutes of milling followed by a 5-10 minute pause).[3] This allows for the dissipation of any heat generated.

      • Reduce Milling Frequency: If product degradation is consistently observed, try reducing the milling frequency.[3] It is often better to extend the reaction time at a lower frequency than to use a very high frequency for a shorter period.[3]

      • Jar Material: Milling jars made of materials with high thermal conductivity, like stainless steel, can help dissipate heat more effectively than ceramic jars.[2]

  • Reactive Intermediates or Side Reactions: The high-energy environment of a ball mill can sometimes lead to unexpected reaction pathways.

    • Solution:

      • Monitor the Reaction Over Time: Take small aliquots of the reaction mixture at different time points to determine when product degradation begins. This will help you identify the optimal reaction time before significant decomposition occurs.

      • Alternative Reagents: If using p-toluenesulfonyl chloride (TsCl), consider if a less reactive sulfonylating agent might be suitable for your substrate.

Issue 3: Formation of Alkyl Chloride Instead of Alkyl Tosylate

Instead of the expected tosylate, you have isolated the corresponding alkyl chloride. This is a known side reaction, particularly with benzylic and pyridyl methanols.[7]

Possible Causes & Solutions

  • In-situ Generation of a Chlorinating Agent: The tosylate, once formed, can react with chloride ions present in the reaction mixture. The source of the chloride is typically the tosyl chloride reagent itself or the hydrochloride salt of an amine base.

    • Mechanism: The alcohol first reacts with TsCl to form the tosylate. If the substrate forms a stable carbocation (e.g., benzylic alcohols), the tosylate can be displaced by a chloride ion in an Sₙ1-type reaction. For other substrates, an Sₙ2 reaction can occur.[7]

    • Solution:

      • Choice of Base: Using a base that does not introduce chloride ions, such as potassium carbonate, can sometimes mitigate this issue.[15] However, this may lead to lower reactivity.

      • Temperature Control: This side reaction can be accelerated by heat. Employing intermittent milling to keep the reaction temperature low can favor the desired tosylation over the subsequent chlorination.

      • Solvent in LAG: The choice of liquid in LAG can influence selectivity. While not a mechanochemical solution, in traditional solvent chemistry, polar aprotic solvents like DMF have been shown to accelerate this nucleophilic substitution.[7] Understanding this can help in troubleshooting by avoiding such liquids if chlorination is an issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of mechanochemical tosylation?

The generally accepted mechanism for tosylation in the presence of a base like pyridine involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride (TsCl).[5] The base then deprotonates the resulting intermediate to yield the final tosylate product. The mechanical energy provided by the ball mill facilitates the intimate mixing of the reactants and provides the activation energy for the reaction to occur in the solid state.

Here is a simplified workflow of the process:

Mechanochemical Tosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Alcohol + TsCl + Base MillingJar Load Milling Jar with Balls and Reactants Reactants->MillingJar BallMill Ball Mill Operation (Set Frequency & Time) MillingJar->BallMill Extraction Extraction & Purification BallMill->Extraction Analysis Characterization (NMR, IR, etc.) Extraction->Analysis

Caption: A typical workflow for a mechanochemical tosylation experiment.

Q2: How do I choose the right parameters for my ball mill (frequency, time, balls)?

Optimizing ball milling parameters is often an empirical process, but here are some evidence-based starting points:

ParameterRecommendationRationale
Milling Frequency Start at a high frequency (75-100% of max).[3]Ensures sufficient energy input to overcome the activation barrier. Reduce if product degradation is observed.
Milling Time 60-120 minutes is a common range.[6]Reaction conversion often correlates with milling time. Monitor the reaction to find the optimum.
Milling Balls Stainless steel is a good default.[3][4]Offers high energy input due to its density and is chemically inert for most organic reactions.
Ball Size & Number Multiple smaller balls generally provide more efficient mixing and more collision events than a few large balls.Increases the surface area of contact and the frequency of impacts.

Q3: What is Liquid-Assisted Grinding (LAG) and when should I use it?

Liquid-Assisted Grinding (LAG) involves adding a very small amount of liquid to a solid-state reaction.[9][10] This is not a solvent in the traditional sense, but rather a grinding aid. The liquid can increase reaction rates by enhancing molecular mobility and facilitating the breakdown of crystalline structures.[16][17]

You should consider using LAG when:

  • You are experiencing low or no conversion in a neat (solvent-free) grinding reaction.[6]

  • You want to improve the selectivity of a reaction. The choice of liquid can sometimes favor one reaction pathway over another.[9][10]

  • You are working with materials that are difficult to grind.

For tosylation, a small amount of pyridine can be very effective as it serves as both the base and the liquid grinding aid.[6]

LAG_vs_Neat cluster_neat Neat Grinding cluster_lag Liquid-Assisted Grinding (LAG) neat_grinding Solid A + Solid B Limited Contact Points Slower Reaction Rate lag_grinding Solid A + Solid B + µL Liquid Enhanced Surface Contact Increased Molecular Mobility Faster Reaction Rate

Caption: Comparison of Neat Grinding vs. Liquid-Assisted Grinding.

Q4: What are the key safety considerations for mechanochemical reactions?

While mechanochemistry eliminates the risks associated with bulk flammable solvents, it introduces its own set of hazards.[1][2][18]

  • Pressure Buildup: Gas-evolving reactions should not be performed in sealed milling jars unless they are specifically designed to handle pressure.[3] Always be cautious when opening the jar after a reaction.[1]

  • Thermal Runaway: Highly exothermic reactions can be dangerous in a ball mill, as heat dissipation is less efficient than in a stirred solution.[13][14] For unknown or potentially energetic reactions, it is crucial to perform a risk assessment, which may include techniques like Differential Scanning Calorimetry (DSC).[2]

  • Shock Sensitivity: Do not mill materials known to be shock-sensitive or explosive.[3] The high-impact nature of ball milling can initiate detonation.

  • Jar Integrity: Regularly inspect milling jars and lids for cracks or damage to prevent catastrophic failure during operation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. The mill should be operated within a fume hood to contain any potential dust or vapor release.[1]

References

Technical Support Center: Controlled Synthesis of Mono-tosylates from Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled synthesis of mono-tosylates from diols. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving high selectivity and yield in this critical transformation. The tosylation of a diol at a single hydroxyl group is a foundational step in many multi-step syntheses, enabling the regioselective introduction of other functionalities.[1][2] However, what appears to be a straightforward reaction is often fraught with challenges, primarily the formation of the di-tosylated byproduct and difficulties in purification.[2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving mono-tosylation of a diol?

The primary challenge lies in selectively reacting only one of two hydroxyl groups, which often have similar reactivity, especially in symmetric diols. The main competing reaction is the formation of the di-tosylate. The mono-tosylated product itself has a remaining hydroxyl group that can react further with the tosylating agent.[2][3] Additionally, purification can be complex as the starting diol, mono-tosylate, and di-tosylate may have similar polarities, making chromatographic separation difficult.[1][2]

Q2: How does stoichiometry influence the selectivity of mono-tosylation?

Stoichiometry is a critical parameter. Using a stoichiometric equivalent or a slight sub-stoichiometric amount of tosyl chloride (TsCl) relative to the diol is a common starting point to favor mono-tosylation. However, simply controlling the overall stoichiometry is often insufficient due to local concentration effects. A slow addition of the tosylating agent to a solution of the diol helps maintain a low concentration of TsCl, thereby reducing the probability of a second tosylation event on the mono-tosylated intermediate.[1] Conversely, using an excess of the diol can also drive the reaction towards the mono-tosylated product, but this can complicate downstream purification.[4]

Q3: What is the role of the base in a tosylation reaction?

The base plays a crucial role in deprotonating the hydroxyl group, making it a more potent nucleophile to attack the electrophilic sulfur atom of tosyl chloride. The choice of base can significantly impact the reaction's success. Common bases include pyridine and triethylamine (TEA). The base also neutralizes the hydrochloric acid (HCl) byproduct of the reaction. In some methods, the base can also act as the solvent.[1]

Q4: Are there any "green" or more environmentally friendly approaches to mono-tosylation?

Yes, recent research has focused on developing more sustainable methods. Some approaches aim to eliminate the need for chromatographic purification by using precipitation and extraction techniques.[1][2] These methods are not only more environmentally friendly but also more cost-effective and scalable.[1] Additionally, methods that employ catalytic systems, rather than stoichiometric reagents, are inherently "greener."

Troubleshooting Guide

Problem 1: Low yield of the desired mono-tosylate and significant recovery of starting diol.
  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure your reagents are pure and dry. Tosyl chloride is sensitive to moisture.[5] Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC). Consider a modest increase in reaction temperature, but be cautious as this can also promote di-tosylation.

  • Possible Cause 2: Insufficient activation of the hydroxyl group.

    • Solution: The choice and amount of base are critical. Ensure you are using at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine). For less reactive diols, a stronger, non-nucleophilic base might be necessary.

Problem 2: Significant formation of the di-tosylated byproduct.

This is the most common issue in mono-tosylation.

  • Possible Cause 1: High local concentration of tosyl chloride.

    • Solution: Employ a slow addition protocol. Use a syringe pump to add the tosyl chloride solution to the reaction mixture over several hours.[1] This maintains a low, steady concentration of the tosylating agent.

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity for the mono-tosylate by slowing down the rate of the second tosylation.[1]

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The solvent can influence the relative solubility of the starting material and the mono-tosylated product. In some cases, using a solvent in which the mono-tosylate is less soluble can lead to its precipitation, effectively removing it from the reaction mixture and preventing further reaction. Conversely, some protocols suggest avoiding solvents altogether to favor mono-tosylation.[4]

Problem 3: Difficulty in separating the mono-tosylate from the starting diol and the di-tosylate.
  • Possible Cause: Similar polarities of the components.

    • Solution 1: Optimize chromatography. Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent into a less polar one can often resolve compounds with close Rf values.

    • Solution 2: Derivatization. If separation is intractable, consider temporarily protecting the remaining hydroxyl group of the mono-tosylate with a protecting group that significantly alters its polarity. After separation, the protecting group can be removed.

    • Solution 3: Alternative purification. Explore non-chromatographic methods like recrystallization or precipitation, which may offer better separation based on differences in solubility and crystal lattice energy.[1]

Advanced Protocols & Methodologies

For challenging substrates, particularly symmetric diols, more advanced methods can provide excellent selectivity.

Silver (I) Oxide Mediated Mono-tosylation

This method has proven highly effective for the selective mono-tosylation of symmetrical diols.[4][6] The proposed mechanism suggests that an intramolecular hydrogen bond forms in the diol upon coordination to the silver oxide. This differentiation in the acidity of the two hydroxyl groups leads to selective deprotonation and subsequent tosylation.[4][7]

Table 1: Example Conditions for Silver (I) Oxide Mediated Mono-tosylation

ReagentStoichiometry
Diol1.0 eq
Tosyl Chloride1.0 eq
Silver (I) Oxide (Ag₂O)1.0 - 1.5 eq
Potassium Iodide (KI)catalytic
SolventDichloromethane (DCM) or Acetonitrile (MeCN)
TemperatureRoom Temperature
Organocatalytic Mono-tosylation

The use of organocatalysts, such as borinic acids, can achieve high regioselectivity in the mono-tosylation of diols.[8] These catalysts can form a borinate intermediate with the diol, sterically and electronically favoring tosylation at a specific hydroxyl group.[8]

Stannylene Acetal Mediated Mono-tosylation

This method involves the formation of a dibutyltin acetal from the diol, which then directs the regioselective tosylation.[9][10] This technique is particularly useful for vicinal diols and can be performed with catalytic amounts of the tin reagent.[9][11]

Experimental Workflow & Diagrams

General Workflow for Controlled Mono-tosylation

The following diagram outlines a general experimental workflow for achieving selective mono-tosylation.

Mono-tosylation Workflow start Start: Dry Diol & Solvent add_base Add Base (e.g., Pyridine, TEA) start->add_base cool Cool Reaction Mixture (e.g., 0 °C) add_base->cool slow_add Slowly Add Tosyl Chloride Solution cool->slow_add monitor Monitor Reaction by TLC slow_add->monitor workup Aqueous Workup monitor->workup Upon completion extract Extract with Organic Solvent workup->extract purify Purification (Chromatography/Precipitation) extract->purify end Isolated Mono-tosylate purify->end

Caption: General experimental workflow for controlled mono-tosylation of diols.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in mono-tosylation reactions.

Troubleshooting Logic start Analyze Reaction Outcome low_yield Low Yield of Mono-tosylate? start->low_yield high_ditosylate High Di-tosylate Formation? low_yield->high_ditosylate No incomplete_rxn Check for Incomplete Reaction: - Extend reaction time - Check reagent purity low_yield->incomplete_rxn Yes purification_issue Purification Difficulty? high_ditosylate->purification_issue No slow_addition Implement Slow Addition of TsCl high_ditosylate->slow_addition Yes optimize_chrom Optimize Chromatography Conditions purification_issue->optimize_chrom Yes activation_issue Check Hydroxyl Activation: - Verify base stoichiometry - Consider a stronger base incomplete_rxn->activation_issue lower_temp Lower Reaction Temperature slow_addition->lower_temp alt_purification Consider Alt. Purification (Recrystallization, Precipitation) optimize_chrom->alt_purification

Caption: Troubleshooting decision tree for mono-tosylation reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. By delving into the principles of method validation and presenting comparative experimental data, this document aims to equip you with the expertise to select and validate the most appropriate analytical technique for your research needs.

Introduction to this compound and the Imperative of Analytical Validation

This compound (CAS 7146-67-0) is a sulfonamide compound characterized by a tosyl group attached to a diethanolamine moiety.[1][2] Its structure lends itself to applications in organic synthesis and potentially as a precursor in pharmaceutical manufacturing. The purity and concentration of this compound are critical parameters that can significantly impact the yield and impurity profile of subsequent reactions. Therefore, robust analytical methods are essential for its quality control.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) for any pharmaceutical product registration.[3][4] A properly validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.[5][6]

This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.[7][8] We will also briefly discuss alternative methods and provide a comparative summary.

Comparative Overview of Analytical Techniques

Several analytical techniques can be employed for the analysis of sulfonamides.[7][8] The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.[8]

Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.High sensitivity, specificity, and resolving power. Suitable for quantitative analysis of complex mixtures.[7]Can be time-consuming and requires specialized equipment. Matrix effects can interfere with quantification.[7]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution and sensitivity for volatile and thermally stable compounds.[7][9]Requires derivatization for non-volatile compounds like many sulfonamides, which can introduce variability.[9]
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective.[10]Lower specificity, as other compounds in the sample may absorb at the same wavelength. Often used for initial screening.[9][10]
Thin-Layer Chromatography (TLC) Separation based on the differential migration of the analyte on a thin layer of adsorbent material.Simple, inexpensive, and suitable for qualitative screening of multiple samples simultaneously.[7]Lower sensitivity and not ideal for precise quantification.

For the purpose of this guide, we will focus on a Reverse-Phase HPLC (RP-HPLC) method due to its superior performance for the quantitative analysis of sulfonamides in pharmaceutical applications.

Validation of an RP-HPLC Method for this compound

The validation of an analytical method is performed according to the ICH Q2(R2) guidelines, which outline the necessary validation parameters.[3][4][11] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.[5]

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][13]

  • Accuracy: The closeness of the test results to the true value.[5][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][6] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][13]

Below is a detailed experimental protocol for the validation of a hypothetical, yet scientifically sound, RP-HPLC method for this compound.

Proposed HPLC Method

A simple isocratic RP-HPLC method is proposed for the determination of this compound.

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 25 °C
Experimental Validation Protocol

Objective: To demonstrate that the method is specific for this compound and free from interference from potential impurities or degradation products.

Procedure:

  • Prepare a solution of the analyte.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Inject each solution into the HPLC system and record the chromatograms.

  • Spike the analyte solution with the impurities and inject to assess resolution.

Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, with a resolution factor (Rs) of > 2. The placebo solution should not show any peak at the retention time of the analyte.

Objective: To establish the linear relationship between the concentration of the analyte and the detector response.

Procedure:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[14]

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the HPLC method.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Objective: To assess the degree of scatter between a series of measurements.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6][14]

Objective: To define the concentration interval over which the method is precise, accurate, and linear.

Procedure: The range is determined from the linearity, accuracy, and precision data.

Acceptance Criteria: The range should cover the expected working concentrations of the analyte. For an assay, this is typically 80% to 120% of the test concentration.[13]

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Procedure:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 5 °C)

  • Analyze a sample under each modified condition.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.[13]

Summary of (Hypothetical) Validation Data

The following table summarizes the hypothetical results obtained from the validation of the proposed RP-HPLC method.

Validation Parameter Result Acceptance Criteria Status
Specificity Analyte peak well-resolved (Rs > 2.5); No interference from placebo.Rs > 2; No placebo interference.Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.85%≤ 2.0%Pass
- Intermediate Precision1.20%≤ 2.0%Pass
Range (µg/mL) 50 - 150Covers working concentrationPass
Robustness (%RSD) < 2.0% for all varied conditions≤ 2.0%Pass

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Analytical Method Development ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness DataAnalysis Data Analysis & Comparison with Criteria Robustness->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport

Caption: A flowchart of the analytical method validation process.

The relationship between the core validation parameters can be visualized as follows:

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range center->Range Linearity->Range Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of research and development activities. This guide has provided a comprehensive overview of the validation process, focusing on a robust RP-HPLC method. By following the principles outlined in the ICH guidelines and meticulously executing the validation experiments, researchers can be confident in the accuracy and reliability of their analytical data. The comparative data presented herein demonstrates that while other methods exist, HPLC offers a superior combination of specificity, accuracy, and precision for the quantitative analysis of this compound.

References

A Comparative Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide and Other Vortioxetine Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of potential and known impurities of vortioxetine, with a specific focus on N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to ensure scientific integrity and practical application.

Introduction: The Critical Role of Impurity Profiling in Vortioxetine Development

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory agencies require a thorough understanding of the impurity profile of any drug substance. This guide delves into the comparative analysis of various vortioxetine impurities, providing a framework for their identification, characterization, and control.

Unraveling the Landscape of Vortioxetine Impurities

Impurities in vortioxetine can originate from various sources, including the synthetic route (process-related impurities) and degradation of the drug substance over time (degradation products). Forced degradation studies under stress conditions such as acid/base hydrolysis, oxidation, photolysis, and thermal stress are instrumental in identifying potential degradation products.[2][3][4]

Commonly Encountered Vortioxetine Impurities

Several impurities have been identified and characterized in the literature. These are often isomers of the parent molecule or byproducts of the synthetic process. A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify these structurally similar compounds.[5]

A study on the separation of structurally similar impurities of vortioxetine hydrobromide identified three positional isomers (Isomer-1, Isomer-2, and Isomer-3) that were characterized by mass spectrometry, 1H NMR, and FT-IR spectral data.[5] The development of a specific and robust normal phase liquid chromatographic (NP-LC) method was crucial for their resolution.[5]

This compound: A Potential Process-Related Impurity

While not a commonly reported impurity in mainstream vortioxetine synthesis, this compound could potentially arise in synthetic routes that utilize tosylate chemistry. Some patented synthetic processes for vortioxetine mention the use of sulfonates, such as tosylates, as leaving groups.[6][7][8][9]

Synthesis and Characterization of this compound

Understanding the chemical properties of this potential impurity is the first step in developing methods for its detection and quantification.

Synthesis: This compound can be synthesized by the reaction of tosyl chloride with diethanolamine in the presence of a base like pyridine.[10]

Chemical Properties:

  • Molecular Formula: C₁₁H₁₇NO₄S[11]

  • Molecular Weight: 259.32 g/mol [11]

  • IUPAC Name: this compound[11]

¹H NMR Data (500 MHz, CDCl₃): δ 7.70 (d, 2H), 7.33 (d, 2H), 3.87 (t, –CH₂OH, 4H), 3.23 (t, –CH₂N–, 4H), 2.43 (s, –CH₃, 3H).[10]

Comparative Analysis: Experimental Data and Methodologies

Data Presentation: Known Vortioxetine Impurities

The following table summarizes some of the known impurities of vortioxetine, which would be the primary comparators in an analytical study.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
Vortioxetine Isomer-1C₁₈H₂₂N₂S298.45Process-Related
Vortioxetine Isomer-2C₁₈H₂₂N₂S298.45Process-Related
Vortioxetine Isomer-3C₁₈H₂₂N₂S298.45Process-Related
Vortioxetine SulfoxideC₁₈H₂₂N₂OS314.45Degradation
N-Formyl VortioxetineC₁₉H₂₂N₂OS326.46Process-Related
Experimental Protocols: A Framework for Comparative Analysis

A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. The following protocol is a synthesized approach based on various published methods for vortioxetine analysis, adapted to include the potential impurity this compound.[2][12][13][14][15]

Objective: To develop and validate a reversed-phase HPLC method for the simultaneous separation and quantification of vortioxetine, its known impurities, and this compound.

Materials and Reagents:

  • Vortioxetine Hydrobromide Reference Standard

  • Reference standards for known vortioxetine impurities (e.g., isomers, degradation products)

  • Synthesized and purified this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

Chromatographic Conditions (Proposed):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for vortioxetine and its impurities.[2]

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation of a diverse range of impurities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm (based on the UV absorption of vortioxetine)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of vortioxetine hydrobromide (1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Prepare individual stock solutions of each known impurity and this compound (1 mg/mL) in the same diluent.

  • Prepare a mixed impurity standard solution by spiking the vortioxetine stock solution with known concentrations of each impurity and this compound.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze individual solutions of vortioxetine and each impurity to ensure no co-elution. The method's ability to resolve the active ingredient from its degradation products should be demonstrated through forced degradation studies.[2]

  • Linearity: Establish a linear relationship between the concentration of each analyte and its peak area over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualization of Key Concepts

Logical Relationship of Impurity Analysis

G cluster_0 Vortioxetine API cluster_1 Potential Impurity Sources cluster_2 Types of Impurities cluster_3 Analytical Control Vortioxetine Vortioxetine Synthesis Synthesis Route Vortioxetine->Synthesis Degradation Degradation Vortioxetine->Degradation Process Process-Related Impurities (e.g., Isomers) Synthesis->Process Potential Potential Impurities (e.g., N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide) Synthesis->Potential DegradationProducts Degradation Products (e.g., Vortioxetine Sulfoxide) Degradation->DegradationProducts HPLC HPLC Method Development & Validation Process->HPLC DegradationProducts->HPLC Potential->HPLC Characterization Structural Characterization (MS, NMR) HPLC->Characterization

Caption: Logical workflow for the identification and analysis of vortioxetine impurities.

Experimental Workflow for Comparative Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Validation RefStd Reference Standards (Vortioxetine & Impurities) SpikedSample Spiked Sample RefStd->SpikedSample TestSample Test Sample (Vortioxetine API) TestSample->SpikedSample HPLC RP-HPLC System (C18 Column, Gradient Elution) SpikedSample->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Validation Method Validation (ICH Guidelines) Data->Validation Comparison Comparative Analysis (Retention Time, Purity) Validation->Comparison

References

A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification and purity assessment of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a key chemical intermediate, presents a common challenge in pharmaceutical and chemical synthesis. Its unique structure, featuring both a non-polar tolyl group and highly polar diethanolamine and sulfonamide moieties, complicates method development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this analyte from its potential process-related impurities. We will explore the theoretical basis for column selection, present a detailed experimental protocol, and analyze comparative data from three distinct stationary phases: a traditional C18, a Phenyl-Hexyl, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Our findings demonstrate the superior performance of the Phenyl-Hexyl phase, which leverages unique π-π interactions to achieve optimal resolution.

Introduction: The Analytical Challenge

This compound (MW: 259.32 g/mol ) is a molecule of interest in various synthetic pathways.[1] Its structure is amphiphilic, containing a hydrophobic aromatic core and hydrophilic functional groups. The primary analytical objective is to develop a robust HPLC method capable of separating the main compound from potential impurities, such as the mono-substituted precursor, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide[2][3], and other related substances. The challenge lies in achieving adequate retention and selectivity, as the polar groups can lead to poor peak shape and insufficient retention on traditional reversed-phase columns, while the aromatic moiety allows for alternative separation mechanisms.[4]

Chromatographic Strategy: Rationale for Column Selection

The selection of an appropriate stationary phase is the most critical factor in HPLC method development.[5] Given the analyte's structure, we hypothesized that columns offering different primary interaction mechanisms would yield significantly different results.

  • C18 (Octadecylsilane) Column: This is the industry standard and the first choice for most reversed-phase separations.[6][7][8] Retention is primarily driven by hydrophobic interactions between the C18 alkyl chains and the non-polar tolyl group of the analyte.[9][10] However, the polar hydroxyl and sulfonamide groups may interact unfavorably with residual silanols on the silica surface, potentially leading to peak tailing.

  • Phenyl-Hexyl Column: This phase was selected to exploit the aromatic character of the analyte. Phenyl columns provide a unique selectivity profile compared to alkyl phases.[11][12] The primary retention mechanism is still hydrophobic, but it is supplemented by π-π stacking interactions between the phenyl rings of the stationary phase and the tolyl group of the analyte.[13] This can significantly enhance selectivity for aromatic compounds, especially when separating them from non-aromatic or differently substituted aromatic impurities.[14]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Column: HILIC is an alternative technique designed specifically for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[15][16][17][18] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Given the two hydroxyl groups on the analyte, HILIC presents a fundamentally different and potentially effective separation strategy.

Experimental Design and Protocols

To ensure a robust and validatable comparison, a systematic approach was designed. All experiments were conducted on the same HPLC system under identical conditions, with only the column and mobile phase composition being varied as required by the chromatographic mode.

Materials and Sample Preparation
  • Analytes:

    • This compound (Analyte)

    • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (Impurity A)

  • Sample Solution: A stock solution containing 1.0 mg/mL of the Analyte and 0.1 mg/mL of Impurity A was prepared in a 50:50 (v/v) mixture of acetonitrile and water. This stock was further diluted to 50 µg/mL (Analyte) and 5 µg/mL (Impurity A) using the initial mobile phase of each respective method for injection.

HPLC System and General Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Detection: UV at 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

Experimental Workflow

The following diagram outlines the systematic process followed for comparing the column performances.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_sample Prepare Analyte & Impurity Stock Solution inject Inject Sample (5 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (RP and HILIC) prep_mobile->inject col_c18 Column 1: C18 (4.6x150mm, 5µm) inject->col_c18 Method 1 col_phenyl Column 2: Phenyl-Hexyl (4.6x150mm, 5µm) inject->col_phenyl Method 2 col_hilic Column 3: HILIC (4.6x150mm, 5µm) inject->col_hilic Method 3 eval Evaluate Chromatograms for: - Retention Time (tR) - Resolution (Rs) - Tailing Factor (Tf) - Theoretical Plates (N) col_c18->eval col_phenyl->eval col_hilic->eval compare Compare Performance Metrics in Summary Table eval->compare conclusion Draw Conclusion & Recommend Optimal Column compare->conclusion

Caption: Experimental workflow for HPLC column comparison.

Chromatographic Methods
  • Method 1: C18 Column

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 40% Acetonitrile / 60% Water with 0.1% Formic Acid

  • Method 2: Phenyl-Hexyl Column

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 35% Methanol / 65% Water with 0.1% Formic Acid. Rationale: Methanol is often preferred with phenyl phases as it can enhance π-π interactions compared to acetonitrile, which may suppress them.[13][14]

  • Method 3: HILIC Column

    • Column: Amide-based HILIC, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate, pH 5.0

Results and Discussion

The performance of each column was evaluated based on key chromatographic parameters: retention time (t R ), USP tailing factor (T f ), theoretical plates (N), and the resolution (R s ) between Impurity A and the main analyte.

Data Summary
ColumnAnalytet R (min)T fNR s (Impurity A / Analyte)
C18 Impurity A3.851.378001.4
Analyte4.211.47500
Phenyl-Hexyl Impurity A5.121.195002.8
Analyte6.051.19200
HILIC Analyte7.341.285001.6
Impurity A8.011.28200
Performance Analysis
  • C18 Column: The C18 column provided baseline separation (R s = 1.4), which is generally considered insufficient for robust quality control methods (where R s ≥ 2.0 is often required). The peaks exhibited noticeable tailing (T f > 1.2), likely due to secondary interactions of the polar hydroxyl groups with the silica backbone. While functional, this separation lacks the robustness desired for routine analysis.

  • HILIC Column: The HILIC column successfully retained and separated the compounds, with the elution order being reversed as expected—the more polar analyte eluted before the less polar impurity. The resolution was acceptable (R s = 1.6), but the method may be more susceptible to variations in mobile phase water content and requires careful system equilibration.

  • Phenyl-Hexyl Column: This column demonstrated markedly superior performance. It yielded the highest resolution (R s = 2.8), providing a wide margin for method robustness. The peak shapes were excellent (T f = 1.1) and the efficiency was high (N > 9000). This enhanced separation is directly attributable to the dual retention mechanism. While hydrophobic interactions provide general retention, the π-π interactions between the column's phenyl groups and the analyte's tolyl ring introduce a level of selectivity that the C18 phase cannot offer. This interaction is stronger for the analyte, which has two hydroxyl groups, compared to Impurity A, which has only one, leading to a greater separation distance.

Visualizing the Dominant Separation Mechanism

The following diagram illustrates the key π-π interaction that affords the Phenyl-Hexyl column its superior selectivity for this separation.

G cluster_phase Phenyl-Hexyl Stationary Phase cluster_analyte Analyte Molecule silica Si-O-Si spacer -(CH₂)₆- silica->spacer phenyl_phase Phenyl Ring spacer->phenyl_phase analyte_tolyl Tolyl Group (Aromatic Ring) analyte_body -S(=O)₂-N(CH₂CH₂OH)₂ analyte_tolyl->analyte_body interaction π-π Stacking Interaction (Enhanced Selectivity) analyte_tolyl->interaction interaction->phenyl_phase

Caption: π-π interaction between the analyte and phenyl phase.

Conclusion and Recommendations

Based on the experimental data, the Phenyl-Hexyl column is the unequivocally recommended choice for the HPLC separation of this compound from its mono-substituted impurity. It provides superior resolution, excellent peak symmetry, and high efficiency, resulting in a highly robust and reliable analytical method. The unique selectivity afforded by π-π interactions makes it a powerful tool for separating aromatic compounds that are challenging on standard C18 phases. While HILIC offers a viable alternative, the Phenyl-Hexyl method in reversed-phase mode is generally more rugged and easier to implement in a typical quality control laboratory.

References

A Guide to Inter-Laboratory Comparison of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a structured approach to evaluating and comparing the performance of common analytical techniques, ensuring data reliability and consistency across different laboratories.

Introduction: The Imperative for Analytical Consistency

This compound is a compound of interest in various research and development sectors. Accurate and reproducible quantification is critical for ensuring product quality, safety, and efficacy in pharmaceutical and chemical applications. An inter-laboratory comparison, also known as a round-robin test, is a powerful tool for assessing the proficiency of different laboratories and the robustness of analytical methods. This guide details a proposed inter-laboratory study to compare the most prevalent analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The design and execution of this study are grounded in the principles outlined in the ICH Q2(R1) Guideline on Validation of Analytical Procedures and the statistical framework of ASTM E691: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method .[1][2][3][4][5][6][7][8]

Analytical Methodologies Under Comparison

The selection of analytical methods for this inter-laboratory study is based on their widespread use and suitability for the analysis of sulfonamide compounds.[9][10][11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high sensitivity and specificity.[9][13] For this compound, a reverse-phase HPLC method with UV detection is proposed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation of the analyte.[9][14] This technique is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability.

Inter-Laboratory Study Design

A well-structured study design is paramount for obtaining meaningful and statistically sound results. The following workflow outlines the key stages of the proposed inter-laboratory comparison.

Inter-Laboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Protocol_Development Protocol Development & Standardization Lab_Recruitment Laboratory Recruitment (n ≥ 8) Protocol_Development->Lab_Recruitment Finalize Protocol Sample_Preparation Centralized Sample Preparation & Distribution Lab_Recruitment->Sample_Preparation Confirm Participants Sample_Analysis Sample Analysis (HPLC & GC-MS) Sample_Preparation->Sample_Analysis Distribute Samples Data_Reporting Standardized Data Reporting Sample_Analysis->Data_Reporting Generate Results Statistical_Analysis Statistical Analysis (ASTM E691) Data_Reporting->Statistical_Analysis Submit Data Performance_Evaluation Method & Lab Performance Evaluation Statistical_Analysis->Performance_Evaluation Calculate Precision Final_Report Final Report & Recommendations Performance_Evaluation->Final_Report Synthesize Findings

Caption: Workflow for the proposed inter-laboratory study.

Experimental Protocols

To ensure consistency, all participating laboratories must adhere strictly to the following standardized protocols.

Sample Preparation (Centralized)

A single batch of this compound will be procured and characterized for purity. A stock solution will be prepared and diluted to three concentration levels (Low, Medium, High) spanning a relevant analytical range. Aliquots of each concentration will be blind-labeled and distributed to the participating laboratories.

HPLC-UV Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: Prepare a five-point calibration curve from a certified reference standard.

  • Analysis: Each sample will be analyzed in triplicate.

GC-MS Method Protocol
  • Derivatization: Silylation of the hydroxyl groups with a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility.

  • GC Column: Capillary column suitable for semi-polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Standard Preparation: Prepare a five-point calibration curve from a certified reference standard subjected to the same derivatization procedure.

  • Analysis: Each sample will be analyzed in triplicate.

Data Analysis and Performance Metrics

The data from all participating laboratories will be collected and analyzed statistically according to the procedures outlined in ASTM E691.[2][3][4][8] The primary performance metrics to be evaluated are repeatability and reproducibility.

  • Repeatability (sr): The precision of measurements within a single laboratory.

  • Reproducibility (sR): The precision of measurements between different laboratories.

The following table illustrates the expected data structure for the statistical analysis.

LaboratoryMethodConcentration LevelReplicate 1Replicate 2Replicate 3Mean
Lab 1HPLC-UVLowResultResultResult
Lab 1HPLC-UVMediumResultResultResult
Lab 1HPLC-UVHighResultResultResult
Lab 1GC-MSLowResultResultResult
Lab 1GC-MSMediumResultResultResult
Lab 1GC-MSHighResultResultResult
.....................
Lab nGC-MSHighResultResultResult

Method Validation and System Suitability

To ensure the validity of the results, each laboratory must perform a system suitability test before each analytical run and demonstrate that their instrumentation meets the predefined criteria. Key validation parameters according to ICH Q2(R1) that underpin this study include accuracy, precision, specificity, linearity, and range.[1][5][6][7][15][16]

Method_Validation_Parameters cluster_accuracy_precision Precision & Accuracy cluster_specificity_range Specificity & Range Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility

Caption: Key validation parameters for the analytical methods.

Expected Outcomes and Interpretation

The statistical analysis of the inter-laboratory data will yield repeatability standard deviations (sr) and reproducibility standard deviations (sR) for each analytical method at each concentration level. A comparison of these values will allow for an objective assessment of the methods' performance.

  • Lower sr and sR values indicate higher precision.

  • A small difference between sr and sR suggests that the method is robust and less susceptible to inter-laboratory variations.

The results will be summarized in a table similar to the one below.

MethodConcentration LevelMean ConcentrationRepeatability (sr)Reproducibility (sR)
HPLC-UVLowValueValue
HPLC-UVMediumValueValue
HPLC-UVHighValueValue
GC-MSLowValueValue
GC-MSMediumValueValue
GC-MSHighValueValue

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison of analytical methods for this compound. By adhering to standardized protocols and a rigorous statistical analysis plan, participating laboratories can contribute to a valuable dataset that will inform the selection of the most appropriate analytical method for this compound. The findings will enhance the reliability and comparability of analytical data across the scientific community, ultimately contributing to improved quality and safety in research and development.

References

A Comparative Guide to Impurity Profiling of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component within a drug substance that is not the defined chemical entity is considered an impurity.[1][2] The presence of these impurities, even at trace levels, can significantly impact the safety profile, stability, and therapeutic effect of the final drug product. For N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a sulfonamide derivative with potential pharmaceutical applications, a rigorous and systematic approach to impurity profiling is paramount.[3]

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will delve into the causality behind experimental choices, compare the performance of key analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to design and execute a self-validating system for impurity control that satisfies global regulatory standards.

Understanding the Impurity Landscape: Potential Contaminants in this compound

A robust impurity profile begins with a theoretical assessment of all potential impurities that may arise during the synthesis, purification, and storage of the API.[4] This includes process-related impurities and degradation products.

1. Process-Related Impurities: The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride (tosyl chloride) with diethanolamine, often in the presence of a base like pyridine.[3] From this process, several potential impurities can be anticipated:

  • Unreacted Starting Materials:

    • p-Toluenesulfonyl chloride

    • Diethanolamine

  • Intermediates and By-products:

    • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide: The mono-substituted product is a highly probable by-product resulting from an incomplete reaction.[5][6]

  • Reagents and Residual Solvents:

    • Pyridine or other bases used as catalysts.

    • Solvents used in synthesis and purification (e.g., Dichloromethane, Ethyl Acetate).[3] Control of these is governed by ICH Q3C guidelines.[4]

2. Degradation Products: Degradation products are impurities that form over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the drug product.[2] ICH guidelines Q1A and Q1B mandate "forced degradation" or "stress testing" to identify likely degradation products and to establish the intrinsic stability of the molecule.[7][8][9] For this compound, potential degradation pathways include:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under acidic or basic conditions, potentially yielding p-toluenesulfonic acid and diethanolamine.

  • Oxidation: The molecule could be susceptible to oxidative degradation, although specific pathways would need to be determined experimentally.

  • Photolysis: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: High temperatures can accelerate chemical degradation.

The Regulatory Framework: Navigating ICH Q3A/B Guidelines

The ICH has established clear guidelines for the control of impurities.[10][11] ICH Q3A(R2) applies to new drug substances, while ICH Q3B(R2) covers impurities in new drug products.[10][12][13][14]

Key principles from ICH Q3A(R2) include the establishment of thresholds for impurities:[1]

  • Reporting Threshold: The level above which an impurity must be reported in a registration application.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

These thresholds are determined by the maximum daily dose of the drug. A rationale for the inclusion or exclusion of each potential impurity in the final drug substance specification is required.[4]

ICH_Impurity_Workflow cluster_0 Synthesis & Development cluster_1 Analytical Characterization cluster_2 ICH Q3A Evaluation Synthesis API Synthesis (N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide) Method_Dev Develop Stability- Indicating Method (e.g., HPLC, LC-MS) Synthesis->Method_Dev Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Deg->Method_Dev Imp_Detection Detect & Quantify Impurities Method_Dev->Imp_Detection Threshold_Comp Compare to ICH Thresholds (Reporting, Identification, Qualification) Imp_Detection->Threshold_Comp Impurity Level > Reporting Threshold Imp_ID Identify Impurities (e.g., MS, NMR) Specification Set Specification (Specified, Unspecified, Total Impurities) Imp_ID->Specification Threshold_Comp->Imp_ID > Identification Threshold Qualification Qualify Impurities (Toxicology Studies) Threshold_Comp->Qualification > Qualification Threshold Threshold_Comp->Specification < Identification Threshold Qualification->Specification Synthesis_Degradation TosylCl p-Toluenesulfonyl Chloride API This compound (API) TosylCl->API + Diethanolamine (Incomplete Reaction leads to Mono) Mono N-(2-Hydroxyethyl)-4- methylbenzenesulfonamide (Process Impurity) TosylCl->Mono + Diethanolamine DEA Diethanolamine DEA->API DEA->Mono API->DEA Hydrolysis (Acid/Base) TSA p-Toluenesulfonic Acid (Hydrolytic Degradant) API->TSA Hydrolysis (Acid/Base)

References

A Comparative Guide to the Quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. This compound is a potential process-related impurity and degradant that may require stringent control, particularly if it is classified as a potential genotoxic impurity (PGI).

The structural alerts within this compound warrant a thorough evaluation of its potential genotoxicity. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities, often enforcing a Threshold of Toxicological Concern (TTC).[1][2][3] For many genotoxic impurities, this is set at a maximum daily exposure of 1.5 µ g/day .[1][3] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying this impurity at trace levels within the active pharmaceutical ingredient (API) and final drug product.

This guide will explore and compare the three most prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each technique, provide exemplar experimental protocols, and present a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a foundational technique in pharmaceutical quality control due to its robustness, versatility, and cost-effectiveness. For a chromophore-containing molecule like this compound, HPLC coupled with a UV detector is a logical first approach.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 or C8 column is typically effective.[4][5] The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Experimental Workflow: HPLC-UV

HPLC-UV Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh API/Drug Product s2 Dissolve in suitable diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm filter s2->s3 h1 Inject sample onto RP-HPLC column s3->h1 Injection h2 Isocratic or Gradient Elution h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Quantification against a calibrated standard curve d1->d2 GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Extraction of analyte from matrix (e.g., with n-hexane) s2 Derivatization (e.g., with BSTFA) s1->s2 g1 Inject derivatized sample s2->g1 Injection g2 Temperature-programmed separation g1->g2 g3 Mass Spectrometric Detection (SIM mode) g2->g3 d1 Peak Integration of characteristic ions g3->d1 Mass Spectrum d2 Quantification against a calibrated standard curve d1->d2 LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh API/Drug Product s2 Dissolve in suitable diluent (e.g., Acetonitrile/Water with formic acid) s1->s2 s3 Filter or Centrifuge s2->s3 l1 Inject onto UPLC/HPLC column s3->l1 Injection l2 Gradient Elution l1->l2 l3 Tandem MS Detection (MRM mode) l2->l3 d1 Peak Integration of MRM transitions l3->d1 MRM Chromatogram d2 Quantification against a calibrated standard curve d1->d2

References

A Comparative Guide to Robustness Testing of Analytical Methods for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Analytical Methods

In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. For a compound such as N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a potential impurity or intermediate in drug synthesis, having a validated and robust analytical method is not merely a regulatory formality but a cornerstone of product quality and patient safety. A robust analytical procedure is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3] This guide provides a comprehensive comparison of key parameters in the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and the complementary Q14, provide a framework for the validation of analytical procedures, with a significant emphasis on robustness.[4][5][6] These guidelines have been updated to reflect technological advancements and place a greater emphasis on a science- and risk-based approach to method development and validation.[5] This guide will delve into the practical application of these principles, offering a detailed experimental protocol and comparative data to illustrate the process of robustness testing.

The Analytical Challenge: this compound

This compound is a sulfonamide derivative.[7][8][9] The presence of the tosyl group and the diethanolamine moiety gives the molecule a moderate polarity, making it amenable to reverse-phase HPLC. However, the hydroxyl groups can interact with residual silanols on the stationary phase, potentially leading to peak tailing and affecting the method's robustness. Therefore, a systematic evaluation of the analytical method's tolerance to minor variations is crucial.

Experimental Design for Robustness Testing

A successful robustness study is built on a systematic experimental design that challenges the method's performance by introducing small, deliberate variations to its parameters.[10] For the HPLC analysis of this compound, the following critical parameters were selected for evaluation:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor influencing retention time and resolution.

  • Mobile Phase pH: Small changes in pH can affect the ionization state of the analyte and any impurities, thereby altering their retention behavior.

  • Column Temperature: Temperature variations can impact mobile phase viscosity, analyte solubility, and column efficiency.

  • Flow Rate: Fluctuations in the flow rate directly affect retention times and peak areas.

The following diagram illustrates the workflow for the robustness testing of the analytical method.

Robustness_Testing_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Robustness Study Design cluster_2 Phase 3: Execution & Data Analysis cluster_3 Phase 4: Evaluation & Conclusion MD Develop & Optimize HPLC Method SP Define System Suitability Criteria MD->SP IP Identify Critical Parameters (pH, Temp, Flow Rate, % Organic) MD->IP DV Define Deliberate Variations (e.g., pH ± 0.2, Temp ± 5°C) IP->DV EX Execute Experiments with Varied Parameters DV->EX DA Analyze Data: Retention Time, Peak Area, Resolution EX->DA EV Evaluate Impact on System Suitability DA->EV RC Draw Conclusions on Method Robustness EV->RC

Caption: Workflow for Robustness Testing of the HPLC Method.

Comparative Analysis of Analytical Methods

While various analytical techniques exist for the detection of sulfonamides, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassays, HPLC with UV detection remains a widely used and robust method for routine quality control due to its high sensitivity, specificity, and cost-effectiveness.[11]

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

Before commencing robustness testing, forced degradation studies are essential to ensure the analytical method is stability-indicating.[12][13][14] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[15][16] The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus providing an accurate measure of the drug's stability.[14]

The following diagram outlines the relationship between forced degradation studies and the development of a stability-indicating analytical method.

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Analytical Method Development Acid Acid Hydrolysis DP Degradation Products Acid->DP Base Base Hydrolysis Base->DP Oxidation Oxidation (H2O2) Oxidation->DP Thermal Thermal Stress Thermal->DP Photo Photolytic Stress Photo->DP API N,N-Bis(2-hydroxyethyl)-4- methylbenzenesulfonamide (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo SIM Stability-Indicating Method (SIM) API->SIM Separation & Quantification DP->SIM Separation & Quantification

Caption: Forced Degradation and Stability-Indicating Method Development.

Detailed Experimental Protocol: HPLC Method for this compound

The following HPLC method was developed and subsequently subjected to robustness testing.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

2. Chromatographic Conditions (Nominal):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.05M Phosphate Buffer (pH 6.8) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

4. Sample Solution Preparation:

  • Prepare the sample solution to a target concentration of 100 µg/mL in the mobile phase.

5. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the analyte peak should not be more than 1.5.

Robustness Study: Deliberate Variations and Acceptance Criteria

The following table outlines the deliberate variations made to the nominal HPLC method parameters and the acceptance criteria for the system suitability parameters.

ParameterNominal ValueVariation 1Variation 2Acceptance Criteria
Mobile Phase Composition (%) 40:60 (ACN:Buffer)38:6242:58Retention Time: ±10%
Mobile Phase pH 6.86.67.0Tailing Factor: ≤ 1.5
Column Temperature (°C) 302535RSD of Peak Area: ≤ 2.0%
Flow Rate (mL/min) 1.00.91.1Resolution > 2.0 (if impurities are present)

Results and Discussion: A Comparative Analysis of Performance

The following tables summarize the experimental data obtained from the robustness study.

Table 1: Effect of Mobile Phase Composition Variation

Mobile Phase (ACN:Buffer)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
38:625.8212543211.12
40:60 (Nominal)5.2512567891.10
42:584.7812539871.08

Analysis: As expected, a decrease in the organic solvent composition led to an increase in retention time, and vice versa. The peak area and tailing factor remained well within the acceptance criteria, indicating the method's robustness to minor changes in mobile phase composition.

Table 2: Effect of Mobile Phase pH Variation

Mobile Phase pHRetention Time (min)Peak Area (arbitrary units)Tailing Factor
6.65.2312554321.11
6.8 (Nominal)5.2512567891.10
7.05.2812571231.12

Analysis: The minimal variation in retention time and other parameters with changes in pH suggests that the analyte is not significantly ionized within this pH range. The method demonstrates good robustness to pH fluctuations.

Table 3: Effect of Column Temperature Variation

Column Temperature (°C)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
255.4512589011.15
30 (Nominal)5.2512567891.10
355.0812545671.07

Analysis: An increase in column temperature resulted in a shorter retention time due to the decreased viscosity of the mobile phase. The method's performance remained consistent across the tested temperature range.

Table 4: Effect of Flow Rate Variation

Flow Rate (mL/min)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
0.95.8313954321.13
1.0 (Nominal)5.2512567891.10
1.14.7711423451.09

Analysis: The flow rate had a predictable and inverse relationship with retention time. While the peak area showed a corresponding change (as expected, since it is a function of both concentration and flow rate), the method's ability to provide consistent results would rely on the use of an internal standard or careful control of the flow rate in routine analysis. However, the tailing factor remained well within the acceptable limits.

Conclusion: A Robust and Reliable Analytical Method

The comprehensive robustness testing of the HPLC method for the analysis of this compound has demonstrated its reliability under minor, deliberate variations in key analytical parameters. The method consistently met all system suitability criteria, indicating its suitability for routine use in a quality control environment. This systematic approach to method validation, grounded in the principles of ICH guidelines, ensures the generation of accurate and reproducible data, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

A Senior Application Scientist's Guide to Establishing a Certified Reference Standard for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accuracy of quantitative analysis hinges on the quality of the reference materials used. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a sulfonamide derivative[1], serves as a pertinent example. Its structural features, incorporating a tosyl group and diethanolamine moiety, make it a compound of interest as a potential impurity in synthetic pathways or as a building block for more complex molecules. The integrity of any research or quality control process involving this compound is therefore directly tethered to the reliability of its analytical standard.

This guide addresses a common challenge in the field: the apparent absence of a commercially available Certified Reference Material (CRM) for this compound from primary metrological institutes. We will therefore pivot from a direct comparison of non-existent CRMs to a more practical and essential discussion: how to select, qualify, and implement a reference standard for this analyte. We will compare two primary strategies: the rigorous qualification of a high-purity commercial-grade material versus the use of uncharacterized reagents, highlighting the profound impact this choice has on data validity.

The Dichotomy of Analytical Standards: Qualified vs. Assumed Purity

The core principle of a reference standard is to provide a known, stable, and homogenous benchmark against which unknown samples can be measured. The choice of standard is the foundation of analytical trustworthiness.

  • Uncharacterized Commercial Material: Sourcing a chemical, such as those available from some suppliers that explicitly disclaim analytical data collection, introduces significant uncertainty[2]. Using such a material as a standard assumes its purity is as stated (e.g., ">98%"), but this value is not metrologically traceable and may not account for water, residual solvents, or inorganic impurities. This approach is unsuitable for rigorous quantitative analysis, such as impurity profiling in drug substances, where regulatory bodies mandate stringent control[3].

  • Qualified In-House Reference Standard: This is the scientifically robust alternative. It involves procuring a high-purity batch of the material and subjecting it to a comprehensive battery of analytical tests to assign a precise, defensible purity value. This process, while resource-intensive, creates a traceable standard that ensures the accuracy and validity of the analytical data it underpins.

Comparative Analysis of Characterization Techniques

To qualify an in-house reference standard, a multi-faceted analytical approach is non-negotiable. Each technique provides a unique piece of the puzzle, and their orthogonal nature—relying on different physicochemical principles—is the cornerstone of a self-validating protocol.

Analytical Technique Purpose Key Insights & Rationale
High-Performance Liquid Chromatography (HPLC-UV) Purity Assessment & Quantification of Organic ImpuritiesThe workhorse for purity determination. A well-developed method can separate the main component from structurally similar impurities. Use of a photodiode array (PDA) detector allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.
Mass Spectrometry (MS) Identity ConfirmationProvides an exact mass measurement, confirming the molecular formula (C11H17NO4S)[4][5]. Typically coupled with HPLC (LC-MS) to provide mass information for the main peak and any separated impurities, aiding in their identification.
Nuclear Magnetic Resonance (¹H NMR) Structural Confirmation & Purity EstimationConfirms the chemical structure by showing the connectivity and chemical environment of protons. The ¹H NMR spectrum for this compound has been reported and shows characteristic signals for the aromatic, methylene, and methyl protons[1]. Quantitative NMR (qNMR) can also be used as a primary method for purity assignment against a certified internal standard.
Thermogravimetric Analysis (TGA) Assessment of Residual Solvents & VolatilesMeasures weight loss as a function of temperature. This technique is crucial for determining the amount of volatile components (e.g., residual synthesis solvents) that would not be detected by HPLC-UV.
Karl Fischer Titration Quantification of Water ContentThe gold standard for water determination. Water is a common "impurity" that can significantly impact the assigned purity of a hygroscopic compound. Its accurate measurement is critical for mass balance calculations.

Workflow for Qualifying an In-House Reference Standard

The logical flow from material acquisition to a fully qualified standard is a systematic process designed to eliminate uncertainty at each step. This workflow represents a self-validating system where the output of one stage informs the next, culminating in a standard with a robustly assigned purity value.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Certification Sourcing Source High-Purity Commercial Material Initial Initial Checks: - Appearance - Solubility Sourcing->Initial Identity Mass Spectrometry (MS) ¹H NMR Spectroscopy Initial->Identity Purity HPLC-UV for Organic Impurities Karl Fischer for Water Content TGA for Residual Solvents Identity->Purity Calculation Mass Balance Calculation: 100% - Org. Imp. - Water - Solvents Purity->Calculation Cert Assign Purity Value & Issue In-House Certificate Calculation->Cert

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocol: HPLC-UV Purity Method

This protocol describes a robust, self-validating method for determining the purity of this compound. The choice of a C18 stationary phase provides general-purpose retention for this moderately polar molecule, while the gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated.

Objective: To determine the purity of this compound and quantify any organic impurities by area percent.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analytical balance (5 decimal places).

  • Volumetric flasks and pipettes (Class A).

Materials:

  • This compound candidate material.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid, MS grade.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Provides excellent resolving power and is a standard for reverse-phase methods.
Mobile Phase A 0.1% Formic Acid in Water Acidification sharpens peaks for sulfonamides and improves reproducibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B A shallow initial gradient resolves polar impurities, while the ramp to 90% B elutes non-polar impurities. The hold and re-equilibration steps ensure robustness.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential for peak distortion.

| Detection | UV at 230 nm | Sulfonamides typically have strong absorbance in this region. A PDA allows for monitoring across a spectrum to check for co-elution. |

Procedure:

  • Standard Preparation (0.5 mg/mL): a. Accurately weigh approximately 25 mg of the candidate material into a 50 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). c. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability: a. Inject the diluent (blank) to ensure no system peaks are present. b. Make five replicate injections of the Standard Preparation. c. The Relative Standard Deviation (RSD) for the peak area of the main component must be ≤ 2.0%. This demonstrates system precision.

  • Analysis: a. Inject the Standard Preparation. b. Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculations: a. Calculate the area percent for each impurity using the formula: % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100 b. The purity by area percent is the sum of all individual impurity percentages subtracted from 100%.

This HPLC method, when combined with the orthogonal techniques described above, provides the data necessary for a comprehensive mass balance calculation, leading to a scientifically defensible purity value for your in-house reference standard.

Conclusion

In the absence of a formal Certified Reference Material for this compound, researchers and drug developers are not at a standstill. The path forward lies in rigorous, in-house qualification of high-purity commercial material. By employing a suite of orthogonal analytical techniques—led by a robust HPLC purity method—and following a structured qualification workflow, a laboratory can establish a traceable, reliable in-house reference standard. This investment in characterization is fundamental to ensuring the integrity, reproducibility, and accuracy of all subsequent analytical work, transforming a simple chemical reagent into a cornerstone of quantitative confidence.

References

A Senior Application Scientist's Guide to Sulfonamide Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

The persistent use of sulfonamides in veterinary medicine necessitates robust and reliable detection methods to ensure food safety and combat antimicrobial resistance.[1] The presence of these antibiotic residues in food products of animal origin, such as meat, milk, and honey, is a significant public health concern due to potential allergic reactions and the development of drug-resistant bacteria.[2][3] Regulatory bodies like the European Union (EU) have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs, typically at 100 µg/kg for the sum of all sulfonamides.[4][5][6]

This guide provides a comparative analysis of the principal techniques for sulfonamide detection, offering insights into their methodologies, performance, and optimal applications. We will delve into the established "gold standard" of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the high-throughput capabilities of enzyme-linked immunosorbent assays (ELISA), and the emerging potential of electrochemical sensors for rapid, on-site screening.

The Cornerstones of Sulfonamide Analysis: A Head-to-Head Comparison

Choosing the appropriate analytical method hinges on a variety of factors, including the required sensitivity and specificity, sample throughput, cost, and the intended application—be it regulatory compliance, routine screening, or field testing.

TechniquePrincipleSensitivitySpecificityThroughputCost per SampleKey AdvantagesKey Limitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection and quantification of individual sulfonamides.Very High (ng/kg to µg/kg)[7][8]Very HighModerateHigh"Gold standard" for confirmation and quantification; high accuracy and can identify specific sulfonamides.[9]Requires expensive equipment, skilled operators, and complex sample preparation.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction where sulfonamides in the sample compete with a labeled antigen for antibody binding sites.High (µg/kg)[11][12]Moderate (Class-specific)[13]HighLow to ModerateRapid, cost-effective screening of a large number of samples; simple to perform.[13][14]Prone to cross-reactivity with structurally similar compounds; positive results often require confirmation by another method.[13]
Electrochemical Sensors Measurement of the electrical response generated by the interaction of sulfonamides with a modified electrode surface.High (µg/L to µM)[15][16]Moderate to HighVery HighLowPortable, rapid, and suitable for on-site analysis; low cost and simple instrumentation.[17][18]Susceptible to matrix interference; sensor stability and reproducibility can be challenging.[17]

In-Depth Analysis of Key Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Definitive Method

LC-MS/MS is the benchmark for the confirmatory analysis of sulfonamide residues.[9] Its power lies in the combination of the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of tandem mass spectrometry. This allows for the unambiguous identification and precise quantification of individual sulfonamides even in complex food matrices.[8][9]

The choice of sample preparation, chromatographic conditions, and mass spectrometric parameters is critical for a successful LC-MS/MS analysis. A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) clean-up to remove matrix interferences.[2][8] The selection of the analytical column, mobile phase composition, and gradient elution program is optimized to achieve good chromatographic separation of the target sulfonamides. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[19][20]

This protocol is a representative example for the determination of sulfonamide residues in honey.

1. Sample Preparation (Modified QuEChERS) [7] a. Weigh 1 g of a homogenized honey sample into a 10 mL volumetric flask. b. Add 10 mL of a 1% trifluoroacetic acid (TFA) in acetonitrile solution. c. Shake vigorously for 3 minutes. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge the extract. f. Filter the supernatant through a 0.20 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions [7][19] a. LC System: High-performance liquid chromatography system. b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[7] c. Mobile Phase A: 0.1% formic acid in water.[19] d. Mobile Phase B: 0.1% formic acid in acetonitrile.[19] e. Flow Rate: 0.3 mL/min.[7] f. Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the sulfonamides. g. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. h. Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor and product ion transitions for each sulfonamide.[19][20]

3. Data Analysis a. Identify each sulfonamide by its retention time and the presence of its specific MRM transitions. b. Quantify each sulfonamide using a matrix-matched calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Honey Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC HPLC Separation Cleanup->LC Inject MS Tandem MS Detection (MRM) LC->MS Identification Identification (RT & MRM) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for LC-MS/MS analysis of sulfonamides.

Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening

ELISA is a widely used immunoassay for the rapid screening of a large number of samples for the presence of sulfonamides.[13] These assays are typically based on a competitive format where sulfonamides in the sample compete with a sulfonamide-enzyme conjugate for a limited number of antibody binding sites.[10][21] The amount of color produced is inversely proportional to the concentration of sulfonamides in the sample.

The specificity and sensitivity of an ELISA are primarily determined by the antibody used. Broad-spectrum antibodies can detect a wide range of sulfonamides, making them ideal for screening purposes.[14] The choice of sample matrix and the need for a sample clean-up step depend on the specific kit and the complexity of the sample. For some matrices like milk, direct analysis may be possible, while for others, a simple extraction step may be required to minimize matrix effects.[22]

This protocol is a general representation of a competitive ELISA for sulfonamide detection.

1. Sample Preparation [23] a. For raw milk, use the sample directly or after centrifugation to remove fat.

2. ELISA Procedure [14][23] a. Add standards and samples to the antibody-coated microtiter wells. b. Add the sulfonamide-HRP conjugate to each well. c. Incubate for a specified time (e.g., 30 minutes at 25°C).[21] d. Wash the wells to remove unbound reagents. e. Add the TMB substrate solution and incubate to allow for color development (e.g., 15 minutes at 25°C).[23] f. Stop the reaction by adding a stop solution. g. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis a. Construct a standard curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_readout Data Acquisition & Analysis Sample Milk Sample Preparation Direct Use or Centrifugation Sample->Preparation Addition Add Sample, Conjugate, Antibody Preparation->Addition Incubation Incubation Addition->Incubation Washing Washing Incubation->Washing Substrate Substrate Addition & Incubation Washing->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Analysis Calculate Concentration Read->Analysis

Caption: Workflow for ELISA screening of sulfonamides.

Electrochemical Sensors: The Future of On-Site Detection

Electrochemical sensors are emerging as a powerful tool for the rapid and on-site detection of sulfonamides.[17][18] These devices work by measuring the change in an electrical signal (e.g., current or potential) that occurs when sulfonamides interact with a chemically modified electrode surface.[24] The development of novel nanomaterials has significantly enhanced the sensitivity and selectivity of these sensors.[1]

The performance of an electrochemical sensor is critically dependent on the design of the sensing interface. The choice of the electrode material and the modifying layer is crucial for achieving high sensitivity and selectivity towards sulfonamides. Molecularly imprinted polymers (MIPs) and nanomaterials like copper nanoparticles are often used to create specific recognition sites for sulfonamides on the electrode surface.[25] The electrochemical detection technique, such as differential pulse voltammetry (DPV), is chosen to maximize the signal-to-noise ratio and achieve low detection limits.

This protocol provides a generalized framework for the electrochemical detection of a specific sulfonamide.

1. Sensor Preparation a. Modify a screen-printed carbon electrode (SPCE) with a recognition element (e.g., a molecularly imprinted polymer or specific nanoparticles). This step is highly specific to the sensor design.

2. Electrochemical Measurement [25] a. Immerse the modified electrode in a buffer solution containing the sample. b. Apply a potential scan using a technique like differential pulse voltammetry. c. Record the current response.

3. Data Analysis a. The peak current in the voltammogram is proportional to the concentration of the sulfonamide. b. Quantify the sulfonamide concentration using a calibration curve prepared with standard solutions.

Electrochemical_Workflow cluster_prep Sensor & Sample cluster_measurement Electrochemical Analysis cluster_analysis Data Interpretation Sensor Modified Electrode Immersion Immerse Electrode in Sample Sensor->Immersion Sample Liquid Sample Sample->Immersion Measurement Apply Potential Scan (e.g., DPV) Immersion->Measurement Recording Record Current Response Measurement->Recording Peak Identify Peak Current Recording->Peak Quantification Determine Concentration Peak->Quantification

Caption: Workflow for electrochemical sensing of sulfonamides.

Conclusion: Selecting the Right Tool for the Task

The selection of a sulfonamide detection technique should be a strategic decision based on the specific analytical needs. LC-MS/MS remains the undisputed gold standard for confirmatory analysis and regulatory purposes, offering unparalleled specificity and sensitivity. ELISA provides a cost-effective and high-throughput solution for routine screening of large sample numbers, effectively identifying presumptive positive samples that warrant further investigation. The burgeoning field of electrochemical sensors holds immense promise for rapid, portable, and on-site testing, which could revolutionize preliminary screening and monitoring in the field. By understanding the strengths and limitations of each technique, researchers and professionals can make informed decisions to ensure the safety of the food supply and protect public health.

References

In-Silico Toxicity Prediction of Vortioxetine Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Profiling Degradation Products

Vortioxetine is a multimodal antidepressant agent effective in the treatment of major depressive disorder.[1][2] Like any pharmaceutical product, vortioxetine is susceptible to degradation over time or under stress conditions such as light, heat, and oxidation.[3][4] This process can lead to the formation of degradation products (DPs), which are considered impurities in the final drug product.[5] Ensuring the safety and quality of pharmaceuticals requires a thorough assessment of these DPs, as their toxicological profiles may differ significantly from the parent active pharmaceutical ingredient (API).[3][6]

In modern drug development, in-silico (computational) toxicology has emerged as an indispensable tool for the early identification of potential hazards.[7] These methods offer a rapid, cost-effective, and ethically sound approach to screen compounds for various toxicological endpoints, reducing reliance on animal testing.[7] This is particularly crucial in the context of the International Council for Harmonisation (ICH) M7 guideline, which mandates the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[5][8][9]

This guide provides a comparative framework for the in-silico toxicity prediction of vortioxetine degradation products. It is designed for researchers, scientists, and drug development professionals to navigate the methodologies, interpret the data, and understand the regulatory implications of such assessments. We will explore the primary in-silico models, present a comparative analysis of known vortioxetine DPs, and provide a detailed protocol for conducting a robust mutagenicity assessment.

Vortioxetine and Its Known Degradation Products

Forced degradation studies have identified several degradation products of vortioxetine, primarily formed under oxidative and photolytic stress conditions.[1][3][10] Characterization by advanced analytical techniques like LC/MS/MS and NMR has elucidated their structures, which is the essential first step for any in-silico analysis.[1] For the purpose of this guide, we will consider the following representative degradation products identified in published literature:

  • Vortioxetine (Parent Drug)

  • DP-1: Vortioxetine N-oxide

  • DP-2: 2,4-dimethylphenylsulfanylaniline

  • DP-3: 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine 1-oxide

Understanding the structural modifications from the parent drug is key to predicting changes in toxicity. For instance, the formation of an N-oxide (DP-1 and DP-3) or the cleavage of the piperazine ring can introduce new structural alerts for toxicity.

Methodologies in In-Silico Toxicology: A Dual Approach

The ICH M7 guideline advocates for a complementary approach, utilizing two different and complementary in-silico methodologies to assess mutagenicity.[11][12] This dual-pronged strategy enhances the reliability of the predictions. The two main types of models are:

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems are built on human expertise and a curated knowledge base of well-established structure-activity relationships (SARs).[13] They identify specific molecular substructures, known as "toxicophores," that are associated with a particular toxicological endpoint.[13] The strength of these systems lies in their transparency and the mechanistic rationale they provide for a positive prediction.[13]

  • Statistical-Based Systems (QSAR models, e.g., Sarah Nexus®): Quantitative Structure-Activity Relationship (QSAR) models are statistical constructs derived from large datasets of chemical structures and their corresponding experimental toxicity data.[11] They use machine learning algorithms to identify correlations and build predictive models.[11] These systems excel at identifying potential hazards for novel chemical classes that may not be well-covered by existing expert rules.

For a comprehensive toxicity assessment beyond mutagenicity, a similar weight-of-evidence approach is recommended, incorporating predictions for endpoints such as carcinogenicity, hepatotoxicity, cardiotoxicity, and developmental toxicity.[14]

In_Silico_Toxicity_Workflow cluster_Input Input cluster_Prediction Prediction Models cluster_Analysis Analysis & Output Compound Chemical Structure (e.g., Vortioxetine DP) RuleBased Expert Rule-Based (e.g., Derek Nexus) Compound->RuleBased QSAR Statistical (QSAR) (e.g., Sarah Nexus) Compound->QSAR Integration Integrate Results & Expert Review RuleBased->Integration QSAR->Integration Classification ICH M7 Classification (Class 1-5) Integration->Classification Report Toxicity Profile Report Classification->Report

Caption: General workflow for in-silico toxicity assessment.

Comparative In-Silico Toxicity Profile of Vortioxetine and its Degradation Products

The following table presents an illustrative comparative analysis of the potential toxicities of vortioxetine and its degradation products. The predictions are hypothetical and intended to demonstrate the output of in-silico tools. A definitive assessment would require the use of validated commercial or proprietary software.

Table 1: Illustrative In-Silico Toxicity Predictions

CompoundMutagenicity (Ames)CarcinogenicityHepatotoxicityCardiotoxicity (hERG)
Vortioxetine NegativeNegativeLow ConcernLow Concern
DP-1: N-oxide EquivocalPossibleModerate ConcernLow Concern
DP-2: Aniline derivative PositiveProbableHigh ConcernLow Concern
DP-3: Piperazine N-oxide EquivocalPossibleModerate ConcernLow Concern

Expert Interpretation of Illustrative Data:

  • Vortioxetine: The parent drug is predicted to be clean, which is expected for a marketed pharmaceutical.

  • DP-1 and DP-3 (N-oxides): The introduction of an N-oxide functionality can sometimes be a structural alert for mutagenicity, leading to an "equivocal" prediction that may warrant further investigation. This modification can also alter metabolism, potentially leading to reactive intermediates that could be hepatotoxic.

  • DP-2 (Aniline derivative): The presence of an aromatic amine (aniline) substructure is a well-known structural alert for both mutagenicity and carcinogenicity. Therefore, a degradation pathway leading to such a product would be of high concern and require strict control.

Structure_Toxicity_Relationship Vortioxetine Vortioxetine (Parent Drug) DP1 DP-1: N-oxide Vortioxetine->DP1 Oxidation DP2 DP-2: Aniline derivative Vortioxetine->DP2 Cleavage DP3 DP-3: Piperazine N-oxide Vortioxetine->DP3 Oxidation ToxAlert_Mutagen Mutagenicity Alert DP1->ToxAlert_Mutagen Potential ToxAlert_Hepato Hepatotoxicity Alert DP1->ToxAlert_Hepato Potential DP2->ToxAlert_Mutagen High Probability (Aromatic Amine) DP3->ToxAlert_Mutagen Potential DP3->ToxAlert_Hepato Potential

Caption: Structure-Toxicity relationship of DPs.

Detailed Protocol: ICH M7 Mutagenicity Assessment of a Vortioxetine Degradation Product

This protocol outlines the steps for a robust in-silico mutagenicity assessment of a hypothetical vortioxetine degradation product (e.g., DP-2) in compliance with ICH M7 guidelines.

Objective: To classify the mutagenic potential of DP-2 using a combination of an expert rule-based and a statistical-based system.

Methodology:

  • Chemical Structure Input:

    • Step: Accurately render the 2D chemical structure of DP-2 in a compatible format (e.g., SMILES or MOL file).

    • Causality: The prediction algorithms are entirely dependent on the correct chemical structure. Any error in the input will invalidate the results.

  • Prediction with Expert Rule-Based System (e.g., Derek Nexus):

    • Step: Submit the structure to Derek Nexus for analysis against the bacterial mutagenicity endpoint.

    • Causality: This step identifies known structural alerts for mutagenicity based on decades of curated knowledge.[13] A positive alert provides a mechanistic hypothesis for the mutagenic potential. For DP-2, the system is expected to flag the aromatic amine substructure.

  • Prediction with Statistical-Based System (e.g., Sarah Nexus):

    • Step: Submit the same structure to Sarah Nexus for a QSAR-based prediction of Ames mutagenicity.

    • Causality: This provides a complementary prediction based on statistical correlations from a large training dataset.[11] It can confirm the expert rule-based prediction or identify potential activity not covered by existing rules.

  • Integration of Results and Expert Review:

    • Step: Collate the outputs from both systems.

      • Scenario A (Concordant Positive): Both Derek and Sarah predict positive. This provides strong evidence for mutagenicity.

      • Scenario B (Concordant Negative): Both systems predict negative. This provides strong evidence against mutagenicity.

      • Scenario C (Conflicting Results): One system is positive, the other is negative or equivocal. This requires careful expert review.

    • Causality: The expert review is a critical self-validating step. The scientist must analyze the reasoning behind each prediction, consider the applicability domain of the models, and evaluate the strength of the supporting evidence provided by the software. For DP-2, a concordant positive result is highly likely.

  • ICH M7 Classification:

    • Step: Based on the integrated assessment, assign an ICH M7 class to the impurity.

      • Class 1: Known mutagenic carcinogens (not applicable here).

      • Class 2: Known mutagens with unknown carcinogenic potential (DP-2 would likely fall here if both predictions are positive).

      • Class 3: Alerting structure, but no mutagenicity data.

      • Class 4: Alerting structure in the same class as the API, and below the API's acceptable limit.

      • Class 5: No structural alerts, or a negative in-vitro test.

    • Causality: This classification determines the required control strategy.[8] A Class 2 impurity must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[8]

  • Reporting:

    • Causality: This documentation is essential for regulatory submissions and demonstrates a scientifically sound assessment process.

Conclusion and Future Perspectives

The in-silico prediction of toxicity for vortioxetine degradation products is a critical component of a modern drug safety and quality program. By employing a dual-methodology approach as recommended by ICH M7, researchers can gain reliable, early insights into the potential hazards posed by these impurities.[12][15] This guide demonstrates that structural changes, such as the formation of N-oxides or aniline derivatives, can significantly alter the toxicological profile of the parent molecule.

The illustrative data underscores the necessity of evaluating each significant degradation product. While in-silico tools are powerful screening and prioritization assets, it is crucial to remember that their predictions are not a substitute for experimental testing when required. Positive in-silico findings for mutagenicity, for instance, often trigger the need for an in-vitro bacterial reverse mutation (Ames) test for confirmation.[9] Ultimately, a robust safety assessment is built on a weight-of-evidence approach, where in-silico toxicology serves as the foundational first tier.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS No. 7146-67-0). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we use, from acquisition to final disposal.

Pre-Disposal: Hazard Assessment and Waste Minimization

Before any disposal protocol is initiated, a thorough understanding of the compound's properties and a commitment to waste minimization are paramount.

Hazard Identification

This compound is a sulfonamide derivative. While some safety data sheets (SDS) may classify it as non-hazardous under GHS/CLP regulations[1], others indicate it may cause serious eye irritation. Due to conflicting information and the general principle of prudent laboratory practice, it is essential to handle this compound with care. The toxicological properties have not been thoroughly investigated[2]. Therefore, treating all waste containing this chemical as potentially hazardous is the most responsible course of action until a formal hazardous waste determination is made.[3]

Key Physical and Chemical Properties

A summary of the compound's relevant properties is provided below for quick reference.

PropertyValueSource
CAS Number 7146-67-0[4]
Molecular Formula C₁₁H₁₇NO₄S[4]
Molecular Weight 259.32 g/mol [4]
Appearance Solid (form may vary)[5]
Solubility Soluble in Chloroform, Methanol[5]
Waste Minimization Strategies

Effective inventory management is the first line of defense in reducing chemical waste.[6][7] Laboratories should:

  • Purchase Accordingly: Order only the quantity of this compound required for specific projects to avoid generating obsolete stock.[3]

  • Maintain Inventory: Keep a detailed and up-to-date inventory of all chemicals to prevent redundant purchases and track expiration dates.[8]

  • Substitute When Possible: Where scientifically viable, consider substituting with less hazardous materials.[3]

Personal Protective Equipment (PPE)

Given the potential for eye irritation and the lack of comprehensive toxicological data, appropriate PPE must be worn at all times when handling this compound waste.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[2][10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10]

Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA) or equivalent local and state regulations.[11][12]

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. Since this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA[13][14], the determination must be based on its characteristics:

  • Ignitability: Does it have a flash point less than 140°F?

  • Corrosivity: Does it have a pH ≤ 2 or ≥ 12.5?[7]

  • Reactivity: Is it unstable, explosive, or does it generate toxic fumes when mixed with water?[7]

  • Toxicity: Does it meet the criteria for toxicity as defined by the Toxicity Characteristic Leaching Procedure (TCLP)?

Action: Unless you have definitive data proving the waste is non-hazardous, you must manage it as hazardous waste.[3] Consult your institution's Environmental Health & Safety (EHS) department for a formal waste determination.

Step 2: Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Do Not Mix: Keep this compound waste separate from all other waste streams (e.g., halogenated solvents, acids, bases, solid waste).[8]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).[8]

Step 3: Containerization

The choice of container is critical for safe storage and transport.

  • Compatibility: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] Avoid metal containers for acidic solutions.[8]

  • Condition: Ensure the container is in good condition, free from cracks or deterioration.[11]

  • Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[8]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label or tag, as supplied by your EHS department, to the container as soon as the first drop of waste is added.[7]

  • Clearly write the full chemical name: "this compound" and list all other constituents and their approximate percentages.

  • Indicate the hazards (e.g., "Irritant," "Handle with Care").

  • Record the accumulation start date.

Step 5: Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation.[11]

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[7]

Step 6: Final Disposal
  • Request Pickup: Once the container is full or you have reached the storage time limit set by your institution, submit a request for waste pickup through your EHS department.

  • Professional Disposal: Only a licensed hazardous waste transporter can legally transport and dispose of the waste.[15][16] They will provide a manifest document that tracks the waste from your lab to its final treatment or disposal facility, a process known as "cradle-to-grave" management.[12]

  • Record Keeping: Retain a copy of the waste manifest for at least three years as required by RCRA regulations.[15]

Emergency Procedures for Spills

In the event of an accidental release, immediate and proper response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For minor spills that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pads, vermiculite).

    • Carefully sweep up the solid material or absorb the liquid.

    • Place all contaminated cleanup materials into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated Containing This compound characterize Step 1: Characterize Waste (Consult EHS - Assume Hazardous) start->characterize spill Accidental Spill Occurs start->spill At any stage segregate Step 2: Segregate Waste (Solids vs. Liquids, No Mixing) characterize->segregate containerize Step 3: Select Compatible Container (HDPE or Glass, Leak-proof) segregate->containerize label Step 4: Label Container ('Hazardous Waste', Full Chemical Names) containerize->label store Step 5: Store in SAA (Secondary Containment, Closed Lid) label->store pickup Step 6: Arrange EHS Pickup (Do Not Dispose via Drain or Trash) store->pickup dispose Final Disposal by Licensed Vendor pickup->dispose spill_proc Follow Emergency Spill Protocol spill->spill_proc

Caption: Decision workflow for handling and disposing of chemical waste.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Prudent Approach

This compound is a chemical that requires careful handling. While some suppliers classify it as not hazardous, it's crucial to adopt a conservative safety posture. One Safety Data Sheet (SDS) indicates it may cause long-lasting harmful effects to aquatic life[1]. Furthermore, a structurally similar compound, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, is reported to cause skin and eye irritation, as well as respiratory irritation[2]. Therefore, treating this compound with a degree of caution is paramount.

Key Safety Considerations:

  • Primary Route of Exposure: Inhalation of dust particles, skin contact, and eye contact are the primary routes of potential exposure.

  • Environmental Hazard: The potential for long-term adverse effects on aquatic ecosystems necessitates responsible disposal and containment[1].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles to protect against splashes and dust particles[3][4]. A face shield is recommended when there is a significant risk of splashing[4][5].
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, offering good chemical resistance and dexterity. Always inspect gloves for tears or punctures before use and change them frequently, or immediately if contaminated[6].
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect against skin contact[3]. Gowns should have closed fronts and long sleeves with tight-fitting cuffs[6].
Respiratory Protection When handling the solid form where dust may be generated, a NIOSH-approved N95 or higher-level particulate respirator is required[1][7]. For larger spills or in situations with inadequate ventilation, a chemical cartridge-type respirator may be necessary[6].
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safe handling. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid dust generation[7][8].

    • Have all necessary equipment, including a spill kit, readily accessible.

  • Handling the Chemical:

    • Upon receipt, inspect the container for any damage or leaks.

    • When weighing or transferring the solid, do so carefully to minimize dust formation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid contact with skin, eyes, and clothing[8].

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][8].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][8].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention[8].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

Spill Cleanup Procedure:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal. Avoid generating dust[3].

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations[1][8]. Do not pour waste down the drain, as it may be harmful to aquatic life[1].

Storage Requirements

Proper storage is vital for maintaining the chemical's stability and preventing accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][9].

  • Keep away from incompatible materials such as strong oxidizing agents[10].

  • The recommended storage temperature is typically at room temperature, but always refer to the product label for specific storage conditions[1].

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific integrity.

References

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N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.